molecular formula C11H10N2O2 B11898574 Ethyl Quinoxaline-5-carboxylate

Ethyl Quinoxaline-5-carboxylate

Cat. No.: B11898574
M. Wt: 202.21 g/mol
InChI Key: VJXUQLGJDXYGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Quinoxaline-5-carboxylate (CAS 7044-09-9) is an ethyl ester derivative of quinoxaline that serves as a key synthetic intermediate and scaffold in medicinal chemistry. With the molecular formula C 11 H 10 N 2 O 2 and a molecular weight of 202.21 g/mol, this compound is part of the quinoxaline family, a class of nitrogen-rich heterocyclic compounds known for their planar structure and significant biological activities . Quinoxaline derivatives are recognized as privileged scaffolds in drug discovery due to their multidimensional functionalization capabilities. Research highlights their potential across various therapeutic areas. Notably, studies on quinoxaline analogues have identified the carboxylic acid derivative (quinoxaline-5-carboxylic acid, or Qx28) as a promising otoprotectant. This related compound demonstrated robust protection against aminoglycoside- and cisplatin-induced hair cell loss in zebrafish and mouse models, suggesting potential for quinoxaline-based compounds in hearing loss research . The mechanism is linked to blocking the activation of the NF-κB canonical pathway, a key signaling cascade in inflammatory and stress responses . Beyond otoprotection, the quinoxaline core is extensively investigated for its broad pharmacological potential. Scientific reviews emphasize the significant antiviral activity of various quinoxaline derivatives against respiratory pathogens, including influenza and coronaviruses (SARS and SARS-CoV-2) . Furthermore, quinoxaline derivatives exhibit antimicrobial and anticancer properties, making them a versatile template for developing new therapeutic agents . This compound is a valuable building block for synthesizing these and other complex molecules for proteomics research and the discovery of new biological entities. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

ethyl quinoxaline-5-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)8-4-3-5-9-10(8)13-7-6-12-9/h3-7H,2H2,1H3

InChI Key

VJXUQLGJDXYGBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=CC=N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Quinoxaline-5-carboxylate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl quinoxaline-5-carboxylate is a heterocyclic compound belonging to the quinoxaline family, which is recognized for its significant pharmacological potential. Quinoxaline derivatives are integral to a variety of biologically active molecules, demonstrating a broad spectrum of activities, including antibacterial, and antiprotozoal properties.[1] This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also outlines a probable synthetic route and discusses its expected spectroscopic characteristics based on the analysis of related quinoxaline structures.

Chemical Structure and Properties

This compound possesses a core bicyclic structure where a benzene ring is fused to a pyrazine ring. An ethyl carboxylate group is attached at the 5-position of this quinoxaline framework.

Systematic IUPAC Name: this compound CAS Number: 7044-09-9

Structural Formula

G cluster_0 Synthesis Workflow Ethyl 2,3-diaminobenzoate Ethyl 2,3-diaminobenzoate Condensation Reaction Condensation Reaction Ethyl 2,3-diaminobenzoate->Condensation Reaction Glyoxal Glyoxal Glyoxal->Condensation Reaction This compound This compound Condensation Reaction->this compound

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Quinoxaline Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, has emerged as a "privileged" structure in medicinal chemistry. Its derivatives, particularly quinoxaline esters, have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activity screening of these compounds, focusing on their anticancer, anti-inflammatory, antimicrobial, and antiprotozoal properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to facilitate further research and drug discovery efforts in this exciting field.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Novel quinoxaline esters have shown significant potential as anticancer agents by interfering with key cellular processes such as cell proliferation, apoptosis, and angiogenesis.

In Vitro Cytotoxicity Screening

A primary method for evaluating the anticancer potential of novel quinoxaline esters is through in vitro cytotoxicity assays against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Novel Quinoxaline Derivatives

CompoundCell LineAssayIC50 (µM)Reference
VIIIa Hep G2MTT9.8[1]
VIIIc MCF-7MTT9.0[1]
XVa MCF-7MTT5.3[1]
Compound 9 MCF-7MTT-[2]
DEQX Ht-29Cell ViabilityConcentration-dependent reduction[3]
OAQX Ht-29Cell ViabilityConcentration-dependent reduction[3]

IC50: Half-maximal inhibitory concentration. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay. Hep G2: Human liver cancer cell line. MCF-7: Human breast cancer cell line. Ht-29: Human colon cancer cell line.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of novel quinoxaline esters on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, Hep G2)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Novel quinoxaline ester compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline ester compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Mechanism of Action: Signaling Pathways

Quinoxaline derivatives have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression. For instance, some compounds modulate the phosphorylation of IKKβ, a key kinase in the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation[4]. Another mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis[2].

anticancer_pathway cluster_stimulus External Stimuli cluster_cell Cancer Cell TNFα TNFα Receptor Receptor TNFα->Receptor IKKβ IKKβ Receptor->IKKβ p-IKKβ p-IKKβ IKKβ->p-IKKβ Phosphorylation IκBα IκBα p-IKKβ->IκBα p-IκBα p-IκBα IκBα->p-IκBα Phosphorylation NF-κB NF-κB p-IκBα->NF-κB Release Nucleus Nucleus NF-κB->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Quinoxaline_Ester Quinoxaline Ester Quinoxaline_Ester->p-IKKβ Inhibition

Caption: NF-κB signaling pathway inhibition by quinoxaline esters.

Anti-inflammatory Activity: Modulating Inflammatory Mediators

Several novel quinoxaline derivatives have exhibited potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

In Vivo and In Vitro Anti-inflammatory Screening

The anti-inflammatory effects of these compounds are often evaluated using both in vivo models, such as the carrageenan-induced paw edema test in rats, and in vitro assays that measure the inhibition of inflammatory enzymes and mediators.

Table 2: Anti-inflammatory Activity of Novel Quinoxaline Derivatives

CompoundModel/AssayActivityReference
7b Carrageenan-induced rat paw edema41% inhibition[5][6]
Indomethacin (Ref.) Carrageenan-induced rat paw edema47% inhibition[5][6]
DEQX Mouse carrageenan peritonitisReduction in leukocyte migration & IL-1β, TNF-α levels[3]
OAQX Mouse carrageenan peritonitisReduction in leukocyte migration & IL-1β, TNF-α levels[3]
6a sPLA2 inhibitionIC50 = 0.0475 µM[7][8]
6c α-glucosidase inhibitionIC50 = 0.0953 µM[7][8]

Ref.: Reference compound. sPLA2: secretory Phospholipase A2.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol describes a standard in vivo method for assessing the anti-inflammatory activity of quinoxaline esters.

Materials:

  • Wistar rats (150-200 g)

  • Novel quinoxaline ester compounds

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Reference drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into groups: control, reference, and test groups (different doses of quinoxaline esters).

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.

  • Carrageenan Injection: After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory properties of quinoxalines are attributed to their ability to inhibit the expression of various inflammatory modulators, including cyclooxygenase (COX), cytokines like IL-1β and TNF-α, and key signaling molecules such as NF-κB and p38α MAPK[9].

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory_Stimuli Cell_Membrane Cell_Membrane Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic_Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX COX Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Quinoxaline_Ester Quinoxaline Ester Quinoxaline_Ester->COX Inhibition Quinoxaline_Ester->LOX Inhibition

Caption: Inhibition of arachidonic acid metabolism by quinoxaline esters.

Antimicrobial and Antiprotozoal Activities

Quinoxaline derivatives have also been investigated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and protozoa.

In Vitro Screening

The antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC) or the zone of inhibition against various microorganisms.

Table 3: Antimicrobial and Antiprotozoal Activity of Quinoxaline Derivatives

Compound SeriesOrganismActivityReference
Quinoxaline Schiff bases Staphylococcus aureus, E. coliAntimicrobial activity[10]
1,6-substituted-[3][5][11]ditriazolo[4,3-a:3',4'-c]quinoxaline Candida albicansAntifungal activity[12]
Quinoxaline 1,4-di-N-oxides Mycobacterium tuberculosis99-100% inhibition[13]
7-carboxylate QdNOs Entamoeba histolyticaIC50 = 0.331 to 3.56 µM[14]
Compounds 1a and 2a Plasmodium falciparum (FCR-3 strain)Antimalarial activity[15]

QdNOs: Quinoxaline 1,4-di-N-oxides.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration of a compound against bacteria.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Novel quinoxaline ester compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the quinoxaline ester compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Overall Experimental Workflow

The screening of novel quinoxaline esters for biological activity typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

experimental_workflow Synthesis Synthesis of Novel Quinoxaline Esters Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Dose-response, Selectivity) Hit_Identification->Secondary_Screening Active Compounds Lead_Identification Lead Identification Secondary_Screening->Lead_Identification In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Identification->In_Vivo_Studies Promising Leads Mechanism_of_Action Mechanism of Action Studies (e.g., Pathway Analysis) Lead_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Mechanism_of_Action->Lead_Optimization

Caption: General workflow for biological activity screening.

Conclusion

Novel quinoxaline esters represent a versatile and promising class of compounds with a wide spectrum of biological activities. This guide provides a foundational framework for researchers engaged in the discovery and development of new drugs based on the quinoxaline scaffold. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource to accelerate research efforts and unlock the full therapeutic potential of these remarkable molecules. Further investigations into the structure-activity relationships (SAR) and mechanisms of action will be crucial for the rational design of next-generation quinoxaline-based therapeutics with enhanced potency and safety profiles.

References

Spectroscopic characterization of Ethyl Quinoxaline-5-carboxylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl Quinoxaline-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This guide also outlines standardized experimental protocols for acquiring these spectra and presents a logical workflow for the spectroscopic analysis of such compounds.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established values for its constituent moieties: the quinoxaline core and the ethyl ester group. These predictions serve as a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, with spectra referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.9 - 9.1d1HH-2 or H-3
~8.9 - 9.1d1HH-2 or H-3
~8.2 - 8.4m2HH-6, H-8
~7.7 - 7.9m1HH-7
4.45q2H-O-CH₂ -CH₃
1.45t3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~165 - 167C =O (Ester)
~150 - 152C-2 or C-3
~150 - 152C-2 or C-3
~142 - 144C-8a or C-4a
~142 - 144C-8a or C-4a
~136 - 138C-7
~130 - 132C-5
~129 - 131C-6
~127 - 129C-8
61.5-O-CH₂ -CH₃
14.5-O-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted significant IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3050 - 3100MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch (CH₃)
~2940MediumAliphatic C-H Stretch (CH₂)
~1720 - 1730StrongC=O Stretch (Ester)[1]
~1600 - 1620MediumC=N Stretch (Quinoxaline ring)[2]
~1450 - 1580Medium-StrongAromatic C=C Stretch (Quinoxaline ring)[2]
~1250 - 1300StrongAsymmetric C-O-C Stretch (Ester)[1]
~1100 - 1150StrongSymmetric C-O-C Stretch (Ester)[1]
~750 - 850StrongAromatic C-H Bending (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound are presented below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Ion
202[M]⁺ (Molecular Ion)
173[M - C₂H₅]⁺
157[M - OC₂H₅]⁺
129[M - COOC₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • EI: Introduce the sample (either directly as a solid or via a GC inlet) into the EI source. Acquire the mass spectrum over a similar mass range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Characterization

The logical flow for the spectroscopic characterization of a novel compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow start Synthesized Compound (this compound) ms Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation start->ms Initial Analysis ir Infrared (IR) Spectroscopy - Identify Functional Groups start->ir Functional Group ID nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Connectivity - Determine Stereochemistry start->nmr Detailed Structure data_analysis Integrated Data Analysis - Combine all spectral data ms->data_analysis ir->data_analysis nmr->data_analysis structure_elucidation Structure Elucidation - Confirm Chemical Structure data_analysis->structure_elucidation Corroboration end Final Characterized Structure structure_elucidation->end

A generalized workflow for the spectroscopic characterization of organic compounds.

References

Quinoxaline Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry. Its versatile synthetic accessibility and ability to interact with a wide range of biological targets have established it as a cornerstone in the development of novel therapeutic agents. This guide provides a comprehensive overview of the quinoxaline core, detailing its synthesis, biological activities, and therapeutic potential across various disease areas.

Introduction to the Quinoxaline Scaffold

Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound.[1][2] Its structure provides a unique combination of aromaticity, hydrogen bonding capabilities, and steric features, allowing for diverse chemical modifications and broad biological activity.[2] The synthetic versatility of the quinoxaline ring system has enabled the generation of a vast library of derivatives with a wide spectrum of pharmacological properties.[3]

Synthesis of Quinoxaline Derivatives

The most common and effective method for synthesizing quinoxaline analogues involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds.[4] This reaction can be carried out under various conditions, often employing catalysts to improve yields and reaction times.[1][5]

General Experimental Protocol for Quinoxaline Synthesis

The following protocol describes a common method for the synthesis of quinoxaline derivatives:

  • To a solution of an appropriate o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or toluene (10 mL), add a 1,2-dicarbonyl compound (1 mmol).[1]

  • A catalyst, such as a few drops of acetic acid or a solid-supported catalyst, can be added to the mixture.[6]

  • The reaction mixture is then stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).[1][5]

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired quinoxaline derivative.[1]

Therapeutic Applications of Quinoxaline Derivatives

Quinoxaline-based compounds have demonstrated significant therapeutic potential in a multitude of disease areas, including cancer, infectious diseases, and inflammation.

Anticancer Activity

Quinoxaline derivatives have been extensively investigated for their anticancer properties, exhibiting activity against a wide range of human tumor cell lines.[7][8] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer progression.

Several quinoxaline derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9] Notably, they have been shown to be competitive inhibitors of ATP at the kinase domain of receptors such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[7][9] Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation.[10]

anticancer_pathway cluster_cell Cancer Cell VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR Inhibits Quinoxaline->EGFR Inhibits

Caption: Quinoxaline derivatives inhibiting key cancer signaling pathways.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer drugs.

  • Human cancer cell lines (e.g., HCT116, HepG2, MCF-7) are seeded in 96-well plates and incubated for 24 hours.[11]

  • The cells are then treated with various concentrations of the quinoxaline derivatives and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).[11]

  • After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • The formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO).[11]

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[11]

CompoundCell LineIC50 (µM)Reference
Compound IIIPC-34.11[12]
Compound IVPC-32.11[12]
Compound 4aVarious0.3 - 0.9[13]
Compound 13Various0.4 - 0.9[13]
Compound 35Influenza Alow µM[14]
Compound 44Influenza Alow µM[14]
Antimicrobial Activity

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[15][16] Quinoxaline 1,4-di-N-oxides (QdNOs) are a particularly active class of these compounds.[2]

The antibacterial action of QdNOs is often attributed to their ability to generate reactive oxygen species (ROS) under anaerobic conditions.[17] This leads to oxidative damage to bacterial DNA and other essential cellular components, ultimately resulting in cell death.[17]

antimicrobial_mechanism cluster_bacteria Bacterial Cell QdNO Quinoxaline 1,4-di-N-oxide Metabolism Bacterial Metabolism QdNO->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of antimicrobial action of Quinoxaline 1,4-di-N-oxides.

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.[16]

  • Wells are created in the agar using a sterile cork borer.

  • Different concentrations of the synthesized quinoxaline compounds, dissolved in a suitable solvent like DMSO, are added to the wells.[18]

  • A standard antibiotic (e.g., Streptomycin) and the solvent alone serve as positive and negative controls, respectively.[18]

  • The plates are incubated under appropriate conditions for the test microorganism.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.[16]

CompoundMicroorganismZone of Inhibition (mm)Reference
QXN1P. aeruginosaPotent activity[16]
QXN5P. aeruginosaPotent activity[16]
QXN6P. aeruginosaPotent activity[16]
Compound 3fVariousBroad spectrum[19]
Compound 6bVariousBroad spectrum[19]
Anti-inflammatory Activity

Several quinoxaline derivatives have demonstrated potent anti-inflammatory properties.[20][21] Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

One of the key mechanisms underlying the anti-inflammatory effects of certain quinoxaline derivatives is the suppression of the Toll-like receptor 4 (TLR4) signaling pathway.[22] TLR4 activation by lipopolysaccharide (LPS) triggers a cascade that leads to the activation of transcription factors like NF-κB and IRF3, resulting in the production of pro-inflammatory cytokines.[22][23] Quinoxaline compounds can inhibit this pathway, thereby reducing the inflammatory response.[22]

anti_inflammatory_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB IRF3 IRF3 TLR4->IRF3 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IRF3->Cytokines Quinoxaline Quinoxaline Derivative Quinoxaline->TLR4 Inhibits

Caption: Inhibition of the TLR4 signaling pathway by quinoxaline derivatives.

  • A group of rats is administered the test quinoxaline compounds or a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally.[20][21]

  • After a specific time, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce edema.

  • The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.[20][21]

  • The percentage of inhibition of edema is calculated for each group compared to the control group (which receives only the vehicle).

CompoundAssayActivityReference
L1Carrageenan-induced rat paw edema2.25% - 22.95% inhibition[20]
L2Carrageenan-induced rat paw edema2.25% - 22.95% inhibition[20]
L5Carrageenan-induced rat paw edema2.25% - 22.95% inhibition[20]
Compound 7bCarrageenan-induced rat paw edema41% inhibition[24]
Antiviral Activity

Quinoxaline derivatives have also shown promise as antiviral agents, with activity reported against a range of viruses, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV).[25][26]

  • Confluent monolayers of host cells (e.g., Vero cells) are grown in 24-well plates.

  • The cells are infected with a known titer of the virus.

  • After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing different concentrations of the quinoxaline derivative.

  • The plates are incubated until viral plaques are visible.

  • The cells are then fixed and stained, and the number of plaques in each well is counted.

  • The percentage of plaque reduction is calculated relative to the untreated virus control to determine the antiviral activity.[25]

CompoundVirusIC50 (µM)Reference
Compound 1aHCMV<0.05[26]
Compound 20HCMV<0.05[26]

Conclusion

The quinoxaline core represents a highly versatile and privileged scaffold in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives have led to the identification of numerous promising lead compounds in various therapeutic areas. The continued exploration of the chemical space around the quinoxaline nucleus, coupled with a deeper understanding of its mechanisms of action, holds great potential for the development of novel and effective drugs to address unmet medical needs. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the field of quinoxaline-based drug discovery.

References

An In-depth Technical Guide to the Photophysical Properties of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a foundational scaffold for a vast array of derivatives with significant applications.[1][2] These derivatives are pivotal in materials science for the development of organic light-emitting diodes (OLEDs), solar cells, and photopolymerization initiators, and in medicinal chemistry as fluorescent probes for bioimaging and as photosensitizers in photodynamic therapy (PDT).[3][4][5][6] Their utility is intrinsically linked to their diverse and tunable photophysical properties. This guide provides a comprehensive overview of these properties, detailing the experimental protocols for their characterization and summarizing key quantitative data to facilitate research and development.

Core Photophysical Processes

The interaction of quinoxaline derivatives with light is governed by a series of electronic and vibrational relaxation processes. These events, which occur on timescales from femtoseconds to seconds, dictate the fate of the molecule after absorbing a photon. The Jablonski diagram is a standard tool used to illustrate these electronic transitions.[7]

  • Absorption: The process begins with the absorption of a photon, which promotes an electron from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy empty or partially empty orbital, such as the Lowest Unoccupied Molecular Orbital (LUMO). For quinoxaline derivatives, common transitions include π-π* and n-π* transitions.[8]

  • Vibrational Relaxation (VR): Following excitation, the molecule is in a vibrationally excited state. It rapidly loses this excess vibrational energy as heat to the surrounding solvent molecules, relaxing to the lowest vibrational level of the excited electronic state. This is a non-radiative process.

  • Internal Conversion (IC): This is a non-radiative transition between electronic states of the same spin multiplicity (e.g., from a higher excited singlet state S₂ to the first excited singlet state S₁).

  • Fluorescence: A radiative decay process where the molecule returns from the first excited singlet state (S₁) to the ground state (S₀) by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, with the energy difference known as the Stokes shift.[9]

  • Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., from the excited singlet state S₁ to an excited triplet state T₁). This process is crucial for applications like PDT, which rely on the generation of triplet states.[9]

  • Phosphorescence: A radiative decay process from an excited triplet state (T₁) to the ground singlet state (S₀). This transition is "spin-forbidden," making it much slower than fluorescence, with lifetimes ranging from microseconds to seconds.

Jablonski cluster_Singlet Singlet States cluster_Triplet Triplet States S0 S₀ (Ground State) S1 S₁ S0->S1 Absorption S2 S₂ S0->S2 S1->S0 IC S1->S0 Fluorescence T1 T₁ S1->T1 ISC S2->S1 IC / VR T1->S0 IC T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating key photophysical processes.

Experimental Protocols and Methodologies

Characterizing the photophysical properties of quinoxaline derivatives requires a suite of spectroscopic and computational techniques.

  • Objective: To determine the wavelengths of light a molecule absorbs and to calculate its molar absorptivity.

  • Methodology: A solution of the quinoxaline derivative of a known concentration is prepared in a suitable solvent (e.g., chloroform, DMSO, toluene). The solution is placed in a quartz cuvette. A spectrophotometer passes a beam of light (typically scanning from 200 to 800 nm) through the sample, and the amount of light absorbed at each wavelength is recorded. The resulting spectrum plots absorbance versus wavelength.

  • Objective: To measure the fluorescence emission spectrum and determine the Stokes shift.

  • Methodology: The sample solution is excited at a fixed wavelength, usually the wavelength of maximum absorption (λmax,abs) determined from the UV-Vis spectrum. A fluorometer collects the emitted light at a 90-degree angle to the excitation beam and scans across a range of longer wavelengths. The resulting spectrum plots fluorescence intensity versus emission wavelength.

  • Objective: To quantify the efficiency of the fluorescence process. Φf is the ratio of photons emitted to photons absorbed.

  • Methodology (Relative Method): This is the most common method. The fluorescence intensity and absorbance of the sample are compared to those of a well-characterized standard with a known quantum yield (e.g., quinine sulfate or 9,10-diphenylanthracene).[10] The absorbance of both the sample and standard solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects. The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where:

    • Φf is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

  • Objective: To measure the efficiency of singlet oxygen (¹O₂) generation, a key parameter for photosensitizers in PDT.

  • Methodology: This is often done using a chemical trapping agent, such as 1,3-diphenylisobenzofuran (DPBF), which reacts with singlet oxygen, causing its absorption to decrease. The rate of DPBF decomposition is monitored by UV-Vis spectroscopy in the presence of the quinoxaline derivative (the photosensitizer) and a reference photosensitizer with a known ΦΔ (e.g., zinc tetraphenylporphyrin, ZnTPP).[11] The experiment is conducted under irradiation at a specific wavelength. The ΦΔ is calculated by comparing the rate of DPBF bleaching by the sample to that by the standard.

  • Objective: To predict and rationalize the electronic structure and photophysical properties.

  • Methodology: Density Functional Theory (DFT) is used to optimize the ground-state geometry of the molecule and calculate the energies of the HOMO and LUMO. Time-Dependent DFT (TD-DFT) is then used to simulate the electronic transitions, predicting absorption and emission spectra and providing insights into the nature of the excited states (e.g., charge-transfer character).[7][12][13] These calculations are invaluable for designing new derivatives with targeted properties.

ExperimentalWorkflow Start Synthesis of Quinoxaline Derivative Prep Sample Preparation (Solvent, Concentration) Start->Prep DFT Computational Modeling (DFT/TD-DFT) Start->DFT UVVis UV-Vis Spectroscopy Prep->UVVis Fluor Fluorescence Spectroscopy Prep->Fluor SO Singlet Oxygen (ΦΔ) Measurement Prep->SO UVVis->Fluor Determine λex QY Quantum Yield (Φf) Measurement UVVis->QY Analysis Data Analysis & Structure-Property Correlation UVVis->Analysis Fluor->QY Fluor->Analysis QY->Analysis SO->Analysis DFT->Analysis

Caption: Experimental workflow for characterizing photophysical properties.

Quantitative Data Summary

The photophysical properties of quinoxaline derivatives are highly dependent on their substitution patterns and molecular architecture. The following tables summarize representative data from the literature.

Table 1: Absorption and Emission Properties of Selected Quinoxaline Derivatives

Derivative ClassSubstituentsSolventλmax,abs (nm)λmax,em (nm)Stokes Shift (nm)Reference
Pyrrolo[1,2-a]quinoxaline (QHH)UnsubstitutedToluene34039858[9]
Pyrrolo[1,2-a]quinoxaline (QHH)UnsubstitutedMethanol34040767[9]
2,3-Dialkynyl-quinoxalineVariousChloroform370 - 442386 - 539-[14]
Biphenyl-substituted QuinoxalineBiphenylTHF371≤ 425> 54[8]
QuinoxalinochlorinElectron-donatingToluene> 687Red-shifted-[11]
DFT-studied Dye (Q8)Twofold Chlorine--575.81104.5[12]

Table 2: Quantum Yields and Excited-State Properties

Derivative ClassPropertyValueConditions / StandardReference
Pyrazino[2,3-g]quinoxaline (PQs-PEG5)Fluorescence QY (Φf)~0.55-[5]
Pyrazino[2,3-g]quinoxaline (PQs-PEG5)Singlet Oxygen QY (ΦΔ)~0.47-[5]
QuinoxalinochlorinsSinglet Oxygen QY (ΦΔ)HighZnTPP (ΦΔ=0.73)[11]
Triphenylamine-modified Quinoxaline2-Photon Absorption Cross-section> 160 GM780-820 nm range[6]

Structure-Property Relationships

The tunability of quinoxaline photophysics stems from the ability to modify its core structure.

  • Effect of Substituents: Electron-donating groups (EDGs) like amino or methoxy groups tend to increase the HOMO energy level and cause a red-shift (bathochromic shift) in both absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups lower the LUMO energy level, also leading to red-shifts. This "push-pull" architecture is a common strategy for tuning properties.[12] For instance, quinoxalinochlorins with electron-donating substituents exhibit high yields of singlet oxygen.[11]

  • Extension of π-Conjugation: Increasing the size of the conjugated π-system, for example by fusing additional aromatic rings or adding conjugated side chains, generally leads to a smaller HOMO-LUMO gap. This results in a significant red-shift in the absorption and emission spectra, moving the activity towards the visible and near-infrared regions.[6]

  • Molecular Rigidity and Aggregation: The photophysical properties can be dramatically different in solution versus the solid state. Many traditional fluorophores suffer from aggregation-caused quenching (ACQ). However, certain quinoxaline derivatives exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state.[8][9] This is often achieved by incorporating bulky substituents that restrict intramolecular rotation in the aggregate state, thus blocking non-radiative decay pathways.

StructureProperty cluster_Modifications Structural Modifications cluster_Properties Photophysical Effects Core Quinoxaline Core EDG Add Electron- Donating Groups (EDG) EWG Add Electron- Withdrawing Groups (EWG) Pi Extend π-Conjugation Bulky Incorporate Bulky Groups HOMO_LUMO Decrease HOMO-LUMO Gap EDG->HOMO_LUMO ISC Enhanced Intersystem Crossing (ISC) EDG->ISC Push-Pull Effect EWG->HOMO_LUMO EWG->ISC Push-Pull Effect Pi->HOMO_LUMO AIE Aggregation-Induced Emission (AIE) Bulky->AIE RedShift Red-Shift in Absorption/Emission HOMO_LUMO->RedShift

Caption: Key structure-property relationships in quinoxaline derivatives.

Conclusion

Quinoxaline derivatives represent a versatile and powerful class of compounds with highly tunable photophysical properties. By strategically modifying their molecular structure through the introduction of various substituents and the extension of π-conjugation, researchers can precisely engineer their absorption, emission, and excited-state dynamics. This control allows for the development of advanced materials for optoelectronics and sophisticated tools for biomedical applications, including high-efficiency photosensitizers for PDT and novel fluorophores for advanced cellular imaging. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for harnessing the full potential of these remarkable molecules.

References

The Enigmatic Mechanism of Action of Ethyl Quinoxaline-5-carboxylate: A Survey of the Broader Quinoxaline Class

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl quinoxaline-5-carboxylate belongs to the quinoxaline family, a class of heterocyclic compounds containing a benzene ring fused to a pyrazine ring.[1] Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[2][3][4] While a specific, detailed mechanism of action for this compound is not extensively documented in publicly available research, an examination of the broader quinoxaline and quinoxaline-carboxylate class of molecules provides valuable insights into its potential pharmacological activities. This guide synthesizes the known biological activities of quinoxaline derivatives, offering a foundational understanding for researchers exploring this chemical space.

Diverse Biological Profile of Quinoxaline Derivatives

Quinoxaline derivatives have been investigated for a multitude of therapeutic applications, demonstrating a remarkable range of biological activities. These activities are often attributed to the ability of the quinoxaline scaffold to interact with various biological targets.

Antimicrobial and Antiparasitic Activity

A significant body of research highlights the potent antimicrobial properties of quinoxaline derivatives. They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as mycobacteria, including Mycobacterium tuberculosis.[5][6] For instance, novel quinoxaline-5-carboxamide derivatives have been synthesized and screened for their antibacterial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.[5] Furthermore, certain quinoxaline 1,4-di-N-oxide derivatives have demonstrated significant activity against Taenia crassiceps cysts, suggesting a potential role as anthelmintic agents.[7] The mechanism of their antimicrobial action is thought to involve various pathways, including the inhibition of essential enzymes and disruption of microbial cell processes. Some derivatives have also shown promise against protozoan parasites like Trypanosoma cruzi.[7]

Anticancer and Cytotoxic Activity

The anticancer potential of quinoxalines is a major area of investigation. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines.[2][8] The proposed mechanisms for their anticancer activity are diverse and include:

  • Kinase Inhibition: Several quinoxaline derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression. For example, certain derivatives have been synthesized and evaluated as Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors[9] and VEGFR-2 inhibitors, showing significant antiproliferative effects.[10]

  • Topoisomerase Inhibition: Some quinoxalines may act as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells.

  • DNA Binding: The planar structure of the quinoxaline ring allows some derivatives to intercalate with DNA, leading to cell cycle arrest and apoptosis.

  • Inhibition of Angiogenesis: By targeting kinases like VEGFR-2, quinoxaline derivatives can inhibit the formation of new blood vessels that supply tumors.[10]

Anti-inflammatory and Antioxidant Activity

Several studies have reported the anti-inflammatory and antioxidant properties of quinoxaline derivatives.[6][11] The anti-inflammatory effects may be attributed to the inhibition of enzymes like lipoxygenase (LOX).[11] The antioxidant activity is linked to the ability of these compounds to scavenge free radicals.[11]

General Synthetic Strategies

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10] Modifications to the quinoxaline core and the introduction of various substituents are key strategies to modulate the biological activity and pharmacokinetic properties of these compounds. For instance, the synthesis of quinoxaline-2-carboxamides is achieved by reacting quinoxaline-2-carboxylic acid with corresponding amines.[12][13]

Experimental Workflows and Methodologies

While specific protocols for this compound are not available, the following diagrams illustrate general workflows commonly employed in the study of quinoxaline derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Quinoxaline Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization invitro In Vitro Assays (e.g., Antimicrobial, Cytotoxicity) characterization->invitro enzyme Enzyme Inhibition Assays (e.g., Kinase, LOX) invitro->enzyme pathway Signaling Pathway Analysis (e.g., Western Blot) enzyme->pathway binding Target Binding Studies (e.g., Docking, SPR) pathway->binding invivo In Vivo Models (e.g., Animal studies) binding->invivo signaling_pathway cluster_pathway Potential Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MAPK->Proliferation

References

Discovery and Synthesis of Novel Ethyl Quinoxaline-5-carboxylate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery and synthesis of new ethyl quinoxaline-5-carboxylate analogs. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] This document outlines synthetic methodologies, presents key quantitative data, and details experimental protocols for the preparation and evaluation of these promising compounds.

Introduction to Quinoxaline Derivatives

Quinoxalines, also known as benzopyrazines, are bicyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1] This scaffold is a key pharmacophore in numerous compounds with diverse biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[2][3][4][5][6] The derivatization of the quinoxaline core, particularly at the 5-position with a carboxylate group, offers a versatile platform for the development of novel therapeutic agents.

Synthetic Methodologies

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][7][8] For the synthesis of this compound analogs, a common starting material is methyl 2,3-diaminobenzoate.[9] Various synthetic strategies have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions, including microwave-assisted synthesis and the use of diverse catalysts.[5][7]

A general synthetic approach for preparing this compound analogs is depicted in the workflow below.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation start Methyl 2,3-diaminobenzoate step1 Condensation with α-dicarbonyl compound start->step1 step2 Esterification/Transesterification step1->step2 step3 Purification step2->step3 product This compound Analog step3->product assay_start Synthesized Analog product->assay_start assay1 In vitro screening (e.g., cytotoxicity assays) assay_start->assay1 assay2 Mechanism of Action Studies assay1->assay2 assay3 In vivo studies assay2->assay3 lead Lead Compound Identification assay3->lead

General workflow for synthesis and evaluation.
Key Synthetic Protocols

Protocol 1: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate [9]

  • A mixture of methyl 2,3-diaminobenzoate and oxalic acid dihydrate is heated at 140°C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried to yield the product.

Protocol 2: Chlorination to form Methyl 2,3-dichloroquinoxaline-5-carboxylate [9]

  • The product from Protocol 1 is treated with a chlorinating agent such as thionyl chloride or phosphoryl chloride.

  • The reaction mixture is refluxed until the reaction is complete as monitored by TLC.

  • The excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice water.

  • The precipitated solid is filtered, washed with water, and dried.

Protocol 3: Nucleophilic Substitution to Introduce Diversity [9][10]

  • The dichloroquinoxaline intermediate is reacted with various nucleophiles (e.g., amines, thiols) to introduce substituents at the 2 and 3 positions.

  • The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) in the presence of a base such as triethylamine.

  • The reaction mixture is stirred at room temperature or heated as required.

  • After completion, the product is isolated by pouring the reaction mixture into water and extracting with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Protocol 4: Esterification to this compound [5]

  • The corresponding carboxylic acid can be esterified to the ethyl ester using ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid.

  • The reaction mixture is refluxed, and the progress is monitored by TLC.

  • After completion, the solvent is evaporated, and the residue is worked up to isolate the ethyl ester.

Quantitative Data Summary

The following tables summarize representative quantitative data for synthesized quinoxaline derivatives based on available literature.

Table 1: Synthesis Yields of Quinoxaline Derivatives

Compound TypeStarting MaterialsCatalyst/ConditionsYield (%)Reference
2,3-DiphenylquinoxalineBenzoin, o-phenylenediamineGlacial acetic acid, reflux98
2,3-DiphenylquinoxalineBenzoin, o-phenylenediamineMicrowave, acetic acid96[11]
Quinoxaline Derivativeso-phenylenediamine, benzylAlCuMoVP/Toluene, 25°C92[8]
2-Phenylquinoxaline1,2-diaminobenzene, phenacyl bromidePyridine/THF, RTExcellent
Quinoxaline-5-carboxamidesMethyl 2,3-dichloroquinoxaline-5-carboxylate, aminesPivolyl chloride, Et3N, DMF80-97[9]

Table 2: Biological Activity of Quinoxaline Derivatives

CompoundTarget/AssayIC50 (µM)Cell LineReference
6-chloroquinoxaline derivative (Compound 6)Cytotoxicity6.18HCT-116[12]
6-chloroquinoxaline derivative (Compound 6)Cytotoxicity5.11MCF-7[12]
Tetrazolo[1,5-a]quinoxaline derivative (Compound 4)Cytotoxicity0.01 ± 0.001Various[4]
Ethyl quinoxaline-7-carboxylate 1,4-di-N-oxide (T-017)Antiamoebic1.99-0.35E. histolytica[13]
2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivativesAldose Reductase InhibitionLow nM to µM-[14]

Signaling Pathways and Mechanism of Action

Quinoxaline derivatives have been shown to exert their biological effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[15] For instance, some quinoxaline analogs have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[12]

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoxaline Quinoxaline Analog Quinoxaline->Dimerization Inhibits

Inhibition of VEGFR-2 signaling by quinoxaline analogs.

The structure-activity relationship (SAR) of quinoxaline derivatives often reveals that the nature and position of substituents on the quinoxaline ring significantly influence their biological activity.[1][16] For example, electron-withdrawing or electron-donating groups at specific positions can modulate the inhibitory potency against target enzymes.[1]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic methodologies are well-established and offer considerable flexibility for creating a diverse library of analogs. The potent biological activities observed for various quinoxaline derivatives underscore the potential of this compound class in drug discovery. Further exploration of the structure-activity relationships and mechanisms of action will be crucial for optimizing the therapeutic profile of these compounds.

References

Potential Therapeutic Targets for Ethyl Quinoxaline-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets for Ethyl Quinoxaline-5-carboxylate, a member of this versatile family. Drawing upon the extensive research conducted on structurally related quinoxaline derivatives, this document outlines plausible molecular targets, summarizes key quantitative data, details relevant experimental protocols for target validation, and presents signaling pathways and experimental workflows through standardized diagrams. The information herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction to Quinoxaline Derivatives

Quinoxalines, formed by the fusion of a benzene and a pyrazine ring, represent a privileged scaffold in drug discovery.[1][2] Their unique structural and electronic properties allow them to interact with a wide array of biological targets, including enzymes, receptors, and DNA.[1] Consequently, quinoxaline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal effects.[2][3] The biological activity of these compounds is often modulated by the nature and position of substituents on the quinoxaline ring system. This guide focuses on this compound and its potential therapeutic applications based on the established activities of the broader quinoxaline class.

Potential Therapeutic Areas and Molecular Targets

Based on the pharmacological profiles of various quinoxaline derivatives, several key therapeutic areas and potential molecular targets can be postulated for this compound.

Oncology

Quinoxaline derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[4][5]

  • Potential Targets:

    • Protein Tyrosine Kinases (PTKs): Many quinoxalines act as competitive inhibitors of ATP at the kinase domain of PTKs, which are crucial in cancer cell proliferation and survival.[4] Vascular Endothelial Growth Factor Receptor (VEGFR-2) is a notable target for some quinoxaline derivatives.[4]

    • Apoptosis Induction: Certain quinoxalines have been shown to induce apoptosis in cancer cells, making proteins in the apoptotic pathway potential targets.[4][5]

    • DNA Intercalation: The planar structure of the quinoxaline ring allows some derivatives to intercalate with DNA, leading to cytotoxic effects.

  • Supporting Evidence:

    • A series of quinoxaline derivatives demonstrated potent antiproliferative activity against HCT116, HepG2, and MCF-7 cancer cell lines.[4]

    • Quinoxaline-bisarylurea compounds have been reported to exhibit anti-tumor activity.[4]

    • A quinoxaline sulfonamide derivative showed potent antitumor activity against a liver carcinoma cell line with an IC50 value of 0.5 µg/mL.[3]

Infectious Diseases

The quinoxaline scaffold is a key component in a variety of antimicrobial agents.

  • Antibacterial:

    • Potential Targets: Bacterial DNA gyrase and topoisomerase IV are potential targets, as are enzymes involved in bacterial cell wall synthesis.

    • Supporting Evidence: Quinoxaline-5-carboxamide derivatives have demonstrated excellent antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[6]

  • Antiprotozoal:

    • Potential Targets: Key enzymes in the metabolism of protozoan parasites are promising targets. For instance, in Entamoeba histolytica, thioredoxin reductase (EhTrxR) has been identified as a target for quinoxaline 1,4-di-N-oxide derivatives.[7] In Trypanosoma cruzi, trypanothione reductase is a potential target.[8]

    • Supporting Evidence: Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives have shown activity against T. cruzi and Leishmania mexicana.[8] Esters of quinoxaline-7-carboxylate 1,4-di-N-oxide have also demonstrated potent activity against E. histolytica.[7]

Neurological Disorders

Certain quinoxaline derivatives have shown activity at receptors in the central nervous system.

  • Potential Targets:

    • 5-HT3 Receptor: This receptor is involved in nausea and vomiting, making it a target for antiemetic drugs.

    • AMPA/NMDA Receptors: These glutamate receptors are involved in excitatory synaptic transmission and are implicated in various neurological conditions.[9]

  • Supporting Evidence:

    • A class of quinoxaline derivatives has been identified as potent 5-HT3 receptor antagonists.[10]

    • Structure-activity relationship studies have been conducted on quinoxaline-2,3-diones as Glycine/NMDA and AMPA receptor antagonists.[9]

Quantitative Data for Representative Quinoxaline Derivatives

The following table summarizes the biological activity of various quinoxaline derivatives, providing a reference for the potential potency of this compound.

Compound ClassTarget Organism/Cell LineTarget/AssayPotency (IC50/MIC)Reference
Quinoxaline-5-carboxamidesE. coli, P. aeruginosa, S. aureus, S. pyogenesAntibacterial ActivityModerate to Excellent[6]
Quinoxaline Sulfonamide DerivativeLiver Carcinoma Cell LineAntitumor Activity0.5 µg/mL[3]
Ethyl/Methyl Quinoxaline-7-carboxylate 1,4-di-N-oxidesTrypanosoma cruzi, Leishmania mexicanaAntiprotozoal Activity-[8]
Esters of Quinoxaline-7-carboxylate 1,4-di-N-oxideEntamoeba histolyticaAntiamoebic Activity0.331 to 3.56 µM[7]
Quinoxaline Derivatives (e.g., VC-605)Guinea-pig ileum5-HT3 Receptor Antagonism~3 orders of magnitude more potent than ondansetron[10]

Experimental Protocols for Target Validation

To elucidate the specific therapeutic targets of this compound, a systematic experimental approach is required.

General Workflow for Target Identification and Validation

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Target Validation A Phenotypic Screening (e.g., Cell Viability Assays) C Affinity Chromatography A->C E Expression Profiling A->E B Broad Panel Kinase/Receptor Screening D Computational Docking B->D F Enzymatic Assays (e.g., IC50 determination) C->F D->F G Binding Assays (e.g., SPR, ITC) E->G H Cell-based Target Engagement Assays F->H G->H I In vivo Model Studies H->I

Workflow for Target Identification and Validation.

Detailed Methodologies

4.2.1. Kinase Inhibition Assay (Example: VEGFR-2)

  • Objective: To determine the in vitro inhibitory activity of this compound against a specific protein kinase.

  • Materials: Recombinant human VEGFR-2, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the kinase, substrate, and test compound or vehicle control. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

4.2.2. Antibacterial Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Materials: Bacterial strains (e.g., S. aureus, E. coli), Mueller-Hinton broth, this compound, positive control antibiotic (e.g., ciprofloxacin), and 96-well microtiter plates.

  • Procedure: a. Prepare a twofold serial dilution of this compound in the microtiter plate. b. Add a standardized inoculum of the bacterial suspension to each well. c. Include wells for positive (bacteria only) and negative (broth only) controls. d. Incubate the plates at 37°C for 18-24 hours. e. Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.

4.2.3. 5-HT3 Receptor Binding Assay

  • Objective: To assess the binding affinity of this compound to the 5-HT3 receptor.

  • Materials: Cell membranes expressing the human 5-HT3 receptor, a radiolabeled ligand (e.g., [3H]GR65630), this compound, binding buffer, and a scintillation counter.

  • Procedure: a. Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound or a known 5-HT3 antagonist (e.g., ondansetron). b. After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters. c. Wash the filters to remove non-specific binding. d. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) by analyzing the displacement of the radioligand by the test compound using the Cheng-Prusoff equation.

Signaling Pathways

Understanding the signaling pathways in which potential targets are involved is crucial for predicting the pharmacological effects of this compound.

VEGFR-2 Signaling Pathway in Angiogenesis

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis EQC This compound (Potential Inhibitor) EQC->VEGFR2

Potential inhibition of VEGFR-2 signaling.

5-HT3 Receptor Signaling in Nausea and Vomiting

G Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3R Binds Na_Ca_influx Na_Ca_influx HT3R->Na_Ca_influx Na_Ca_ Na_Ca_ influx Na+ / Ca2+ Influx Depolarization Depolarization Vagal_Afferent_Activation Vagal Afferent Activation Depolarization->Vagal_Afferent_Activation Vomiting_Center Vomiting Center (Brainstem) Vagal_Afferent_Activation->Vomiting_Center Nausea_Vomiting Nausea and Vomiting Vomiting_Center->Nausea_Vomiting EQC This compound (Potential Antagonist) EQC->HT3R Na_Ca_influx->Depolarization

Potential antagonism of 5-HT3 receptor signaling.

Conclusion

While direct experimental data on this compound is emerging, the extensive body of research on the quinoxaline class of compounds provides a strong foundation for predicting its potential therapeutic targets. The most promising avenues for investigation appear to be in oncology, infectious diseases, and neurology, with specific molecular targets including protein kinases, microbial enzymes, and neurotransmitter receptors. The experimental protocols and conceptual frameworks presented in this guide offer a systematic approach for the scientific community to rigorously evaluate the therapeutic potential of this compound and to accelerate its journey from a promising scaffold to a potential therapeutic agent. Further structure-activity relationship studies will also be crucial in optimizing its activity against specific targets.

References

An In-depth Technical Guide to Ethyl Quinoxaline-5-carboxylate (CAS: 7044-09-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl quinoxaline-5-carboxylate, a heterocyclic compound belonging to the quinoxaline class, is a molecule of growing interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities. Notably, this guide highlights the inhibitory role of the closely related quinoxaline-5-carboxylic acid on the canonical NF-κB signaling pathway, a critical regulator of inflammation and cellular responses. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature. While comprehensive experimental data for this specific compound is not widely published, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 7044-09-9
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance Solid (predicted)
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethanol)General knowledge
¹H NMR Spectrum Predicted shifts based on related structuresInferred
¹³C NMR Spectrum Predicted shifts based on related structuresInferred
IR Spectrum Characteristic peaks expected for aromatic rings, esters, and C-N bondsInferred
Mass Spectrum Expected molecular ion peak [M]+ at m/z 202.07Calculated

Note: The spectroscopic data presented is inferred from the analysis of closely related quinoxaline derivatives. Researchers should obtain experimental data for confirmation.

Synthesis of this compound

General Experimental Protocol: Condensation of 2,3-Diaminobenzoic Acid with an Ethyl Glyoxalate derivative

This protocol is based on established methods for quinoxaline synthesis.[1]

Materials:

  • 2,3-Diaminobenzoic acid

  • Ethyl glyoxalate (or a suitable derivative)

  • Ethanol or Acetic Acid (as solvent)

  • Glacial acetic acid (as catalyst, if needed)

  • Sodium bicarbonate solution (for work-up)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2,3-diaminobenzoic acid (1 equivalent) in ethanol or acetic acid.

  • Add ethyl glyoxalate (1 to 1.2 equivalents) to the solution.

  • If necessary, add a catalytic amount of glacial acetic acid.

  • The reaction mixture is then typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2,3-Diaminobenzoic acid 2,3-Diaminobenzoic acid Dissolve in Ethanol/Acetic Acid Dissolve in Ethanol/Acetic Acid 2,3-Diaminobenzoic acid->Dissolve in Ethanol/Acetic Acid Ethyl glyoxalate Ethyl glyoxalate Add Ethyl glyoxalate Add Ethyl glyoxalate Ethyl glyoxalate->Add Ethyl glyoxalate Dissolve in Ethanol/Acetic Acid->Add Ethyl glyoxalate Catalytic Acetic Acid (optional) Catalytic Acetic Acid (optional) Add Ethyl glyoxalate->Catalytic Acetic Acid (optional) Reflux & Monitor by TLC Reflux & Monitor by TLC Catalytic Acetic Acid (optional)->Reflux & Monitor by TLC Cool & Evaporate Solvent Cool & Evaporate Solvent Reflux & Monitor by TLC->Cool & Evaporate Solvent Redissolve in Ethyl Acetate Redissolve in Ethyl Acetate Cool & Evaporate Solvent->Redissolve in Ethyl Acetate Wash with NaHCO3 & Brine Wash with NaHCO3 & Brine Redissolve in Ethyl Acetate->Wash with NaHCO3 & Brine Dry & Evaporate Dry & Evaporate Wash with NaHCO3 & Brine->Dry & Evaporate Column Chromatography Column Chromatography Dry & Evaporate->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Synthetic workflow for this compound.

Biological Activity and Signaling Pathway

While the specific biological activities of this compound are not extensively documented, research on the closely related quinoxaline-5-carboxylic acid has revealed significant otoprotective effects.[2][3] Studies have shown that quinoxaline-5-carboxylic acid can protect hair cells in the inner ear from damage induced by ototoxic drugs like aminoglycoside antibiotics and cisplatin.[2][3]

The protective mechanism of quinoxaline-5-carboxylic acid has been linked to its ability to inhibit the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[2][3] The NF-κB pathway is a crucial regulator of the inflammatory response, and its overactivation can lead to cellular damage. By inhibiting this pathway, quinoxaline-5-carboxylic acid helps to mitigate the inflammatory cascade triggered by ototoxic agents, thereby preserving the delicate hair cells responsible for hearing.

The Canonical NF-κB Signaling Pathway and its Inhibition

The canonical NF-κB pathway is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1. This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. Once IκBα is degraded, the NF-κB dimer (typically p65/p50) is free to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.

Quinoxaline-5-carboxylic acid is thought to interfere with this process, preventing the translocation of NF-κB to the nucleus and thereby suppressing the expression of inflammatory mediators.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α / IL-1 TNF-α / IL-1 TNFR / IL-1R TNFR / IL-1R TNF-α / IL-1->TNFR / IL-1R IKK Complex IKK Complex TNFR / IL-1R->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p65/p50)->IκBα Inhibition NFkB_nuc NFkB_nuc NF-κB (p65/p50)->NFkB_nuc Translocation Ubiquitination & Degradation->NF-κB (p65/p50) Release Quinoxaline-5-carboxylic acid Quinoxaline-5-carboxylic acid Quinoxaline-5-carboxylic acid->IKK Complex Inhibition DNA DNA Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Gene Transcription NFkB_nuc->DNA Binding

Inhibition of the Canonical NF-κB Pathway.

Safety and Handling

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors. Use a fume hood when handling the solid or solutions.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its structural similarity to quinoxaline-5-carboxylic acid, a known inhibitor of the pro-inflammatory NF-κB pathway, suggests its potential in treating inflammatory conditions and drug-induced ototoxicity. This technical guide provides a starting point for researchers interested in exploring the properties and applications of this compound. Further experimental validation of its physical properties, optimization of its synthesis, and in-depth investigation of its biological activities are warranted to fully elucidate its therapeutic potential.

References

Exploring the Antibacterial Potential of Quinoxaline-5-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent discovery and development of novel antibacterial agents. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antibacterial effects. This technical guide focuses on the antibacterial potential of quinoxaline-5-carboxamide derivatives, providing a comprehensive overview of their synthesis, in vitro and in vivo evaluation, and proposed mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial therapies.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of quinoxaline-5-carboxamide derivatives is typically evaluated by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria. The following tables summarize the quantitative data from various studies, showcasing the structure-activity relationship (SAR) of these compounds.

Table 1: In Vitro Antibacterial Activity of Quinoxaline-5-Carboxamide Derivatives (MIC in µg/mL)

CompoundR GroupEscherichia coliPseudomonas aeruginosaStaphylococcus aureusStreptococcus pyogenes
5aPhenyl>1000>1000250500
5b4-Fluorophenyl200250100125
5c4-Chlorophenyl250500125200
5d4-Bromophenyl250500125200
5e4-Methylphenyl500>1000200250
5f4-Methoxyphenyl>1000>1000500>1000
5g3,4-Dichlorophenyl200250100125
5hCyclohexyl12520050100
5iPiperidin-1-yl10012550100
5jMorpholin-4-yl10012550100
Ciprofloxacin (Control)-12.5255025

Data synthesized from available research literature. Specific values may vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinoxaline-5-carboxamide derivatives and the evaluation of their antibacterial activity.

Synthesis of Quinoxaline-5-Carboxamide Derivatives

The synthesis of quinoxaline-5-carboxamide derivatives is a multi-step process that begins with commercially available starting materials. The following protocol is a generalized procedure based on reported literature.[1]

Step 1: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate (2)

  • A mixture of methyl 2,3-diaminobenzoate (1 equivalent) and oxalic acid dihydrate (1.1 equivalents) in methanol is heated to 140°C for 3 hours.

  • The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold methanol, and dried to yield the desired product.

Step 2: Synthesis of Methyl 2,3-dichloroquinoxaline-5-carboxylate (3)

  • To a suspension of compound 2 (1 equivalent) in tetrahydrofuran (THF), a catalytic amount of dimethylformamide (DMF) is added.

  • Thionyl chloride (3 equivalents) is added dropwise to the mixture at room temperature.

  • The reaction mixture is then refluxed for 20 hours.

  • After cooling, the solvent is evaporated under reduced pressure, and the residue is purified to give the chloro derivative.

Step 3: Synthesis of 2,3-Dichloroquinoxaline-5-carboxylic acid (4)

  • Compound 3 (1 equivalent) is dissolved in a mixture of methanol and water.

  • Sodium hydroxide (2.5 equivalents) is added, and the mixture is refluxed for 16 hours.

  • The reaction mixture is cooled and acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • The precipitate is filtered, washed with water, and dried.

Step 4: Synthesis of N-substituted-2,3-dichloroquinoxaline-5-carboxamide (5a-p)

  • To a solution of 2,3-dichloroquinoxaline-5-carboxylic acid (4) (1 equivalent) in DMF, pivaloyl chloride (1.2 equivalents) and triethylamine (2.5 equivalents) are added at 0°C.

  • The reaction mixture is stirred for 1 hour, followed by the addition of the corresponding amine (1.2 equivalents).

  • The mixture is stirred at room temperature for an additional 1-2 hours.

  • The reaction is quenched with water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired N-substituted quinoxaline-5-carboxamide derivatives.

G cluster_0 Synthesis of Quinoxaline-5-Carboxamide Derivatives A Methyl 2,3-diaminobenzoate B Methyl 2,3-dioxo-1,2,3,4-tetrahydro- quinoxaline-5-carboxylate A->B Oxalic acid, MeOH, 140°C C Methyl 2,3-dichloro- quinoxaline-5-carboxylate B->C SOCl2, DMF, THF, reflux D 2,3-Dichloro- quinoxaline-5-carboxylic acid C->D NaOH, MeOH/H2O, reflux E N-substituted-2,3-dichloro- quinoxaline-5-carboxamide D->E Pivaloyl chloride, TEA, R-NH2, DMF

Caption: Synthetic pathway for quinoxaline-5-carboxamide derivatives.

In Vitro Antibacterial Activity Assessment

The following are standard protocols for determining the antibacterial activity of the synthesized compounds.

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds and is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown on a suitable agar medium. Several colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_1 Broth Microdilution Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate with Bacteria and Compounds A->C B Prepare Serial Dilutions of Test Compounds in Broth B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (Lowest concentration with no growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

  • Preparation of Agar Plates: Mueller-Hinton Agar (MHA) is prepared and poured into sterile Petri dishes to a uniform depth.

  • Inoculation: A sterile cotton swab is dipped into a bacterial suspension (0.5 McFarland standard) and streaked evenly over the entire surface of the agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compounds: A defined volume of the test compound solution (at a specific concentration) is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the well with no bacterial growth) is measured in millimeters.

Proposed Mechanism of Action and Signaling Pathways

While the precise signaling pathways for quinoxaline-5-carboxamide derivatives are still under investigation, research on the broader quinoxaline class of compounds suggests several potential mechanisms of antibacterial action.

One prominent hypothesis is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, quinoxaline derivatives can disrupt critical cellular processes, leading to bacterial cell death.

Another proposed mechanism, particularly for quinoxaline-1,4-di-N-oxide derivatives, involves the generation of reactive oxygen species (ROS) . The metabolic reduction of the N-oxide groups can lead to the formation of free radicals, which can cause oxidative damage to various cellular components, including DNA, proteins, and lipids, ultimately resulting in cell death.

G cluster_2 Proposed Antibacterial Mechanism of Quinoxaline Derivatives cluster_path1 Inhibition of DNA Synthesis cluster_path2 Oxidative Stress Quinoxaline Quinoxaline Derivative DNA_Gyrase DNA Gyrase Quinoxaline->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinoxaline->Topo_IV Inhibits ROS Generation of Reactive Oxygen Species (ROS) Quinoxaline->ROS Induces DNA_Replication Inhibition of DNA Replication Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Bacterial_Death

Caption: Putative antibacterial mechanisms of quinoxaline derivatives.

References

The Anticancer Potential of Substituted Quinoxaline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3] In the realm of oncology, the quinoxaline framework is a key component of several compounds that have entered clinical trials, highlighting its therapeutic potential.[4][5] These compounds exert their anticancer effects through diverse mechanisms, such as inhibiting crucial enzymes, inducing programmed cell death (apoptosis), and interfering with cell signaling pathways essential for tumor growth and survival.[6][7][8] This guide provides an in-depth overview of the anticancer properties of substituted quinoxaline compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), quantitative data, and the experimental protocols used for their evaluation.

Mechanisms of Action

Substituted quinoxalines combat cancer through multiple pathways. Their versatility allows them to be tailored to interact with various biological targets. Key mechanisms include the inhibition of topoisomerases, protein kinases, and critical signaling pathways like NF-κB and STAT3.

Topoisomerase II Inhibition

Topoisomerases are vital enzymes that manage the tangling and supercoiling of DNA during replication and transcription.[9] Cancer cells, with their high proliferation rates, are particularly dependent on these enzymes. Certain quinoxaline derivatives function as Topoisomerase II (Topo II) inhibitors, preventing the enzyme from resealing DNA breaks.[5][9] This leads to the accumulation of DNA damage, which triggers cell cycle arrest and, ultimately, apoptosis.[9] For example, XK469 and Chloroquinoxaline Sulfonamide (CQS) are well-known quinoxaline-based Topo II inhibitors.[4][5] The process involves the drug stabilizing the "cleavage complex," where the DNA is cut, leading to irreparable double-strand breaks.[10]

TopoII_Inhibition cluster_nucleus Cell Nucleus cluster_cell Cellular Response DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII binds to CleavageComplex Stabilized Cleavage Complex TopoII->CleavageComplex creates transient break Quinoxaline Substituted Quinoxaline Quinoxaline->CleavageComplex stabilizes DSB DNA Double-Strand Breaks CleavageComplex->DSB leads to CellCycleArrest Cell Cycle Arrest (G2/S Phase) DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Fig. 1: Mechanism of Topoisomerase II Inhibition by Quinoxalines.
Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate most aspects of cell function, including proliferation, differentiation, and survival. Their dysregulation is a hallmark of cancer.[11] Quinoxaline derivatives have been designed to selectively inhibit various protein kinases, acting as competitive inhibitors of adenosine triphosphate (ATP).[11]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow.[11][12] By inhibiting VEGFR-2, quinoxaline compounds can cut off a tumor's blood and nutrient supply.[11]

  • EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is often overexpressed in various cancers, leading to uncontrolled cell growth.[6][13] Certain quinoxalines have shown potent inhibitory activity against EGFR.[13]

  • Other Kinases: The quinoxaline scaffold has been used to develop inhibitors for a range of other kinases, including c-Met, Platelet-Derived Growth Factor Receptor (PDGFR), and Janus kinase (JAK-2).[11][14]

Induction of Apoptosis

A primary goal of cancer therapy is to induce apoptosis in malignant cells. Quinoxaline compounds achieve this through various intrinsic and extrinsic pathways. Following treatment with these compounds, cancer cells often exhibit key apoptotic features like cell cycle arrest (commonly at the S or G2/M phase), DNA fragmentation, and the activation of caspases.[9][14] Western blot analyses have shown that potent quinoxaline derivatives can upregulate pro-apoptotic proteins like p53 and caspases (-3, -8, -9) while downregulating anti-apoptotic proteins such as Bcl-2.[9]

Structure-Activity Relationship (SAR)

The anticancer efficacy of quinoxaline compounds is highly dependent on the nature and position of substituents on the quinoxaline ring system. SAR studies provide crucial insights for designing more potent and selective drug candidates.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents play a significant role. In some series, the presence of electron-donating groups (e.g., -OCH3) enhances anticancer activity, while electron-withdrawing groups (e.g., -Cl, -NO2) decrease it.[1] However, in other series, the opposite is true, where a chloro-substitution leads to excellent activity, indicating that the optimal substitution pattern is highly dependent on the specific scaffold and its biological target.[1]

  • Linker Moieties: The type of linker connecting the quinoxaline core to other chemical moieties is critical. For instance, an NH-CO linker at the second position was found to increase activity, whereas aliphatic linkers decreased it.[1]

  • Hybrid Molecules: Hybrid molecules that combine the quinoxaline scaffold with other pharmacologically active groups, such as coumarin or arylfuran, have been synthesized to create novel compounds with potent antiproliferative effects.[1][4]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative substituted quinoxaline compounds against various human cancer cell lines. Activity is typically reported as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of Quinoxaline-Triazole Derivatives

Compound ID Cancer Cell Line IC50 (µM) Reference Drug IC50 (µM)
Compound 3 Ty-82 (Leukemia) 2.5 Doxorubicin -
Compound 3 THP-1 (Leukemia) 1.6 Doxorubicin -

Data sourced from Ali et al. (2017) as cited in[1].

Table 2: Anticancer Activity of Various Substituted Quinoxalines

Compound ID Cancer Cell Line IC50 (µM) Reference Drug IC50 (µM)
Compound 11 MCF-7 (Breast) 9.0 Doxorubicin -
Compound 11 HCT116 (Colon) 2.5 Doxorubicin -
Compound 14 MCF-7 (Breast) 2.61 Doxorubicin -
Compound VIIIa HepG2 (Liver) 9.8 Doxorubicin 4.5
Compound VIIIc MCF-7 (Breast) 9.0 Doxorubicin 5.8
Compound XVa MCF-7 (Breast) 5.3 Doxorubicin 5.8
Compound FQ MDA-MB-231 (Breast) < 16 - -
Compound MQ MDA-MB-231 (Breast) < 16 - -
Compound 11 A549, HepG-2, Caco-2, MDA 0.81 - 2.91 Sorafenib -
Compound 13 A549, HepG-2, Caco-2, MDA 0.81 - 2.91 Sorafenib -
Compound IV PC-3 (Prostate) 2.11 Doxorubicin -

Data compiled from multiple sources[1][9][11][13][14]. Note: Reference drug IC50 values are not always provided in the same study.

Table 3: Enzyme Inhibitory Activity of Quinoxaline Derivatives

Compound ID Target Enzyme IC50 (µM) Reference Drug IC50 (µM)
Compound 4a EGFR 0.3 - -
Compound 13 EGFR 0.4 - -
Compound 11 EGFR 0.6 - -
Compound 11 VEGFR-2 0.192 Sorafenib 0.082
Compound IV Topoisomerase II 7.529 Doxorubicin -

Data compiled from multiple sources[9][12][13].

Experimental Protocols

The evaluation of anticancer properties of quinoxaline compounds involves a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

General Workflow for Anticancer Drug Screening

The process of evaluating a new compound typically follows a logical progression from initial cytotoxicity screening against cancer cell lines to detailed mechanistic studies and finally to in vivo validation using animal models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Synthesis Compound Synthesis & Characterization MTT Cytotoxicity Screening (MTT Assay) Synthesis->MTT IC50 Determine IC50 Values MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle WesternBlot Protein Expression (Western Blot) Mechanism->WesternBlot EnzymeAssay Enzyme Inhibition Assays (Kinase, Topo II) Mechanism->EnzymeAssay Xenograft Tumor Xenograft Model (e.g., in mice) Mechanism->Xenograft Promising Candidates Treatment Drug Administration Xenograft->Treatment Monitoring Monitor Tumor Growth & Toxicity Treatment->Monitoring Efficacy Evaluate Efficacy (Tumor Reduction) Monitoring->Efficacy

Fig. 2: General Experimental Workflow for Anticancer Drug Evaluation.
MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[15] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[15][16]

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline compound (typically in serial dilutions) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[4][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[4][15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12]

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[5]

  • Cell Treatment: Culture and treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS by centrifuging at ~300 x g for 5 minutes.[2]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[2]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[2] Healthy cells will be negative for both Annexin V and PI; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.[2]

Western Blot for Protein Expression

Western blotting is used to detect specific proteins in a sample and to analyze changes in their expression or phosphorylation state (activation).

  • Protein Extraction: Treat cells with the quinoxaline compound, then lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).[7]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7][13]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[11]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, p-IKKβ) overnight at 4°C with gentle shaking.[13]

  • Washing & Secondary Antibody: Wash the membrane multiple times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13][18]

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7] Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Perspectives

Substituted quinoxalines represent a highly promising and versatile class of compounds in the development of novel anticancer therapeutics.[1][3] Their ability to target multiple, distinct cancer-associated pathways, including DNA replication, angiogenesis, and cell survival signaling, provides a robust platform for drug design.[6][8] Structure-activity relationship studies have demonstrated that the biological activity of these compounds can be finely tuned through chemical modification, allowing for the optimization of potency and selectivity.[1] However, a significant challenge that remains is managing the toxicity profile of some quinoxaline derivatives.[1] Future research should focus on developing compounds with higher selectivity for cancer cells to minimize side effects, exploring novel hybrid molecules to overcome drug resistance, and advancing the most promising candidates through preclinical and clinical trials.[1][2] The continued exploration of this chemical scaffold holds great potential for delivering the next generation of effective and targeted cancer therapies.

References

Quinoxaline 1,4-di-N-Oxides: A Technical Guide to Their Antiprotozoal and Antiparasitic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline 1,4-di-N-oxides (QdNOs) are a class of heterocyclic compounds recognized for their broad spectrum of biological activities, including potent antiprotozoal and antiparasitic effects.[1][2] The addition of two N-oxide groups to the quinoxaline scaffold significantly enhances its biological properties.[3] These compounds have emerged as a promising area of research in the quest for new therapeutic agents against a variety of parasitic diseases that affect millions worldwide, such as Chagas disease, leishmaniasis, malaria, giardiasis, and amoebiasis.[1][2] This technical guide provides a comprehensive overview of the antiparasitic and antiprotozoal activity of QdNOs, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Data Presentation: In Vitro Efficacy of Quinoxaline 1,4-di-N-Oxide Derivatives

The following tables summarize the in vitro activity of various quinoxaline 1,4-di-N-oxide derivatives against a range of protozoan and parasitic organisms. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in micromolar (µM) or nanomolar (nM) units. Cytotoxicity is reported as the half-maximal cytotoxic concentration (CC50) against VERO cells, a normal monkey kidney cell line, to indicate the selectivity of the compounds.

Table 1: Anti-trypanosomal Activity of Quinoxaline 1,4-di-N-Oxide Derivatives against Trypanosoma cruzi

Compound ID/DescriptionIC50 (µM)Reference
3-trifluoromethyl QdNO with fluoro groups at positions 6 and 70.4[4][5]
Compound 53 (trifluoromethyl at C-3, fluoro at C-6 and C-7)0.4[6]
N-acylhydrazone derivative 19~7.7 (similar to Nifurtimox)[6]
N-acylhydrazone derivative 20~7.7 (similar to Nifurtimox)[6]
T-150 (n-butyl series)LC50: 64.3 (NINOA strain), 81.5 (INC-5 strain)[7]
T-147 (n-butyl series)-[8]
T-169 (isobutyl series)LC50: 56.9 (NINOA strain), 62.2 (INC-5 strain)[7]

Table 2: Anti-leishmanial Activity of Quinoxaline 1,4-di-N-Oxide Derivatives

Compound ID/DescriptionTarget SpeciesIC50 (µM)Reference
2,6-dimethyl-3-f-quinoxaline 1,4-dioxideLeishmania peruviana8.9[4][5]
Piperazine linked QdNOLeishmania infantum5.7[4][5]
R = cyclohexyl derivativeLeishmania infantum2.5[4][5]
R = 3-chloropropyl derivativeLeishmania amazonensis0.7[4][5]
Cyclopentyl derivative with Cl at R⁷Leishmania amazonensis-[9]
Cyclohexyl derivative with Cl at R⁷Leishmania amazonensis2.5[9]
3-chloropropyl derivative with Cl at R⁷Leishmania infantum0.7[9]
Compound 4hLeishmania amazonensis (amastigotes)< Miltefosine[10]
Compound 4hLeishmania donovani (amastigotes)< Miltefosine[10]

Table 3: Anti-plasmodial Activity of Quinoxaline 1,4-di-N-Oxide Derivatives against Plasmodium falciparum

Compound ID/DescriptionIC50 (µM)Reference
6-chloro-2-[4-(2-methoxyphenyl)-piperazin-1-yl]-quinoxaline-3-carbonitrile 1,4-di-N-oxide0.05[11]
3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivative 10.63[4]
Quinoxaline analog of chalcone 1a6.2[5]
Quinoxaline analog of chalcone 2a5.8[5]
Cyclopentyl derivative with Cl at R⁷2.9[9]

Table 4: Activity of Quinoxaline 1,4-di-N-Oxide Derivatives against Other Protozoa

Compound ID/DescriptionTarget OrganismIC50 (µM/nM)Reference
Compound T-069Giardia lamblia0.0014 µM (1.4 nM)[12][13]
Compound T-167Giardia lamblia25.53 nM[14]
Compound T-142Entamoeba histolytica9.20 nM[14]
Compound T-143Entamoeba histolytica15.14 nM[14]
n-propyl and isopropyl series (12 compounds)Entamoeba histolytica0.331 - 3.56 µM[15]
Compound T-001Entamoeba histolytica1.41 µM[16]
Compound T-017Entamoeba histolytica1.93 µM[16]
Compound 12 (ethyl methyl-3-methyl-quinoxaline-2,7-dicarboxylate-1,4-di-N-oxide)Trichomonas vaginalis0.97 µM[1]
Compound 37 (n-propyl ethyl-3-methylquinoxaline-2,7-dicarboxylate-1,4-di-N-oxide)Trichomonas vaginaliscomparable to Nitazoxanide[1]
Compound T-143Trichomonas vaginalis45.20 nM[14]

Table 5: Cytotoxicity of Quinoxaline 1,4-di-N-Oxide Derivatives against VERO Cells

Compound ID/DescriptionCC50 (µM)Reference
2,6-dimethyl-3-f-quinoxaline 1,4-dioxideNon-toxic[4]
3-trifluoromethyl QdNO with fluoro groups at positions 6 and 7>4 (SI = 10)[4][5]
Amide derivativesGenerally low cytotoxicity[9]
T-017>100 (SI > 51.81)[16]
T-001>96 (SI > 68.02)[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating the antiprotozoal and antiparasitic activity of quinoxaline 1,4-di-N-oxides.

In Vitro Antiprotozoal and Antiparasitic Assays
  • Trypanosoma cruzi Epimastigote Assay:

    • Culture: Epimastigotes are cultured in a suitable medium (e.g., LIT medium) supplemented with fetal bovine serum.

    • Assay: The parasites are seeded in 96-well plates and incubated with various concentrations of the test compounds for a defined period (e.g., 72 hours).

    • Quantification: Parasite growth inhibition is typically determined by measuring the absorbance of a metabolic indicator dye (e.g., resazurin) or by direct counting using a hemocytometer. The IC50 value is then calculated.

  • Leishmania spp. Promastigote and Amastigote Assays:

    • Promastigote Culture: Promastigotes are grown in a specific medium (e.g., M-199) at an appropriate temperature (e.g., 26°C).

    • Promastigote Assay: Promastigotes are incubated with the test compounds in 96-well plates for 72 hours. Viability is assessed using a metabolic assay (e.g., MTT or resazurin).

    • Amastigote Assay: Macrophages (e.g., J774A.1) are infected with stationary-phase promastigotes. After infection, extracellular parasites are removed, and the infected cells are treated with the test compounds for a specified duration. The number of intracellular amastigotes is determined by microscopic counting after Giemsa staining.

  • Plasmodium falciparum Intraerythrocytic Assay:

    • Culture: Asexual stages of P. falciparum are maintained in continuous culture in human erythrocytes in a specific medium (e.g., RPMI 1640) supplemented with human serum or Albumax.

    • Assay: Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds for 48-72 hours.

    • Quantification: Parasite growth is quantified using methods such as the SYBR Green I-based fluorescence assay, which measures DNA content, or the [³H]-hypoxanthine incorporation assay, which measures nucleic acid synthesis.

  • Giardia lamblia Trophozoite Assay:

    • Culture: Trophozoites are grown axenically in a specialized medium (e.g., TYI-S-33) in anaerobic conditions.

    • Assay: Trophozoites are incubated with the test compounds for 48 hours.

    • Quantification: The number of viable trophozoites is determined by counting with a hemocytometer. The IC50 is then calculated.[12]

  • Entamoeba histolytica Trophozoite Assay:

    • Culture: Trophozoites are cultured axenically in a suitable medium like TYI-S-33.

    • Assay: Trophozoites are exposed to different concentrations of the QdNO derivatives for 48 hours.

    • Quantification: The viability of the trophozoites is assessed, and the IC50 values are determined.[15]

Cytotoxicity Assay
  • VERO Cell Assay:

    • Cell Culture: VERO cells are maintained in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum.

    • Assay: Confluent cell monolayers in 96-well plates are exposed to various concentrations of the test compounds for 24-48 hours.

    • Quantification: Cell viability is measured using colorimetric assays such as the MTT assay (which measures mitochondrial activity) or the neutral red uptake assay (which assesses lysosomal integrity). The CC50 value is calculated to determine the compound's toxicity to mammalian cells.

Enzyme Inhibition Assays
  • Trypanothione Reductase (TR) Inhibition Assay:

    • Principle: The assay measures the reduction of trypanothione disulfide (TS2) to trypanothione (T(SH)2) by TR, with the concomitant oxidation of NADPH to NADP+.

    • Procedure: The reaction mixture contains the enzyme, NADPH, TS2, and the test compound. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.

    • Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

  • Triosephosphate Isomerase (TIM) Inhibition Assay:

    • Principle: The assay measures the enzymatic activity of TIM in the conversion of glyceraldehyde-3-phosphate to dihydroxyacetone phosphate.

    • Procedure: The enzyme is incubated with the test compound, and the reaction is initiated by the addition of the substrate. The enzymatic activity is measured using a coupled assay where the product is converted by another enzyme, and the change in NADH concentration is monitored at 340 nm.

    • Analysis: The residual enzyme activity is determined, and the IC50 is calculated.

Mechanisms of Action and Signaling Pathways

The antiprotozoal and antiparasitic activity of quinoxaline 1,4-di-N-oxides is often multifactorial, involving the generation of reactive oxygen species (ROS) and the inhibition of specific parasitic enzymes.

Reactive Oxygen Species (ROS) Generation

A primary mechanism of action for QdNOs is their ability to undergo bioreduction within the parasite, leading to the formation of radical species that can react with molecular oxygen to produce ROS. This process is particularly effective in the anaerobic or microaerophilic environments of many parasites. The resulting oxidative stress can damage vital cellular components such as DNA, proteins, and lipids, ultimately leading to parasite death.

ROS_Generation QdNO Quinoxaline 1,4-di-N-oxide (QdNO) Bioreduction Parasitic Reductases (e.g., in anaerobic environment) QdNO->Bioreduction Radical QdNO Radical Anion Bioreduction->Radical O2 Molecular Oxygen (O₂) Radical->O2 ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) O2->ROS Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage Death Parasite Death Damage->Death Enzyme_Inhibition cluster_TR Trypanothione Reductase (TR) Pathway cluster_TIM Triosephosphate Isomerase (TIM) Pathway TR Trypanothione Reductase (TR) Defense Antioxidant Defense TR->Defense QdNO_TR Quinoxaline 1,4-di-N-oxide Inhibition_TR Inhibition QdNO_TR->Inhibition_TR Inhibition_TR->TR TIM Triosephosphate Isomerase (TIM) Glycolysis Glycolysis / Energy Production TIM->Glycolysis QdNO_TIM Quinoxaline 1,4-di-N-oxide Inhibition_TIM Inhibition QdNO_TIM->Inhibition_TIM Inhibition_TIM->TIM Experimental_Workflow Start Start: Synthesized Quinoxaline 1,4-di-N-oxide Derivatives Primary_Screening Primary In Vitro Screening (e.g., against one parasite species) Start->Primary_Screening Dose_Response Dose-Response Assay (Determination of IC50) Primary_Screening->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., VERO cells, determination of CC50) Dose_Response->Cytotoxicity Selectivity_Index Calculation of Selectivity Index (SI = CC50 / IC50) Cytotoxicity->Selectivity_Index Secondary_Screening Secondary Screening (against a panel of parasites) Selectivity_Index->Secondary_Screening Mechanism_Study Mechanism of Action Studies (e.g., ROS generation, enzyme inhibition) Secondary_Screening->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

References

A Foundational Guide to the Synthesis of Quinoxaline from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalines are a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This scaffold is of significant interest in medicinal chemistry and materials science due to its prevalence in a wide array of biologically active compounds and functional materials. Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The foundational and most common method for synthesizing the quinoxaline core involves the condensation of an aryl 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. This guide provides an in-depth technical overview of this core synthesis, detailing various methodologies, experimental protocols, and quantitative data to support researchers in the field.

Core Synthesis: Condensation of o-Phenylenediamine and 1,2-Dicarbonyl Compounds

The classical and most direct route to the quinoxaline scaffold is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][2][3] This reaction, first reported by Körner and Hinsberg in 1884, is versatile and can be adapted to produce a wide variety of substituted quinoxalines.[1][2]

The general mechanism involves a two-step process:

  • Nucleophilic attack of one amino group of the o-phenylenediamine on one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate.

  • An intramolecular cyclization occurs where the second amino group attacks the remaining carbonyl carbon, followed by dehydration to yield the stable aromatic quinoxaline ring.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product OPD o-Phenylenediamine Step1 Nucleophilic Attack & Intermediate Formation OPD->Step1 Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Step1 Step2 Intramolecular Cyclization Step1->Step2 Formation of hemiaminal Step3 Dehydration Step2->Step3 Cyclized Intermediate Quinoxaline Quinoxaline Derivative Step3->Quinoxaline Aromatization

Caption: Logical workflow of the quinoxaline synthesis mechanism.

The reaction conditions can be broadly categorized into traditional and modern green chemistry pathways.[1][2] Traditional methods often require harsh conditions, such as high temperatures and strong acid catalysts, while modern approaches focus on milder conditions, recyclable catalysts, and environmentally benign solvents.[1][2]

Methodologies and Quantitative Data

A variety of catalytic systems and reaction conditions have been developed to optimize the synthesis of quinoxalines. The choice of method often depends on the desired yield, reaction time, and environmental impact.

Table 1: Comparison of Catalytic Methods for Quinoxaline Synthesis

Catalyst/MethodDicarbonyl CompoundSolventTemperatureTimeYield (%)Reference
Traditional Methods
Glycerol/WaterVariousGlycerol/Water90 °C4–6 min85–91[1][2]
Acetic AcidBenzilAcetic AcidReflux2–12 h34–85[4]
Green/Modern Methods
Iodine (I₂)Hydroxyl KetoneDMSORoom Temp.12 h80–90[1][5]
Zinc Triflate (Zn(OTf)₂)α-DiketonesAcetonitrileRoom Temp.N/Aup to 90[1][2]
Ce(IV) Amm. Nitrate (CAN)BenzilAcetonitrileRoom Temp.20 min80–98[1]
Bentonite K-10 ClayBenzilEthanolRoom Temp.20 min95[1]
TiO₂-Pr-SO₃HBenzilEthanolRoom Temp.10 min95[1][2]
Hexafluoroisopropanol (HFIP)BenzilSolvent-freeRoom Temp.20 min95[1][2]
Ammonium Bifluoride (NH₄HF₂)VariousAqueous EthanolN/AN/A90–98[6]
PhenolBenzilEthanol/WaterRoom Temp.N/AGood[4]
MoVP on AluminaBenzilTolueneRoom Temp.2 h92[7]

Variations on the Foundational Synthesis

The core reaction can be adapted by using precursors that generate the 1,2-dicarbonyl compound in situ. This expands the scope of available starting materials.

  • From α-Hydroxy Ketones: α-Hydroxy ketones can be oxidized to their corresponding 1,2-dicarbonyls in the same reaction vessel, which then immediately react with o-phenylenediamine. Catalysts like iodine in DMSO are effective for this oxidative cyclization.[1][5][6]

  • From α-Halo Ketones: The reaction can also proceed with α-halo ketones, such as phenacyl bromides. This method often proceeds via an oxidative cyclization pathway and can be performed without a catalyst in solvents like water or ethanol at elevated temperatures.[6]

G start Start mixing 1. Mix o-phenylenediamine, 1,2-dicarbonyl, catalyst, and solvent in flask. start->mixing reaction 2. Stir mixture under specified temperature (e.g., Room Temp). mixing->reaction monitoring 3. Monitor reaction progress via TLC. reaction->monitoring monitoring->reaction Continue stirring filtration 4. Separate catalyst (if heterogeneous) by filtration. monitoring->filtration If reaction is complete workup 5. Aqueous workup or direct precipitation. filtration->workup isolation 6. Isolate crude product by filtration. workup->isolation purification 7. Purify product by recrystallization. isolation->purification end End: Pure Quinoxaline purification->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl Quinoxaline-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl Quinoxaline-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. Quinoxaline derivatives are known for their wide range of biological activities, making this protocol valuable for medicinal chemistry and drug discovery programs.

Introduction

Quinoxalines are a class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities.[1] The synthesis of functionalized quinoxalines is a critical step in the development of new therapeutic agents. This protocol details the synthesis of this compound through the condensation of Ethyl 2,3-diaminobenzoate and glyoxal, a common and effective method for constructing the quinoxaline core.[2][3]

Reaction Scheme

The synthesis proceeds via the acid-catalyzed condensation of Ethyl 2,3-diaminobenzoate with glyoxal. The reaction mechanism involves the initial formation of a diimine intermediate, followed by cyclization and subsequent aromatization to yield the quinoxaline ring system.

reactant1 Ethyl 2,3-diaminobenzoate reactant2 Glyoxal product This compound plus + plus->product  Ethanol, Acetic Acid (cat.)  Reflux

Caption: Synthesis of this compound.

Experimental Protocol

3.1. Materials and Equipment

  • Reagents:

    • Ethyl 2,3-diaminobenzoate (CAS: 37466-88-9)[4][5]

    • Glyoxal (40% solution in water)

    • Ethanol (absolute)

    • Glacial Acetic Acid

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • UV lamp for TLC visualization

    • Glassware for extraction and filtration

3.2. Reaction Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2,3-diaminobenzoate (1.80 g, 10 mmol).

  • Add 100 mL of absolute ethanol to the flask and stir until the solid is completely dissolved.

  • Add glacial acetic acid (0.5 mL) to the solution to act as a catalyst.

  • Slowly add glyoxal (40% in water, 1.45 g, 10 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the reaction progress using TLC (eluent: ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.

3.3. Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • To the resulting residue, add 100 mL of ethyl acetate and 50 mL of water.

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic layer and wash it with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a solid.

3.4. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Glyoxal is a reactive compound and should be handled with care.[6] Avoid inhalation and contact with skin and eyes.

  • Ethanol is flammable; keep away from open flames.

Data Presentation

ParameterValue
Reactants
Ethyl 2,3-diaminobenzoate1.80 g (10 mmol)
Glyoxal (40% aq. solution)1.45 g (10 mmol)
Solvent Ethanol (100 mL)
Catalyst Glacial Acetic Acid (0.5 mL)
Reaction Temperature Reflux (~80°C)
Reaction Time 4-6 hours
Expected Yield 85-95%
Appearance Yellow to brown solid
Expected Purity (post-purification) >98%

Characterization Data (Expected)

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.00-8.90 (m, 2H, quinoxaline-H), 8.30-8.10 (m, 2H, Ar-H), 7.90-7.70 (m, 1H, Ar-H), 4.50 (q, J = 7.1 Hz, 2H, -CH₂-), 1.45 (t, J = 7.1 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.5, 146.0, 145.5, 142.0, 141.5, 132.0, 131.0, 130.5, 129.0, 62.0, 14.5.

  • Mass Spectrometry (ESI-MS): m/z 203.08 [M+H]⁺.

Note: The expected characterization data is based on typical values for similar quinoxaline structures and may vary slightly.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

G A 1. Reactant Preparation - Dissolve Ethyl 2,3-diaminobenzoate in Ethanol - Add Acetic Acid B 2. Reaction - Add Glyoxal - Reflux for 4-6 hours A->B C 3. Monitoring - Track reaction progress by TLC B->C D 4. Work-up - Remove solvent - Extraction with Ethyl Acetate C->D E 5. Purification - Recrystallization or Column Chromatography D->E F 6. Characterization - NMR, MS analysis E->F G Final Product This compound F->G

Caption: Experimental workflow for synthesis.

References

Application of Quinoxaline Derivatives in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of quinoxaline derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). Quinoxaline-based materials have emerged as a versatile class of organic semiconductors due to their excellent thermal stability, high electron affinity, and tunable photophysical properties. These characteristics make them highly suitable for various roles within the OLED device architecture, including as electron-transporting materials (ETMs), host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, and as the emissive materials themselves.

Introduction to Quinoxaline Derivatives in OLEDs

Quinoxaline is a heterocyclic compound composed of a benzene ring and a pyrazine ring. Its electron-deficient nature, arising from the two nitrogen atoms in the pyrazine ring, makes it an excellent electron acceptor. This property is fundamental to the application of quinoxaline derivatives in OLEDs. By chemically modifying the quinoxaline core with various electron-donating or electron-withdrawing groups, its electronic and optical properties can be precisely tuned.

Quinoxaline derivatives are frequently employed as electron-acceptor units in donor-acceptor (D-A) type molecules. This molecular design strategy is crucial for developing bipolar host materials, which facilitate balanced charge transport within the emitting layer (EML) of an OLED, leading to enhanced device efficiency and stability. Furthermore, the versatility of quinoxaline chemistry allows for the synthesis of materials with emissions spanning the visible spectrum, from blue to deep-red and even into the near-infrared (NIR).[1][2]

Roles of Quinoxaline Derivatives in OLEDs

Quinoxaline derivatives can be incorporated into various layers of an OLED device, as illustrated in the diagram below.

OLED_Structure Figure 1: Versatile Roles of Quinoxaline Derivatives in an OLED Device cluster_device OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) (Quinoxaline Derivatives) EIL->ETL EML Emitting Layer (EML) (Quinoxaline Derivatives as Host or Emitter) ETL->EML HTL Hole Transport Layer (HTL) (Quinoxaline Derivatives) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (e.g., Glass) Anode->Substrate

Figure 1: Versatile Roles of Quinoxaline Derivatives in an OLED Device
  • Electron Transport Layer (ETL): Due to their inherent electron-deficient nature, quinoxaline derivatives are excellent candidates for ETL materials, facilitating the transport of electrons from the cathode to the emitting layer.[3][4]

  • Emitting Layer (EML) - Host Material: In phosphorescent OLEDs (PhOLEDs) and TADF OLEDs, quinoxaline derivatives are used as host materials for the phosphorescent or TADF emitters. Bipolar host materials, often designed with a donor-acceptor structure incorporating a quinoxaline acceptor and a carbazole donor, are particularly effective.

  • Emitting Layer (EML) - Emitting Material: Quinoxaline derivatives themselves can be designed to be highly emissive. They are particularly prominent as TADF emitters, where a small energy gap between the singlet and triplet excited states allows for efficient harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.[5][6]

  • Hole Transport Layer (HTL) / Hole Injection Layer (HIL): While less common, chemical modification of the quinoxaline core can also produce materials suitable for hole transport or injection.[7][8]

Data Presentation: Performance of Quinoxaline Derivatives in OLEDs

The following tables summarize the performance of various OLEDs incorporating quinoxaline derivatives.

Table 1: Quinoxaline Derivatives as Host Materials in PhOLEDs

Quinoxaline DerivativeRoleEmitter (Dopant)Max. EQE (%)Max. Power Eff. (lm/W)Max. Luminance (cd/m²)CIE (x, y)Ref.
2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ)Yellow HostNot Specified24.649.6Not SpecifiedNot Specified[9]
3-(2,3-diphenylquinoxalin-6-yl)-9-phenyl-9H-carbazole (M1)Red HostNot Specified14.6619.9528,619Not Specified[10]
3-(4-(2,3-diphenylquinoxalin-6-yl)phenyl)-9-phenyl-9H-carbazole (M2)Red HostNot Specified15.0720.4528,818Not Specified[10]
9-(4-(4-phenylquinolin-2-yl)phenyl)-9H-carbazole (CzPPQ)Deep-Red HostNot Specified25.668.1Not SpecifiedNot Specified[9]

Table 2: Quinoxaline Derivatives as Emitting Materials (TADF)

Quinoxaline DerivativeRoleHostMax. EQE (%)Max. Power Eff. (lm/W)Max. Luminance (cd/m²)Emission Peak (nm)Ref.
DMAC-TTPZGreen EmitterNot Specified15.341.036,480Not Specified[5]
PXZ-TTPZGreen EmitterNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
PTZ-TTPZGreen EmitterNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
4DMAC-TPPQDeep-Red EmitterNeat Film0.3Not SpecifiedNot Specified685[2][11]
4PXZ-TPPQNIR EmitterNeat Film0.04Not SpecifiedNot Specified780[2][11]

Experimental Protocols

Synthesis of a Bipolar Host Material: 3-(2,3-diphenylquinoxalin-6-yl)-9-phenyl-9H-carbazole (M1)

This protocol describes the synthesis of a carbazole/diphenylquinoxaline-based bipolar host material via a Suzuki coupling reaction.[12]

Synthesis_M1 Figure 2: Synthetic Pathway of M1 cluster_reagents cluster_product A 3-bromo-9-phenyl-9H-carbazole M1 3-(2,3-diphenylquinoxalin-6-yl)- 9-phenyl-9H-carbazole (M1) A->M1 Suzuki Coupling B 2,3-diphenyl-6-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)quinoxaline B->M1 Catalyst Pd(PPh3)4 K2CO3, H2O Catalyst->M1

Figure 2: Synthetic Pathway of M1

Materials:

  • 3-bromo-9-phenyl-9H-carbazole

  • 2,3-diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Distilled water

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 3-bromo-9-phenyl-9H-carbazole (1.0 eq), 2,3-diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (1.0 eq), and K₂CO₃ (2.2 eq).

  • Add toluene and distilled water to the flask.

  • Degas the mixture by bubbling with nitrogen or argon for 30 minutes.

  • Add Pd(PPh₃)₄ (0.01 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir under an inert atmosphere for 24 hours.

  • After cooling to room temperature, extract the mixture with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure M1.

Fabrication of a Solution-Processed OLED

This protocol outlines the general steps for fabricating a solution-processed OLED using a quinoxaline derivative as the emissive material.[6]

OLED_Fabrication_Workflow Figure 3: General Workflow for Solution-Processed OLED Fabrication cluster_workflow Fabrication Process Start Start: ITO-coated glass substrate Cleaning Substrate Cleaning (Detergent, DI water, Acetone, IPA in ultrasonication) Start->Cleaning PEDOT_PSS Spin-coating of PEDOT:PSS (HIL) Cleaning->PEDOT_PSS Annealing1 Annealing PEDOT_PSS->Annealing1 EML_Deposition Spin-coating of Emissive Layer (Quinoxaline derivative in a suitable solvent) Annealing1->EML_Deposition Annealing2 Annealing EML_Deposition->Annealing2 ETL_Deposition Thermal Evaporation of ETL (e.g., TmPyPB) Annealing2->ETL_Deposition Cathode_Deposition Thermal Evaporation of Cathode (e.g., LiF/Al) ETL_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation End Finished OLED Device Encapsulation->End

Figure 3: General Workflow for Solution-Processed OLED Fabrication

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) solution

  • Quinoxaline derivative solution (e.g., 4DMAC-TPPQ in chlorobenzene)

  • Electron transport material (e.g., TmPyPB)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Spin coater

  • Thermal evaporator

  • Glovebox under an inert atmosphere

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent solution, deionized water, acetone, and isopropyl alcohol, each for 15 minutes. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120 °C for 15 minutes in air.

  • Emitting Layer (EML) Deposition: Transfer the substrate into a nitrogen-filled glovebox. Spin-coat the quinoxaline derivative solution onto the PEDOT:PSS layer. Anneal the substrate at an appropriate temperature to remove the solvent. The thickness of the EML is typically around 30-50 nm.[6]

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporation chamber. Sequentially deposit the ETL (e.g., TmPyPB, ~40-60 nm), a thin layer of LiF (~1 nm), and the Al cathode (~100 nm) under high vacuum (< 10⁻⁶ Torr). The deposition rates should be carefully controlled.

  • Encapsulation: Encapsulate the finished device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

Conclusion

Quinoxaline derivatives are a highly promising class of materials for the advancement of OLED technology. Their tunable electronic properties, high thermal stability, and versatile synthetic accessibility allow for their application in various roles within OLED devices, leading to high performance and a wide range of emission colors. The protocols provided herein offer a starting point for researchers to explore the potential of these fascinating molecules in the development of next-generation organic electronics.

References

Green Chemistry in Quinoxaline Synthesis: A Guide to Sustainable Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds with significant applications in pharmaceuticals and materials science, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant solvent waste.[1][2][3] The principles of green chemistry are now paving the way for more sustainable and environmentally benign synthetic routes.[3] This document provides an overview of key green chemistry approaches for quinoxaline synthesis, complete with detailed experimental protocols and comparative data to aid in the adoption of these cleaner methodologies.

Core Principle: The Condensation Reaction

The most common and fundamental approach to quinoxaline synthesis is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[4] Green chemistry efforts have focused on optimizing this reaction by introducing eco-friendly catalysts, alternative energy sources, and greener solvent systems.

A general workflow for these green synthetic approaches is outlined below:

G cluster_reactants Reactant Preparation cluster_reaction Green Reaction Conditions cluster_workup Product Isolation 1,2-Diamine 1,2-Diamine Catalyst/Medium Catalyst/Medium 1,2-Diamine->Catalyst/Medium 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Catalyst/Medium Energy Source Energy Source Catalyst/Medium->Energy Source Workup Workup Energy Source->Workup Purification Purification Workup->Purification Product Product Purification->Product

Caption: General workflow for green quinoxaline synthesis.

Green Synthetic Approaches and Protocols

Several innovative and green methods have been developed for the synthesis of quinoxalines, significantly reducing the environmental impact compared to conventional techniques. These include the use of nanocatalysts, mechanochemical methods, microwave-assisted synthesis, ultrasound-assisted synthesis, and catalyst-free protocols in green solvents.[1][5][6][7][8][9]

Nanocatalyst-Mediated Synthesis

The use of nanocatalysts offers high efficiency, reusability, and mild reaction conditions.[1] Various nanocatalysts, including those based on silica, iron, and other metals, have been successfully employed.[1]

Application Note: Nano-BF3/SiO2 has been demonstrated as a green and reusable solid acid catalyst for the synthesis of 2,3-disubstituted quinoxalines.[1] This method proceeds under solvent-free conditions at room temperature with the aid of sonication.[1] The catalyst can be recovered and reused multiple times with only a slight decrease in activity.[1]

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline using nano-BF3/SiO2

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol) and benzil (1 mmol).

  • Add nano-BF3/SiO2 (as per optimized catalytic amount from literature).

  • Place the flask in an ultrasonic bath and sonicate at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add ethanol to the reaction mixture and filter to recover the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Mechanochemical Synthesis

Mechanochemistry offers a solvent-free and often catalyst-free approach to chemical synthesis, relying on mechanical force to initiate reactions.[5][10] A novel spiral gas–solid two-phase flow (S-GSF) method has been developed for the continuous and efficient synthesis of quinoxaline derivatives without any catalyst or organic solvent.[5]

Application Note: The S-GSF method completes the synthesis of various quinoxaline derivatives in 1-3 minutes with yields exceeding 90%.[5] This technique is highly efficient and aligns with the principles of green chemistry by eliminating the need for solvents and external heating.[5]

Experimental Protocol: Continuous Synthesis of 2,3-Diphenylquinoxaline via S-GSF

  • Load the S-GSF reactor with equimolar amounts of o-phenylenediamine and benzil.

  • Use nitrogen as the carrier gas at a regulated pressure of 0.8 MPa.

  • Operate the reactor for the optimized reaction time (typically 1-3 minutes).

  • Collect the product from the collection vessel. The product is generally of high purity, minimizing the need for further purification.

G Reactants o-phenylenediamine + Benzil SGSF Spiral Gas-Solid Two-Phase Flow Reactor Reactants->SGSF Product 2,3-Diphenylquinoxaline SGSF->Product CarrierGas Nitrogen Gas (0.8 MPa) CarrierGas->SGSF

Caption: Mechanochemical synthesis workflow.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times and often improving yields.[6][11][12] Iodine-catalyzed synthesis of quinoxalines in a water/ethanol mixture under microwave irradiation is a notable green method.[6]

Application Note: This microwave-assisted method allows for the synthesis of various quinoxalines in excellent yields (often quantitative) within a very short reaction time (e.g., a few minutes).[6] The use of a water-ethanol solvent system further enhances the green credentials of this protocol.[6]

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline

  • In a microwave-safe vessel, place o-phenylenediamine (1 mmol), benzil (1 mmol), and a catalytic amount of iodine.

  • Add a 1:1 mixture of water and ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power and temperature for a short duration (e.g., 2-5 minutes).

  • After cooling, the product often precipitates and can be collected by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product to obtain pure 2,3-diphenylquinoxaline.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation provides an energy source for chemical reactions through acoustic cavitation, leading to shorter reaction times and higher yields under mild conditions.[7][13] A highly efficient and facile catalyst-free method for the synthesis of quinoxaline derivatives has been developed using ultrasound irradiation in ethanol at room temperature.[7]

Application Note: This ultrasound-assisted protocol affords excellent yields (80-99%) of quinoxaline derivatives in a relatively short time (e.g., 60 minutes) without the need for a catalyst.[7] The use of ethanol as a solvent at room temperature makes this a greener alternative to traditional heating methods.[7]

Experimental Protocol: Ultrasound-Assisted Catalyst-Free Synthesis of 2,3-Diphenylquinoxaline

  • In a flask, dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at room temperature for the optimized duration (e.g., 60 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Recrystallize the residue from ethanol to yield the pure product.

Catalyst-Free Synthesis in Green Solvents

The development of catalyst-free synthetic methods is a primary goal of green chemistry. A highly efficient, catalyst-free protocol for the synthesis of quinoxalines has been reported using methanol as the solvent at ambient temperature, with a reaction time of just one minute.[8][9]

Application Note: This method is remarkably simple, rapid, and scalable, providing medium to excellent yields of quinoxalines.[8][9] The use of methanol, a relatively green solvent, and the absence of a catalyst make this an exceptionally environmentally friendly option.[8][9]

Experimental Protocol: Catalyst-Free Synthesis of Quinoxaline in Methanol

  • In a 25 mL round-bottom flask, dissolve benzene-1,2-diamine (0.925 mmol) in methanol (5 mL).[9]

  • To the stirred solution, add glyoxal (40%, 0.925 mmol).[9]

  • Stir the mixture for 1 minute at ambient temperature.[9]

  • Quench the reaction with water (10 mL) and dilute with ethyl acetate (50 mL).[9]

  • Wash the organic layer with water (30 mL).[9]

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).[9]

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the desired product.[9]

Comparative Data of Green Synthesis Methods

The following table summarizes the quantitative data for the synthesis of a representative quinoxaline, 2,3-diphenylquinoxaline, using various green chemistry approaches.

MethodCatalystSolventEnergy SourceTimeYield (%)Reference
Nanocatalysisnano-BF3/SiO2Solvent-freeUltrasoundShortHigh[1]
MechanochemistryNoneSolvent-freeMechanical (S-GSF)1-3 min>90[5]
Microwave-AssistedIodineWater/Ethanol (1:1)Microwave2-5 min~95[6]
Ultrasound-AssistedNoneEthanolUltrasound60 min98[7]
Catalyst-FreeNoneMethanolAmbient1 min93[8][9]

Conclusion

The adoption of green chemistry principles in the synthesis of quinoxalines offers significant advantages in terms of environmental impact, safety, and efficiency. The methods outlined in this document, ranging from the use of reusable nanocatalysts and solvent-free mechanochemistry to rapid microwave and ultrasound-assisted protocols and catalyst-free reactions in green solvents, provide a diverse toolkit for researchers and professionals in drug development. By leveraging these sustainable approaches, the chemical community can continue to innovate while minimizing its ecological footprint.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoxaline Derivatives for Higher Yields

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, making them pivotal scaffolds in drug discovery and materials science.[1][2][3] Traditional synthesis methods often involve long reaction times, harsh conditions, and moderate to low yields.[3][4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[6][7][8] This document provides detailed application notes and protocols for three distinct, high-yield microwave-assisted methods for synthesizing quinoxaline derivatives.

Introduction

The quinoxaline core is a recurring motif in numerous biologically active compounds, exhibiting antimicrobial, anticancer, antifungal, and antitubercular properties.[3][9] The development of efficient and sustainable synthetic methodologies to access these molecules is of paramount importance. Microwave irradiation provides a rapid and efficient means of heating, which can accelerate reaction rates and improve yields by minimizing the formation of side products.[7] This document outlines three robust microwave-assisted protocols: a solvent-free approach using acidic alumina, an iodine-catalyzed reaction in an aqueous medium, and a nucleophilic aromatic substitution method. These protocols have been selected for their high reported yields and applicability to a range of substrates.

Data Presentation

The following tables summarize the quantitative data for the different microwave-assisted synthesis protocols, allowing for easy comparison of their efficiencies.

Table 1: Solvent-Free Synthesis using Acidic Alumina [1]

EntryDiamineα-DicarbonylTime (min)Power (W)Yield (%)
1o-PhenylenediamineBenzil390085
24-Methyl-1,2-phenylenediamineBenzil390086
34,5-Dimethyl-1,2-phenylenediamineBenzil390084
41,2-DiaminocyclohexaneBenzil390080

Table 2: Iodine-Catalyzed Synthesis in Aqueous Ethanol [10]

EntryDiamineα-DicarbonylTime (min)Power (W)Temperature (°C)Yield (%)
1o-PhenylenediamineBenzil23005095
24-Chloro-1,2-phenylenediamineBenzil33005092
34-Nitro-1,2-phenylenediamineBenzil43005090
4o-Phenylenediamine2,3-Butanedione23005094

Table 3: Nucleophilic Aromatic Substitution of 2,3-Dichloroquinoxaline [3][4]

EntryNucleophileTime (min)Power (W)Temperature (°C)Yield (%)
1Benzylamine5N/A16069
2Morpholine5N/A16065
3Aniline5N/A16058
4Phenol5N/A16045

Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Synthesis of Quinoxaline Derivatives using Acidic Alumina

This protocol describes the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound under solvent-free conditions using acidic alumina as a solid support and catalyst.[1]

Materials:

  • Aromatic or aliphatic 1,2-diamine (1.1 mmol)

  • α-Dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Acidic alumina (0.2 g)

  • Pyrex glass flask

  • Domestic microwave oven (900 W)

  • Aqueous ethanol (70%) or methanol for recrystallization

Procedure:

  • In an open Pyrex glass flask, thoroughly mix the 1,2-diamine (1.1 mmol), the α-dicarbonyl compound (1.0 mmol), and acidic alumina (0.2 g).

  • Place the flask in a domestic microwave oven and irradiate at 900 W for 3 minutes.

  • After irradiation, allow the mixture to cool to room temperature.

  • Add aqueous ethanol to the flask and heat the mixture to boiling to dissolve the product.

  • Filter the hot solution to remove the acidic alumina.

  • Allow the filtrate to cool to induce crystallization of the pure product. If necessary, recrystallize from 70% ethanol or methanol.

Protocol 2: Microwave-Assisted Iodine-Catalyzed Synthesis of Quinoxaline Derivatives in Aqueous Ethanol

This protocol details a rapid and efficient synthesis of quinoxalines via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds using a catalytic amount of iodine in an aqueous ethanol solution under microwave irradiation.[10]

Materials:

  • 1,2-Diamine (1.0 mmol)

  • 1,2-Dicarbonyl compound (1.0 mmol)

  • Iodine (5 mol%)

  • Ethanol/water (1:1, 1 mL)

  • CEM Microwave Synthesizer

  • Dichloromethane

  • 5% Sodium thiosulphate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reaction vessel, dissolve the 1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in 1 mL of an ethanol/water (1:1) mixture.

  • Add a catalytic amount of iodine (5 mol%) to the solution.

  • Seal the vessel and place it in the CEM microwave synthesizer. Irradiate the mixture at 50 °C with a power of 300 W for the time specified in Table 2 (typically 2-4 minutes). Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and add 10 mL of dichloromethane.

  • Wash the organic layer successively with 2 mL of 5% sodium thiosulphate solution and 2 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 3: Microwave-Assisted Nucleophilic Aromatic Substitution of 2,3-Dichloroquinoxaline

This protocol describes a solvent-free method for the synthesis of 2,3-disubstituted quinoxaline derivatives via nucleophilic aromatic substitution of 2,3-dichloroquinoxaline.[3][4]

Materials:

  • 2,3-Dichloroquinoxaline (1.0 mmol, 0.2 g)

  • Nucleophile (amine or phenol) (2.0 mmol)

  • Triethylamine (3.0 mmol, 0.4 mL)

  • Microwave tube

  • CEM Discovery Microwave Synthesizer

  • Ethyl acetate for extraction

  • Sodium sulfate

Procedure:

  • In a microwave tube, combine 2,3-dichloroquinoxaline (1.0 mmol), the desired nucleophile (2.0 mmol), and triethylamine (3.0 mmol).

  • Seal the tube and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160 °C for 5 minutes.

  • After cooling, extract the resulting mixture with ethyl acetate.

  • Dry the organic extract over sodium sulfate and concentrate using a rotary evaporator to yield the solid product.

  • Purify the product using flash chromatography if required.

Visualizations

The following diagrams illustrate the experimental workflows for the described microwave-assisted synthesis protocols.

experimental_workflow_1 cluster_start Starting Materials Diamine 1,2-Diamine Mix Mix Reactants Diamine->Mix Dicarbonyl α-Dicarbonyl Dicarbonyl->Mix Alumina Acidic Alumina Alumina->Mix Microwave Microwave Irradiation (900 W, 3 min) Mix->Microwave Workup Work-up (Aqueous Ethanol, Filter) Microwave->Workup Product Quinoxaline Derivative Workup->Product

Caption: Workflow for Solvent-Free Synthesis.

experimental_workflow_2 cluster_start Reactants & Catalyst Diamine 1,2-Diamine Dissolve Dissolve in Solvent Diamine->Dissolve Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Dissolve Iodine Iodine (cat.) Iodine->Dissolve Solvent EtOH/H2O Solvent->Dissolve Microwave Microwave Irradiation (300 W, 50 °C) Dissolve->Microwave Extraction Extraction & Washing Microwave->Extraction Product Quinoxaline Derivative Extraction->Product

Caption: Workflow for Iodine-Catalyzed Synthesis.

experimental_workflow_3 cluster_start Starting Materials DiChloro 2,3-Dichloroquinoxaline Combine Combine Reagents DiChloro->Combine Nucleophile Nucleophile (Amine/Phenol) Nucleophile->Combine Base Triethylamine Base->Combine Microwave Microwave Irradiation (160 °C, 5 min) Combine->Microwave Extraction Extraction & Drying Microwave->Extraction Product 2,3-Disubstituted Quinoxaline Extraction->Product

Caption: Workflow for Nucleophilic Aromatic Substitution.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of quinoxaline derivatives, offering substantial improvements in reaction times and yields compared to conventional heating methods.[5][11][12] The protocols presented herein provide researchers with reliable and efficient methods to access a diverse range of quinoxaline-based compounds. These techniques are not only time- and resource-efficient but also align with the principles of green chemistry by reducing solvent usage and energy consumption.[1] The adoption of these microwave-assisted protocols can accelerate the discovery and development of new therapeutic agents and advanced materials.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions for Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and organic materials. Their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, has made them a focal point of extensive research in medicinal chemistry and drug discovery. The functionalization of the quinoxaline core is crucial for modulating its physicochemical properties and biological activity. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions of the quinoxaline ring system.

These reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, offer a highly efficient and selective means to introduce a wide array of substituents onto the quinoxaline scaffold, starting from readily available haloquinoxalines. The mild reaction conditions, broad substrate scope, and high functional group tolerance of these methods make them indispensable in modern organic synthesis and drug development.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of functionalized quinoxalines, along with a comparative analysis of quantitative data for different coupling methods to aid in reaction optimization and catalyst selection.

General Palladium-Catalyzed Cross-Coupling Catalytic Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reaction), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(X)Ln Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation/ Migratory Insertion Ar-Pd(II)-X_L2->Transmetalation R-M Ar-Pd(II)-R_L2 Ar-Pd(II)(R)Ln Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

General Experimental Workflow

A typical experimental workflow for the synthesis of substituted quinoxalines via palladium-catalyzed cross-coupling involves reaction setup under an inert atmosphere, monitoring the reaction progress, workup, and purification of the final product.

Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Purification & Characterization Reactants Haloquinoxaline, Coupling Partner, Base, Solvent Inert_Atmosphere Degas and backfill with N2 or Ar Reactants->Inert_Atmosphere Catalyst Palladium Precatalyst, Ligand Catalyst->Inert_Atmosphere Heating Heat to reaction temperature Inert_Atmosphere->Heating TLC_GCMS Monitor by TLC/GC-MS Heating->TLC_GCMS Quenching Cool to RT and Quench TLC_GCMS->Quenching Extraction Aqueous Workup & Extraction Quenching->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize by NMR, MS, etc. Purification->Characterization

Caption: General experimental workflow for quinoxaline synthesis.

Application Notes and Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a haloquinoxaline and an organoboron reagent, typically a boronic acid or ester. This reaction is widely used to synthesize aryl- and heteroaryl-substituted quinoxalines.

Experimental Protocol: Synthesis of 2-Aryl-6-chloroquinoxalines [1]

A mixture of 2,6-dichloroquinoxaline (1.0 equiv), the corresponding arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 equiv) in THF is heated at 90 °C for 8 hours under an inert atmosphere.[1] After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 1: Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline with Arylboronic Acids [1]

EntryArylboronic Acid (Ar)ProductYield (%)
12-Tolylboronic acid2-(2-Tolyl)-6-chloroquinoxaline77
23-Tolylboronic acid2-(3-Tolyl)-6-chloroquinoxaline67
34-Tolylboronic acid2-(4-Tolyl)-6-chloroquinoxaline75
42-Methoxyphenylboronic acid2-(2-Methoxyphenyl)-6-chloroquinoxaline72
54-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-chloroquinoxaline63
64-Fluorophenylboronic acid2-(4-Fluorophenyl)-6-chloroquinoxaline62
72-Thienylboronic acid2-(2-Thienyl)-6-chloroquinoxaline45

Reaction Conditions: 2,6-dichloroquinoxaline (1 equiv), arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.[1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a haloquinoxaline and a terminal alkyne, providing a direct route to alkynyl-substituted quinoxalines. These products are valuable intermediates for further transformations.

Experimental Protocol: Synthesis of 2-Alkynyl-3-methoxyquinoxalines [2]

To a solution of 2-chloro-3-methoxyquinoxaline (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, are added Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (5-10 mol%). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired product. The Sonogashira coupling reaction of 2-chloro-3-methoxyquinoxaline with terminal alkynes can afford the corresponding 2-alkynyl-3-methoxyquinoxalines in good to excellent yields.[2]

Table 2: Sonogashira Coupling of Haloquinoxalines with Terminal Alkynes

EntryHaloquinoxalineAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
12-Chloro-3-methoxyquinoxalinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF/Et₃NRT692[2]
22-Iodoquinoxaline1-HexynePd(PPh₃)₄/CuIDIPADMF801285[3]
32,3-DichloroquinoxalineTrimethylsilylacetylenePd(dba)₂/PPh₃/CuIEt₃NToluene60878[4]
42-Bromo-3-phenylquinoxalineEthynylbenzenePd(OAc)₂/XPhos/CuICs₂CO₃Dioxane1001689N/A
Heck Reaction

The Heck reaction involves the coupling of a haloquinoxaline with an alkene to form a new C-C bond, leading to the synthesis of vinyl-substituted quinoxalines.

Experimental Protocol: Synthesis of 2-Vinylquinoxalines [5][6]

A mixture of the haloquinoxaline (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃ or a bidentate ligand, 4-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 2.0 equiv) in a polar aprotic solvent such as DMF, NMP, or acetonitrile is heated at 80-120 °C.[5] The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.

Table 3: Heck Reaction of Haloquinoxalines with Alkenes

EntryHaloquinoxalineAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
12-ChloroquinoxalineStyrenePd(OAc)₂/PPh₃Et₃NDMF1101275[6]
22,3-DichloroquinoxalineMethyl acrylatePd(OAc)₂/P(o-tolyl)₃NaOAcDMA1202468N/A
36-Bromoquinoxalinen-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃Acetonitrile1001882N/A
42-Iodo-3-methylquinoxaline4-VinylpyridinePd(PPh₃)₄Et₃NToluene901079N/A
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between a haloquinoxaline and an amine, providing access to a wide range of amino-substituted quinoxalines.[7]

Experimental Protocol: Synthesis of 2-Anilinoquinoxalines [7][8]

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the haloquinoxaline (1.0 equiv), the aniline (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex, 1-2 mol%), a suitable phosphine or NHC ligand (2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4 equiv).[8] A dry, degassed solvent such as toluene or dioxane is added. The reaction mixture is sealed and heated to 80-110 °C until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.

Table 4: Buchwald-Hartwig Amination of Haloquinoxalines

EntryHaloquinoxalineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
12-BromoquinoxalineAnilinePd₂(dba)₃/XantphosCs₂CO₃Dioxane1001691[9]
22-ChloroquinoxalineMorpholinePd(OAc)₂/RuPhosK₃PO₄Toluene1101285[10]
36-Bromo-2-chloroquinoxalinep-ToluidinePd₂(dba)₃/BINAPNaOtBuToluene902478[11]
42-Chloro-3-methylquinoxalineBenzylaminePd-PEPPSI-IPrK₂CO₃t-Amyl alcohol100888N/A

Conclusion

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic strategies for the functionalization of the quinoxaline scaffold. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide reliable and efficient pathways to a vast array of substituted quinoxalines with diverse electronic and steric properties. The choice of the specific coupling method, catalyst system, and reaction conditions can be tailored to the desired transformation and the nature of the substrates. The detailed protocols and comparative data presented in these application notes are intended to serve as a practical guide for researchers in the design and execution of synthetic routes towards novel quinoxaline-based molecules for applications in drug discovery and materials science.

References

One-Pot Synthesis of Functionalized Quoxalines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, has driven significant interest in developing efficient and sustainable synthetic methodologies.[3][4] One-pot multi-component reactions have emerged as a powerful strategy, offering advantages such as high atom economy, reduced waste, and simplified purification processes.[5] This document provides detailed application notes and experimental protocols for several key one-pot methods for synthesizing functionalized quinoxalines.

I. Metal-Free Catalysis and Green Synthesis Approaches

Recent advancements have focused on developing environmentally benign methods for quinoxaline synthesis, minimizing the use of hazardous reagents and transition metals.[6] These approaches often utilize green solvents like water or employ catalyst-free conditions, aligning with the principles of sustainable chemistry.[7]

Application Note: Iodine-Catalyzed Oxidative Cyclization

Molecular iodine has proven to be an effective and inexpensive catalyst for the one-pot synthesis of quinoxalines from α-hydroxy ketones and o-phenylenediamines.[6][8] The reaction proceeds via an initial oxidation of the α-hydroxy ketone to a 1,2-dicarbonyl intermediate, followed by condensation with the diamine. Dimethyl sulfoxide (DMSO) often serves as both the solvent and the oxidant in this transformation.[6] This method is characterized by its broad functional group tolerance and excellent yields.[8]

Experimental Protocol: Iodine-Catalyzed Synthesis of 2,3-Diphenylquinoxaline [8]

  • To a solution of benzoin (1 mmol) in DMSO (3 mL), add o-phenylenediamine (1 mmol) and iodine (20 mol%).

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 2,3-diphenylquinoxaline.

Logical Workflow for Iodine-Catalyzed Synthesis

G cluster_reactants Starting Materials cluster_catalyst Catalyst & Oxidant A α-Hydroxy Ketone E One-Pot Reaction Vessel (Heating) A->E B o-Phenylenediamine B->E H Condensation B->H C Iodine (I2) C->E D DMSO D->E F Oxidation of α-Hydroxy Ketone E->F Step 1 G In-situ generation of 1,2-Dicarbonyl F->G G->H Step 2 I Cyclization/ Aromatization H->I Step 3 J Functionalized Quinoxaline I->J

Caption: Workflow for the iodine-catalyzed one-pot synthesis of quinoxalines.

Quantitative Data: Iodine-Catalyzed Synthesis of Quinoxaline Derivatives[8]
Entryo-Phenylenediamineα-Hydroxy KetoneProductYield (%)
1UnsubstitutedBenzoin2,3-Diphenylquinoxaline99
24-MethylBenzoin6-Methyl-2,3-diphenylquinoxaline98
34-ChloroBenzoin6-Chloro-2,3-diphenylquinoxaline95
4UnsubstitutedFuroin2,3-Di(furan-2-yl)quinoxaline92
5UnsubstitutedAnisoin2,3-Bis(4-methoxyphenyl)quinoxaline97
Application Note: Microwave-Assisted Green Synthesis

Microwave irradiation offers a significant advantage in terms of reduced reaction times and improved yields for the synthesis of quinoxalines. This solvent-free approach involves the direct condensation of o-phenylenediamine with 1,2-dicarbonyl compounds or their precursors under microwave heating, aligning with green chemistry principles.

Experimental Protocol: Microwave-Assisted Synthesis of Quinoxaline

  • Take a mixture of o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol) in a glass beaker.

  • Cover the beaker with a watch glass and place it in a microwave oven.

  • Irradiate the mixture for 60 seconds at 160 watts.

  • After completion, allow the beaker to cool to room temperature.

  • Purify the resulting liquid product by distillation.

II. Transition-Metal Catalyzed One-Pot Syntheses

Transition-metal catalysts provide efficient pathways for quinoxaline synthesis through various mechanisms, including acceptorless dehydrogenative coupling (ADC) and transfer hydrogenation.[2][9] These methods often allow for the use of more readily available starting materials like vicinal diols and 2-nitroanilines.

Application Note: Iron-Catalyzed Transfer Hydrogenative Condensation

An iron-catalyzed one-pot synthesis of quinoxalines has been developed via the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols.[9] This protocol utilizes a cyclopentadienone iron complex which catalyzes both the oxidation of the alcohol and the reduction of the nitro group in situ. A key advantage of this method is the avoidance of external redox reagents, with water being the only byproduct.[9]

Experimental Protocol: Iron-Catalyzed Synthesis of 2,3-Diphenylquinoxaline [9]

  • In a glovebox, combine 2-nitroaniline (0.5 mmol), hydrobenzoin (0.6 mmol), (cyclopentadienone)iron tricarbonyl complex (5 mol%), and trimethylamine N-oxide (1.1 mmol).

  • Add toluene (2 mL) to the mixture.

  • Seal the reaction vessel and heat at 130 °C for 24 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired quinoxaline.

Signaling Pathway for Iron-Catalyzed Transfer Hydrogenation

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle A 2-Nitroaniline C Fe-Catalyst (Active Species) A->C B Vicinal Diol B->C D In-situ Generation: - o-Phenylenediamine - 1,2-Dicarbonyl C->D Hydrogen Transfer E Condensation & Cyclization D->E F Functionalized Quinoxaline E->F G H2O (Byproduct) E->G

Caption: Mechanism of iron-catalyzed transfer hydrogenative synthesis of quinoxalines.

Quantitative Data: Iron-Catalyzed Synthesis of Quinoxaline Derivatives[10]
Entry2-NitroanilineVicinal DiolProductYield (%)
1UnsubstitutedHydrobenzoin2,3-Diphenylquinoxaline98
24-MethylHydrobenzoin6-Methyl-2,3-diphenylquinoxaline92
34-FluoroHydrobenzoin6-Fluoro-2,3-diphenylquinoxaline85
4Unsubstituted1,2-Phenylethanediol2-Phenylquinoxaline81
5Unsubstituted1,2-Hexanediol2-Butylquinoxaline75

III. Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient for generating molecular diversity.[5] Several MCRs have been developed for the synthesis of complex, functionalized quinoxalines.

Application Note: Green Multi-Component Synthesis of 2-Aminoimidazole-Linked Quinoxalines

A novel, environmentally friendly, multi-component synthesis has been reported for 2-aminoimidazole-linked quinoxaline Schiff bases using a superparamagnetic acid catalyst.[10][11] This method involves the reaction of an o-phenylenediamine, a 1,2-dicarbonyl compound, and an aminobenzaldehyde in the presence of the catalyst, followed by the addition of 2-aminoimidazole. The catalyst, sulfo-anthranilic acid functionalized alginate-MCFe₂O₄ nanostructures, can be easily recovered and reused.[10]

Experimental Protocol: Synthesis of 2-Aminoimidazole-Linked Quinoxaline Schiff Bases [10]

  • A mixture of o-phenylenediamine (1 mmol), a 1,2-dicarbonyl compound (1 mmol), 4-aminobenzaldehyde (1 mmol), and the magnetic nanocatalyst (0.02 g) in ethanol (5 mL) is stirred at room temperature for the appropriate time.

  • 2-Aminoimidazole (1 mmol) is then added, and the mixture is refluxed.

  • Reaction progress is monitored by TLC.

  • After completion, the catalyst is separated using an external magnet.

  • The solvent is evaporated, and the solid product is recrystallized from ethanol.

Experimental Workflow for MCR Synthesis

G cluster_reactants1 Initial Reactants cluster_reactant2 Second Stage Reactant A o-Phenylenediamine E One-Pot Reaction (Step 1) Room Temperature A->E B 1,2-Dicarbonyl B->E C Aminobenzaldehyde C->E D Magnetic Nanocatalyst D->E F Intermediate Formation E->F H One-Pot Reaction (Step 2) Reflux F->H G 2-Aminoimidazole G->H I Final Product Formation H->I J Catalyst Recovery (Magnetic Separation) I->J K Purification I->K L Functionalized Quinoxaline K->L

Caption: Workflow for the multi-component synthesis of complex quinoxalines.

Quantitative Data: Green MCR Synthesis of Quinoxaline Derivatives[11][12]
Entryo-Phenylenediamine1,2-DicarbonylProduct Yield (%)
1UnsubstitutedBenzil97
24-MethylBenzil95
34-ChloroBenzil96
4Unsubstituted4,4'-Dichlorobenzil93
5UnsubstitutedAnisil94

Conclusion

The one-pot synthesis of functionalized quinoxalines has seen remarkable progress, with a strong emphasis on developing sustainable and efficient methodologies. The protocols and data presented here highlight several powerful strategies, from metal-free and microwave-assisted green approaches to sophisticated transition-metal catalyzed and multi-component reactions. These methods provide researchers in medicinal chemistry and materials science with a versatile toolbox for accessing a wide array of quinoxaline derivatives for further investigation and application.

References

Application Notes and Protocols: Design and Synthesis of Quinoxaline-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of quinoxaline-based compounds as potential antimicrobial agents. The following sections detail synthetic protocols, antimicrobial testing methodologies, and quantitative activity data for a selection of recently developed quinoxaline derivatives.

Introduction to Quinoxaline-Based Antimicrobials

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1] Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The versatility of the quinoxaline core allows for chemical modifications at various positions, enabling the modulation of its pharmacokinetic and pharmacodynamic properties to enhance antimicrobial potency and reduce toxicity. A notable class within this family are the quinoxaline 1,4-di-N-oxides (QdNOs), which have shown significant antimicrobial effects, particularly under anaerobic conditions.[1][5]

Design Strategies for Quinoxaline-Based Antimicrobials

The design of novel quinoxaline-based antimicrobial agents often focuses on the substitution at the 2 and 3 positions of the quinoxaline ring. Key strategies include:

  • Introduction of Amine Substituents: The incorporation of various amine-containing moieties at the C-2 position has been shown to yield compounds with potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

  • Formation of Schiff Bases: The synthesis of Schiff bases by reacting quinoxaline derivatives containing aldehyde or amino groups with aromatic amines or aldehydes, respectively, has led to compounds with significant antibacterial activity.[4][7]

  • Development of Quinoxalinone Derivatives: Quinoxalinone scaffolds, derived from the condensation of o-phenylenediamines with α-keto acids, serve as versatile intermediates for the synthesis of various bioactive molecules.[2]

  • Synthesis of Quinoxaline 1,4-di-N-oxides (QdNOs): Oxidation of the nitrogen atoms in the pyrazine ring to form N-oxides can enhance the antimicrobial activity, particularly against anaerobic bacteria.[1][5] The mechanism of action for QdNOs is believed to involve their bioreduction in hypoxic environments to generate reactive oxygen species (ROS), which in turn cause oxidative damage to bacterial DNA, cell walls, and membranes.[5]

Data Presentation: Antimicrobial Activity of Quinoxaline Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against various microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[8][9]

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Compound 5p S. aureus4[6]
B. subtilis8[6]
MRSA8[6]
E. coli4[6]
Compound 5m S. aureus8[6]
B. subtilis16[6]
MRSA16[6]
E. coli8[6]
Compound 5n S. aureus16[6]
B. subtilis32[6]
MRSA32[6]
E. coli16[6]
Compound 2d E. coli8[10]
B. subtilis16[10]
Compound 3c E. coli8[10]
B. subtilis16[10]
Compound 10 C. albicans16[10]
A. flavus16[10]
Cyadox (CYA) C. perfringens CVCC11251[5]
Olaquindox (OLA) C. perfringens CVCC11251[5]
Quinoxaline Derivative MRSA (n=34)4[11]
MRSA (n=12)2[11]
MRSA (n=12)8[11]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Disubstituted Quinoxalines

This protocol describes a common method for synthesizing quinoxaline derivatives through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12]

Materials:

  • o-phenylenediamine derivative

  • 1,2-dicarbonyl compound (e.g., benzil)

  • Toluene

  • Catalyst (e.g., alumina-supported heteropolyoxometalates)[12]

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a mixture of the o-phenylenediamine derivative (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, separate the insoluble catalyst by filtration.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired quinoxaline derivative.

Protocol 2: Synthesis of 2-Chloro-3-methylquinoxaline

This protocol details the synthesis of a key intermediate, 2-chloro-3-methylquinoxaline, which can be further modified to create a variety of derivatives.[4]

Materials:

  • 2-Hydroxy-3-methylquinoxaline

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • 2% Sodium hydroxide (NaOH) solution

  • Petroleum ether (40–60 °C)

  • Reflux apparatus

  • Distillation apparatus

  • Beaker (1 L)

  • Filtration apparatus

Procedure:

  • Reflux a mixture of 2-hydroxy-3-methylquinoxaline (16.0 g, 0.10 mol) in POCl₃ (60 mL) for 90 minutes.

  • After refluxing, distill off the excess POCl₃.

  • Cool the residue to room temperature and carefully add it to a 1 L beaker containing crushed ice.

  • Make the mixture alkaline by adding 2% NaOH solution to precipitate the product.

  • Filter the crude product and wash it with distilled water.

  • Recrystallize the crude product from petroleum ether (40–60 °C) to obtain pure crystals of 2-chloro-3-methylquinoxaline.[4]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of antimicrobial compounds.[8][13]

Materials:

  • Test compound (quinoxaline derivative)

  • Bacterial or fungal strains

  • Nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

  • Positive control (standard antibiotic)

  • Negative control (broth only)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the test compound in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted test compound. Include a positive control well (inoculum with a standard antibiotic) and a negative control well (inoculum in broth without any antimicrobial agent).

  • Incubation: Incubate the microtiter plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The results can also be read using a spectrophotometer to measure absorbance.

Visualizations

Proposed Mechanism of Action for Quinoxaline 1,4-di-N-oxides (QdNOs)

The following diagram illustrates the proposed mechanism of action for the antimicrobial activity of quinoxaline 1,4-di-N-oxides.

G QdNO Quinoxaline 1,4-di-N-oxide (QdNO) BacterialCell Bacterial Cell (Anaerobic Environment) QdNO->BacterialCell Enters Reduction Bioreduction by Bacterial Reductases BacterialCell->Reduction Radical Formation of Radical Intermediates Reduction->Radical ROS Reactive Oxygen Species (ROS) Generation Radical->ROS DNA Bacterial DNA ROS->DNA Attacks CellWall Cell Wall / Membrane ROS->CellWall Attacks DamageDNA DNA Damage & Degradation DNA->DamageDNA DamageCell Cell Wall & Membrane Damage CellWall->DamageCell CellDeath Bacterial Cell Death DamageDNA->CellDeath DamageCell->CellDeath G Start Start: Design of Quinoxaline Derivatives Synthesis Chemical Synthesis (e.g., Condensation Reaction) Start->Synthesis Purification Purification (Recrystallization/ Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Screening Antimicrobial Screening (e.g., MIC Determination) Characterization->Screening Data Data Analysis & Structure-Activity Relationship (SAR) Screening->Data Lead Lead Compound Identification Data->Lead End Further Development Lead->End

References

Experimental protocol for measuring the fluorescence spectra of quinoxaline compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Spectrofluorometric Analysis of Quinoxaline Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds that are the focus of intensive research.[1] Their unique photophysical properties, particularly their fluorescence, make them valuable in various applications, including as fluorescent probes, dyes, and materials for organic light-emitting devices (OLEDs).[1][2][3] The fluorescence of a quinoxaline derivative is highly sensitive to its structural modifications and its environment, such as solvent polarity and pH.[4][5] This application note provides detailed protocols for measuring the fluorescence spectra of quinoxaline compounds, investigating the effects of solvent and pH, and presenting the resulting data.

The fundamental principle of fluorescence involves the absorption of light at a specific wavelength (excitation), which promotes a molecule to a higher electronic state. The molecule then rapidly returns to its ground state, losing some energy through non-radiative processes before emitting light at a longer wavelength (emission).[6] The difference between the excitation and emission maxima is known as the Stokes shift.[6]

Key Experimental Protocols

This section details the methodologies for preparing samples and acquiring fluorescence spectra of quinoxaline compounds.

Protocol 1: Standard Fluorescence Spectrum Measurement

This protocol outlines the fundamental steps for obtaining the excitation and emission spectra of a quinoxaline compound in a specific solvent.

1. Materials and Reagents:

  • Quinoxaline compound of interest
  • Spectroscopic grade solvent (e.g., Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Dichloromethane)[4][7][8]
  • Volumetric flasks
  • Micropipettes
  • 1 cm path length quartz cuvettes[2][9][10]

2. Instrumentation:

  • UV-Visible Spectrophotometer
  • Fluorescence Spectrometer (e.g., Hitachi F-4500, Perkin-Elmer LS 45)[7][10]

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the quinoxaline compound in the chosen solvent at a concentration of approximately 1 mM.
  • Working Solution Preparation: Dilute the stock solution to a final concentration in the micromolar range (e.g., 1-10 µM).[11]
  • Absorbance Check: Measure the UV-Visible absorption spectrum of the working solution. Adjust the concentration so that the absorbance at the intended excitation wavelength is approximately 0.1 to minimize inner filter effects.[7]
  • Instrument Setup:
  • Turn on the fluorescence spectrometer and allow the lamp to warm up.
  • Set the excitation and emission slit widths, typically to a value between 5 and 10 nm.[10]
  • Place a cuvette containing the blank solvent in the sample holder and record a blank spectrum to subtract from the sample measurement.
  • Emission Spectrum Acquisition:
  • Replace the blank with the sample cuvette.
  • Set the excitation wavelength to the maximum absorption wavelength (λ_abs_max) determined from the UV-Vis spectrum.
  • Scan a range of emission wavelengths, typically starting 10-20 nm above the excitation wavelength to a longer wavelength (e.g., 380-700 nm).[2]
  • Excitation Spectrum Acquisition:
  • Set the emission monochromator to the wavelength of maximum fluorescence intensity (λ_em_max) found in the previous step.
  • Scan a range of excitation wavelengths up to the determined emission maximum.
  • Data Analysis: Record the wavelengths for maximum excitation and emission and calculate the Stokes shift (λ_em_max - λ_ex_max).

Protocol 2: Analysis of Solvent Effects (Solvatochromism)

The fluorescence of quinoxaline compounds can be sensitive to the polarity of the solvent. This protocol is used to study these solvatochromic effects.

1. Procedure:

  • Prepare stock solutions of the quinoxaline compound in a series of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, THF, dichloromethane, acetonitrile, DMSO, methanol).[4]
  • For each solvent, prepare a working solution and adjust the concentration to ensure the absorbance at the excitation maximum is approximately 0.1.[7]
  • Following Protocol 1 (steps 4-7), record the emission spectrum for the compound in each solvent.
  • Data Analysis: Plot the emission maximum (λ_em_max) against a solvent polarity scale (e.g., the Lippert-Mataga plot) to analyze the relationship between solvent polarity and the compound's fluorescence.[4] A significant shift in the emission spectrum with changing solvent polarity indicates a change in the dipole moment of the molecule upon excitation, often due to intramolecular charge transfer (ICT).[4]

Protocol 3: Analysis of pH Effects

This protocol is designed to investigate the response of a quinoxaline compound's fluorescence to changes in pH, which is useful for developing pH sensors.[5][9]

1. Additional Materials:

  • Acidic solution (e.g., Trifluoroacetic acid (TFA) in the solvent)[9]
  • Basic solution (e.g., Triethylamine (TEA) in the solvent)[9]

2. Procedure:

  • Prepare a working solution of the quinoxaline compound in a suitable aprotic solvent like dichloromethane.[9]
  • Record the initial fluorescence spectrum of the solution as described in Protocol 1.
  • Acid Titration: Add small, sequential aliquots of the acidic solution (e.g., 0-50 equivalents of TFA) to the cuvette.[9] Mix gently and record the fluorescence spectrum after each addition.
  • Base Titration (Reversibility): To test for reversibility, add a base (e.g., TEA) to the acidified solution and monitor the recovery of the original fluorescence spectrum.[9]
  • Data Analysis: Plot the fluorescence intensity at the new emission maximum (e.g., 515 nm) against the concentration of the added acid to observe the titration curve.[9] This can be used to determine the pKa of the compound.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Typical Instrumentation Parameters for Fluorescence Measurement

Parameter Typical Setting/Value Reference
Sample Holder 1 cm quartz cuvette [2][10]
Excitation Wavelength (λ_ex) Set at maximum absorbance (λ_abs_max) [6]
Emission Wavelength Range λ_ex + 20 nm to ~700 nm [2]
Excitation Slit Width 10 nm [10]
Emission Slit Width 10 nm [10]
Scan Rate 600 nm/min [10]

| Sample Concentration | Adjusted for Absorbance ≈ 0.1 at λ_ex |[7] |

Table 2: Example Solvatochromic Data for a Hypothetical Quinoxaline Derivative

Solvent Polarity Index Excitation λ_max (nm) Emission λ_max (nm) Stokes Shift (nm)
Cyclohexane 0.006 364 417 53
Toluene 0.099 368 425 57
THF 0.207 370 435 65
Dichloromethane 0.309 372 438 66
DMSO 0.444 374 442 68

Note: Data is illustrative, based on trends described in the literature.[4]

Visualizations

Diagrams created using Graphviz to illustrate workflows and principles.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis A Prepare Stock Solution (e.g., 1 mM in DMSO) B Prepare Working Solution (e.g., 10 µM) A->B C Measure Absorbance (Adjust to A ≈ 0.1) B->C D Set Instrument Parameters (Slits, Wavelengths) C->D E Record Emission Spectrum D->E F Record Excitation Spectrum E->F G Determine λ_ex(max) and λ_em(max) F->G H Calculate Stokes Shift G->H I Compare Data (e.g., across solvents) H->I caption Workflow for Fluorescence Spectroscopy of Quinoxaline Compounds.

Caption: Workflow for Fluorescence Spectroscopy of Quinoxaline Compounds.

G cluster_process Energy Transition GroundState Ground State (S₀) ExcitedState Excited State (S₁) GroundState->ExcitedState Excitation (Absorption of light, hν_ex) ExcitedState->GroundState Fluorescence (Emission of light, hν_em) ExcitedState->ExcitedState Non-radiative decay caption Principle of Molecular Fluorescence.

Caption: Principle of Molecular Fluorescence.

References

High-Yield Synthesis of Pyrrolo[1,2-α]quinoxalines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of pyrrolo[1,2-α]quinoxalines, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science. These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects, making them attractive scaffolds for drug discovery programs.

Introduction

Pyrrolo[1,2-α]quinoxalines are tricyclic structures that have garnered considerable attention due to their diverse pharmacological properties.[1] Their derivatives have been identified as potent inhibitors of protein kinases such as CK2 and AKT, and as modulators of other biological targets, demonstrating their potential in the development of novel therapeutics.[1][2] This document outlines several efficient and high-yield synthetic strategies to access this important chemical space, including the Pictet-Spengler reaction, iron-catalyzed transfer hydrogenation, and electrochemical C-H functionalization.

Data Presentation: Comparison of High-Yield Synthetic Methods

The following table summarizes various high-yield methods for the synthesis of substituted pyrrolo[1,2-α]quinoxalines, providing a comparative overview of reaction conditions and reported yields.

MethodReactantsCatalyst/ReagentSolventTemperatureTimeYield (%)
Pictet-Spengler Reaction 1-(2-aminophenyl)pyrrole, Aromatic Aldehydesp-Dodecylbenzenesulfonic acid (p-DBSA)EthanolRoom Temperature15-120 minHigh
Iron-Catalyzed Transfer Hydrogenation 1-(2-Nitrophenyl)pyrroles, AlcoholsTricarbonyl (η⁴-cyclopentadienone) iron complexToluene130 °C12-24 hup to 95%
Potassium Iodide-Catalyzed Synthesis N-(2-aminophenyl)pyrrole, Phenylmethyl bromidePotassium Iodide (KI)DMSO120 °C8-12 h40-88%
Electrochemical C(sp³)–H Cyclization 1-(2-aminophenyl)pyrroles, EthersIodine-mediatedCH₃CN/H₂ORoom Temperature12 hGood to Excellent
Copper-Catalyzed Domino Reaction 2-(1H-pyrrol-1-yl)anilines, Alkylsilyl peroxidesCu(II) catalystNot SpecifiedNot SpecifiedNot SpecifiedModerate to Good

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key synthetic procedures summarized above.

Protocol 1: Green Synthesis via Pictet-Spengler Reaction

This protocol is based on a surfactant-catalyzed reaction in an environmentally friendly solvent.[3]

Materials:

  • 1-(2-aminophenyl)pyrrole or its derivative

  • Substituted aldehyde

  • p-Dodecylbenzenesulfonic acid (p-DBSA)

  • Ethanol (96%)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a well-stirred solution of p-DBSA (0.0291 mmol) in 96% ethanol (2 mL), add the aniline derivative (0.291 mmol) and the corresponding aldehyde (0.349 mmol).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford the pure pyrrolo[1,2-a]quinoxaline.

Protocol 2: Iron-Catalyzed Transfer Hydrogenation

This method utilizes an iron catalyst for a one-pot synthesis from nitroarenes and alcohols.

Materials:

  • 1-(2-Nitrophenyl)pyrrole derivative

  • Alcohol (e.g., benzyl alcohol)

  • Tricarbonyl (η⁴-cyclopentadienone) iron complex

  • Toluene

  • Standard work-up and purification reagents

Procedure:

  • In a sealed reaction vessel, combine the 1-(2-nitrophenyl)pyrrole (1.0 equiv), the alcohol (2.0 equiv), and the tricarbonyl (η⁴-cyclopentadienone) iron complex (catalytic amount) in toluene.

  • Heat the reaction mixture at 130 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 4-substituted pyrrolo[1,2-α]quinoxaline.[4]

Protocol 3: Electrochemical Synthesis

This protocol describes an iodine-mediated electrochemical C(sp³)–H cyclization.[5]

Materials:

  • 1-(2-aminophenyl)pyrrole derivative

  • An ether (e.g., THF, 1,4-dioxane)

  • Tetrabutylammonium iodide (TBAI)

  • Acetonitrile/Water solvent mixture

  • Graphite electrodes

Procedure:

  • Set up an undivided electrochemical cell with two graphite electrodes.

  • To the cell, add the 1-(2-aminophenyl)pyrrole derivative, the ether, and TBAI in an acetonitrile/water mixture.

  • Apply a constant current and allow the reaction to proceed at room temperature for 12 hours.

  • Upon completion of the electrolysis, perform a standard aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash chromatography to obtain the functionalized pyrrolo[1,2-a]quinoxaline.

Visualizations

The following diagrams illustrate the synthetic workflows and a relevant biological signaling pathway.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product A 1-(2-aminophenyl)pyrrole C Pictet-Spengler Reaction A->C D Fe-Catalyzed Transfer Hydrogenation A->D E Electrochemical C-H Functionalization A->E B Aldehyde / Alcohol / Ether B->C B->D B->E F Pyrrolo[1,2-α]quinoxaline C->F D->F E->F

Caption: Synthetic workflow for pyrrolo[1,2-α]quinoxalines.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Kinase Protein Kinase (e.g., CK2, AKT) Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor Pyrrolo[1,2-α]quinoxaline Inhibitor->Kinase Inhibition

Caption: Inhibition of a protein kinase signaling pathway.

Applications in Drug Development

The pyrrolo[1,2-α]quinoxaline scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1]

  • Anticancer Agents: Many derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[3][6] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.

  • Kinase Inhibitors: As mentioned, these compounds are effective inhibitors of protein kinases like CK2 and AKT.[1] Since these kinases are often dysregulated in diseases such as cancer and inflammatory disorders, pyrrolo[1,2-α]quinoxalines represent a promising starting point for the development of targeted therapies.[2]

  • Sirtuin Modulators: Recent studies have identified pyrrolo[1,2-α]quinoxaline-based derivatives as potent and selective activators of Sirt6, a protein involved in regulating metabolism, DNA repair, and inflammation.[7][8] This opens up new avenues for their therapeutic application in age-related diseases, metabolic disorders, and certain cancers.

Conclusion

The synthetic methods outlined in this document provide researchers with robust and high-yield strategies for accessing the pyrrolo[1,2-α]quinoxaline core. The versatility of these methods allows for the generation of diverse libraries of compounds for screening in drug discovery programs. The significant biological activities associated with this scaffold underscore its importance and potential for the development of next-generation therapeutics.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of New Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer properties.[1][2][3] These compounds often exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, inhibition of topoisomerase II, and modulation of key signaling pathways involved in cell survival and proliferation.[1][2][4] This document provides detailed protocols for essential in vitro cytotoxicity assays to evaluate the efficacy of new quinoxaline derivatives, guidance on data presentation, and visual representations of experimental workflows and relevant signaling pathways.

The protocols outlined below are fundamental for the initial screening and characterization of novel quinoxaline compounds, providing a basis for further preclinical development. The primary assays covered include the MTT assay for assessing cell metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay for evaluating membrane integrity. An overview of apoptosis induction analysis is also provided.

Data Presentation

Clear and concise presentation of quantitative data is crucial for the comparative analysis of novel compounds. The following tables provide templates for summarizing cytotoxicity data.

Table 1: In Vitro Cytotoxicity of Quinoxaline Derivatives against Various Cancer Cell Lines. This table is designed to present the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound that inhibits 50% of cell viability.

CompoundCell LineIC₅₀ (µM) ± SD
Quinoxaline Derivative 1MCF-7 (Breast)15.2 ± 1.8
A549 (Lung)22.5 ± 2.1
HCT116 (Colon)18.9 ± 1.5
Quinoxaline Derivative 2MCF-7 (Breast)8.7 ± 0.9
A549 (Lung)12.1 ± 1.3
HCT116 (Colon)9.5 ± 1.1
Doxorubicin (Control)MCF-7 (Breast)1.2 ± 0.2
A549 (Lung)1.8 ± 0.3
HCT116 (Colon)1.5 ± 0.2

SD: Standard Deviation

Table 2: LDH Release Assay for Membrane Integrity. This table illustrates the percentage of cytotoxicity based on LDH release from treated cells, providing a direct measure of cell membrane damage.

Compound (Concentration)% Cytotoxicity (LDH Release) ± SD
Vehicle Control2.1 ± 0.5
Quinoxaline Derivative 1 (10 µM)25.8 ± 3.2
Quinoxaline Derivative 1 (25 µM)55.2 ± 4.5
Quinoxaline Derivative 2 (10 µM)40.1 ± 3.8
Quinoxaline Derivative 2 (25 µM)75.6 ± 5.1
Lysis Buffer (Positive Control)100 ± 0

SD: Standard Deviation

Experimental Protocols

Detailed methodologies for key cytotoxicity experiments are provided below.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Quinoxaline derivatives

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[6][7]

Materials:

  • Quinoxaline derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24-48 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of new quinoxaline derivatives.

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Mechanism of Action cluster_3 Data Analysis A Synthesize & Characterize Quinoxaline Derivatives C MTT Assay (Cell Viability) A->C D LDH Assay (Membrane Integrity) A->D B Cell Line Culture B->C B->D E Apoptosis Assays (Annexin V/PI) C->E F Cell Cycle Analysis C->F H Calculate IC50 Values C->H D->E I Determine % Cytotoxicity D->I G Western Blot (Protein Expression) E->G F->G J Statistical Analysis H->J I->J

Caption: General workflow for in vitro cytotoxicity testing of quinoxaline derivatives.

Signaling Pathway: Quinoxaline-Induced Apoptosis

Many quinoxaline derivatives induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.[1][2] The diagram below illustrates a simplified intrinsic apoptosis pathway that can be activated by these compounds.

G A Quinoxaline Derivative B ↑ p53 A->B D ↓ Bcl-2 A->D C ↑ Bax B->C E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Apoptosome Formation F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Caption: Simplified intrinsic apoptosis pathway induced by quinoxaline derivatives.

Logical Relationship: Assay Principle Comparison

This diagram contrasts the fundamental principles of the MTT and LDH assays.

G cluster_0 MTT Assay cluster_1 LDH Assay A Measures Metabolic Activity B Indicator of Cell Viability A->B C Intracellular Measurement B->C D Measures Membrane Integrity E Indicator of Cytotoxicity D->E F Extracellular Measurement E->F

Caption: Comparison of the principles of MTT and LDH cytotoxicity assays.

References

Application Notes and Protocols for Molecular Docking Studies of Quinoxaline Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline and its derivatives, including quinoxaline esters, represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their scaffold is a key component in numerous approved therapeutic agents. In the realm of drug discovery and development, molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of small molecules, such as quinoxaline esters, to their macromolecular targets. This document provides detailed application notes and protocols for conducting molecular docking studies of quinoxaline esters against various biological targets, supported by quantitative data from recent literature.

Data Presentation: Quantitative Docking Results

The following tables summarize the quantitative data from various molecular docking studies of quinoxaline derivatives, highlighting their binding affinities and inhibitory concentrations against different biological targets.

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound IDTarget ProteinPDB IDBinding Affinity (kcal/mol)IC50 (µM)Reference
Compound IVEGFR-22OH4-12.13-[1][2]
Compound IIVEGFR-22OH4-11.93-[1][2]
Compound IIIVEGFR-22OH4-15.63-[1][2]
Compound IVVEGFR-22OH4-17.11-[1][2]
Compound 4aEGFR1M17-0.3[3][4]
Compound 13EGFR1M17-0.4[3][4]
Compound 11EGFR--0.6[3][4]
Compound 5EGFR--0.9[3][4]
Compound 8aβ-tubulin4O2B--[5][6]
Compound 3aEGFR1M17-16.977.57 (MCF-7)[7]
Compound 6EGFR1M17-15.869.89 (MCF-7)[7]
Compound 7bEGFR1M17-16.548.12 (MCF-7)[7]
Compound 7dEGFR1M17-16.238.84 (MCF-7)[7]

Table 2: Anti-inflammatory Activity of Quinoxaline Derivatives

Compound IDTarget ProteinPDB IDIC50 (µM)Selectivity Index (SI)Reference
Compound 13COX-23LN10.4666.11[3][4]
Compound 11COX-23LN10.6261.23[3][4]
Compound 5COX-2-0.8348.58[3][4]
Compound 4aCOX-2-1.1724.61[3][4]

Table 3: Antimicrobial Activity of Quinoxaline Derivatives

Compound IDTarget ProteinPDB IDBinding Energy (kcal/mol)MIC (µg/mL)Reference
Thiazolyl 11cDihydropteroate Synthase (DHPS)--12.5 (P. aeruginosa)[8][9]
Compound 5DNA gyrase subunit B (DNAG)--7.43 to -8.16-[10]
Compound 6Penicillin-binding protein 1a (PBP1a)--7.43 to -8.16-[10]
Compound VdFKBP123FAP-9.980.19 (Gram +ve), 0.39 (Gram -ve)[11]
Compound 7aDNA Gyrase--4.91–9.82 (MDR strains)[12]

Table 4: Antiviral and Antiamoebic Activity of Quinoxaline Derivatives

Compound IDTarget Organism/ProteinPDB IDActivityReference
1-(4-chloro-8-methyl[1][2][5]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea 1Herpes Simplex Virus-25% plaque reduction at 20 µg/mL[13]
n-propyl and isopropyl seriesE. histolytica / Thioredoxin Reductase-IC50 = 0.331 to 3.56 μM[14]

Experimental Protocols

This section outlines a generalized yet detailed protocol for performing molecular docking studies with quinoxaline esters.

1. Preparation of the Receptor Protein

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand.

  • Pre-processing:

    • Remove water molecules and any heteroatoms not relevant to the study.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atom types and charges (e.g., using Gasteiger charges).

    • Repair any missing residues or atoms using modeling software.

  • Active Site Definition: Define the binding site for docking. This is typically done by specifying the coordinates of the co-crystallized ligand or by identifying key residues in the active site.

2. Preparation of the Ligand (Quinoxaline Esters)

  • 2D Structure Drawing: Draw the 2D structures of the quinoxaline ester derivatives using a chemical drawing tool.

  • 3D Structure Generation and Optimization:

    • Convert the 2D structures to 3D.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy conformation of the ligand.

  • Charge and Atom Type Assignment: Assign appropriate partial charges and atom types to the ligand atoms.

3. Molecular Docking Simulation

  • Software Selection: Choose a suitable molecular docking program. Commonly used software includes AutoDock, AutoDock Vina, Schrödinger's Glide, and MOE Dock.

  • Grid Box Generation: Define a grid box that encompasses the entire binding site of the receptor. The grid box defines the space where the docking algorithm will search for favorable binding poses.

  • Docking Algorithm: Select and configure the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The number of genetic algorithm runs and the number of evaluations should be set appropriately to ensure a thorough search of the conformational space.

  • Execution: Run the docking simulation. The program will generate multiple possible binding poses for each ligand, ranked by their predicted binding affinity (docking score).

4. Analysis of Docking Results

  • Binding Affinity: Analyze the docking scores to rank the ligands based on their predicted binding affinity. More negative scores generally indicate stronger binding.

  • Binding Pose Analysis: Visualize the top-ranked binding poses to understand the interactions between the ligand and the receptor. Key interactions to look for include:

    • Hydrogen bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.

    • Hydrophobic interactions: Observe interactions between non-polar regions of the ligand and protein.

    • Pi-pi stacking and cation-pi interactions: Look for interactions involving aromatic rings.

  • Validation: If possible, compare the predicted binding mode with the binding mode of a known inhibitor or the co-crystallized ligand to validate the docking protocol.

Mandatory Visualizations

Signaling Pathway Diagram

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 EGF EGF EGFR EGFR EGF->EGFR PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K EGFR->PI3K RAS RAS EGFR->RAS Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoxaline Quinoxaline Esters Quinoxaline->VEGFR2 Quinoxaline->EGFR

Caption: VEGFR and EGFR signaling pathways targeted by quinoxaline esters.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation Phase cluster_processing Processing Phase cluster_docking Docking Phase cluster_analysis Analysis Phase p1 Protein Structure (from PDB) p2 Protein Preparation (Add H, Assign Charges) p1->p2 l1 Ligand Structure (2D Sketch) l2 Ligand Preparation (3D Conversion, Energy Minimization) l1->l2 d1 Grid Generation (Define Binding Site) p2->d1 d2 Molecular Docking (e.g., AutoDock Vina) l2->d2 d1->d2 a1 Analyze Docking Score (Binding Affinity) d2->a1 a2 Visualize Binding Pose (H-bonds, Hydrophobic Interactions) a1->a2 a3 Lead Optimization a2->a3

Caption: A typical workflow for molecular docking studies.

Logical Relationship Diagram

logical_relationship QSAR Structure-Activity Relationship (SAR) Synthesis Chemical Synthesis QSAR->Synthesis Guides Design Lead Lead Compound Identification & Optimization QSAR->Lead Docking Molecular Docking Docking->Synthesis Predicts Actives Docking->Lead Bioassay Biological Assays Synthesis->Bioassay Provides Compounds Bioassay->QSAR Provides Data Bioassay->Docking Validates Predictions Bioassay->Lead

Caption: Interplay of computational and experimental methods in drug discovery.

References

Troubleshooting & Optimization

Optimization of reaction conditions for synthesizing quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for synthesizing quinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxaline derivatives?

The most prevalent method for synthesizing quinoxaline derivatives is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[1][2][3][4] This reaction is widely used due to its versatility and the ready availability of starting materials.

Q2: What are the common challenges encountered during quinoxaline synthesis?

Researchers often face challenges such as long reaction times, low yields, harsh reaction conditions (e.g., high temperatures and the use of strong acids), and the use of hazardous solvents.[1][5][6] These issues can impact the efficiency, cost-effectiveness, and environmental friendliness of the synthesis.

Q3: Are there greener or more environmentally friendly methods for quinoxaline synthesis?

Yes, several green chemistry approaches have been developed. These include the use of water or ethanol/water mixtures as solvents, employing recyclable catalysts, and conducting reactions at room temperature.[1][3][7] Microwave-assisted synthesis without a solvent is another effective and environmentally friendly technique.[6]

Q4: What types of catalysts can be used to improve the reaction?

A wide variety of catalysts can be employed to enhance the synthesis of quinoxaline derivatives. These include:

  • Heterogeneous catalysts: Alumina-supported heteropolyoxometalates, natural phosphates, and various metal nanoparticles (e.g., Ni, CuO).[8][9][10]

  • Homogeneous catalysts: Cerium(IV) ammonium nitrate (CAN), iodine, and various Lewis acids like CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O.[1][3][11]

  • Organocatalysts: Phenol and camphor sulfonic acid.[3][12]

Q5: Can the reaction be performed at room temperature?

Yes, several protocols have been developed for the synthesis of quinoxaline derivatives at room temperature.[2][3][8] These methods often utilize efficient catalysts to achieve high yields without the need for heating, which can save energy and prevent the degradation of sensitive substrates.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst or no catalyst used.[8]- Add an appropriate catalyst. A variety of efficient catalysts are available (see FAQs).- Ensure the catalyst is active and has not been deactivated by impurities.
Inappropriate solvent.- Screen different solvents. Ethanol, toluene, and water/ethanol mixtures are commonly used.[1][3]
Reaction temperature is too low.- While many reactions work at room temperature, some substrates may require heating or refluxing.[1][3]
Short reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC) and allow for longer reaction times if necessary.[8]
Long Reaction Times Inefficient catalyst.- Switch to a more active catalyst. For instance, alumina-supported CuH₂PMo₁₁VO₄₀ has shown high activity.[8]
Low reaction temperature.- Consider microwave-assisted synthesis, which can significantly reduce reaction times.[6]
Formation of Side Products Non-specific reaction conditions.- Optimize the catalyst loading and reaction temperature to improve selectivity.
Air oxidation of the diamine starting material.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification Use of a homogeneous catalyst that is difficult to separate.- Employ a heterogeneous or recyclable catalyst that can be easily removed by filtration.[8][9]
Complex reaction mixture.- Simplify the work-up procedure. In some cases, the product can be isolated by simple filtration and washing.[13]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies to facilitate the comparison of different synthetic protocols.

Table 1: Effect of Different Catalysts on Quinoxaline Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
AlCuMoVPToluene252 h92[8]
AlFeMoVPToluene252 h80[8]
Cerium(IV) Ammonium Nitrate (CAN)WaterRoom Temp.20 minHigh[1][13]
TiO₂-Pr-SO₃HEthanolRoom Temp.10 min95[1]
CrCl₂·6H₂OEthanolRoom Temp.14 min90[11]
Phenol (20 mol%)H₂O:Ethanol (3:7)Room Temp.3 hModerate[3]
Natural PhosphateMethanolRoom Temp.1-45 min92-99[9]

Table 2: Effect of Solvent on Quinoxaline Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
TiO₂-Pr-SO₃HEthanolRoom Temp.10 min95[1]
TiO₂-Pr-SO₃HTHFRoom Temp.15 min92[1]
TiO₂-Pr-SO₃HAcetonitrileRoom Temp.20 min90[1]
TiO₂-Pr-SO₃HTolueneRoom Temp.30 min85[1]
TiO₂-Pr-SO₃HSolvent-free8015 min90[1]
PhenolH₂ORoom Temp.3 h67[3]
PhenolH₂O:Ethanol (3:7)Room Temp.-Good[3]

Experimental Protocols

General Procedure for the Synthesis of Quinoxaline Derivatives using Alumina-Supported Heteropolyoxometalates

Source: Adapted from a study on efficient quinoxaline synthesis.[8]

  • Reactant Preparation: In a round-bottom flask, combine o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL).

  • Catalyst Addition: Add 100 mg of the alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) to the mixture.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Catalyst Removal: After the reaction is complete, separate the insoluble catalyst by filtration.

  • Work-up: Dry the filtrate over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent to obtain the crude product.

  • Purification: Purify the product by recrystallization from ethanol.

General Procedure for Microwave-Assisted Synthesis of Quinoxaline Derivatives

Source: Based on a study utilizing microwave irradiation.[6]

  • Reactant Mixture: In a microwave-safe vessel, mix the substituted o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power and temperature for a short duration (e.g., 5-10 minutes).

  • Monitoring: After the initial irradiation cycle, check the reaction progress with TLC. If starting material remains, repeat the microwave cycle. A maximum of three cycles is recommended to avoid product decomposition.

  • Extraction: After completion, extract the product with a suitable organic solvent.

  • Washing and Drying: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the final product.

  • Characterization: Verify the structure of the synthesized compound using spectroscopic methods such as NMR.

Visualizations

General Synthesis of Quinoxaline Derivatives

G cluster_reactants Reactants A Aryl 1,2-Diamine C Reaction Vessel A->C B 1,2-Dicarbonyl Compound B->C D Quinoxaline Derivative C->D Condensation (Catalyst, Solvent, Temp) E Water C->E Byproduct

Caption: General reaction scheme for quinoxaline synthesis.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckCatalyst Is a catalyst being used? Is it active? Start->CheckCatalyst AddCatalyst Add an appropriate catalyst. Consider a more active one. CheckCatalyst->AddCatalyst No/Inactive CheckSolvent Is the solvent optimal? CheckCatalyst->CheckSolvent Yes AddCatalyst->CheckSolvent ChangeSolvent Screen different solvents (e.g., EtOH, Toluene, EtOH/H2O). CheckSolvent->ChangeSolvent No CheckTemp Is the temperature adequate? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp IncreaseTemp Increase temperature or consider microwave synthesis. CheckTemp->IncreaseTemp No CheckTime Is the reaction time sufficient? CheckTemp->CheckTime Yes IncreaseTemp->CheckTime IncreaseTime Increase reaction time and monitor with TLC. CheckTime->IncreaseTime No End Yield Improved CheckTime->End Yes IncreaseTime->End

Caption: A step-by-step guide for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Crude Ethyl Quinoxaline-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude Ethyl Quinoxaline-5-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily residue. How can I solidify it for further purification?

A1: An oily product often indicates the presence of residual solvent or low-molecular-weight impurities.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents (e.g., ethanol, acetic acid) have been thoroughly removed under reduced pressure. Heating the flask gently (e.g., 40-50°C) on a rotary evaporator can aid this process.

    • Trituration: Try triturating the oil with a non-polar solvent in which the desired product is poorly soluble, such as cold hexanes or diethyl ether. This can often induce crystallization or precipitate the product as a solid. Vigorously scratch the inside of the flask with a glass rod to initiate crystallization.

    • Aqueous Work-up: If the reaction was conducted under acidic or basic conditions, a neutralizing aqueous work-up followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) can help remove ionic impurities that may be contributing to the oily nature.

Q2: I performed a column chromatography, but my fractions are still impure. What went wrong?

A2: Impure fractions after column chromatography can result from several factors.

  • Troubleshooting Steps:

    • Solvent System Selection: The polarity of the eluent system is critical. For this compound, a gradient elution starting with a non-polar system and gradually increasing polarity is recommended. A good starting point is a mixture of petroleum ether and ethyl acetate.[1][2]

    • Column Packing: Ensure the silica gel column is packed uniformly without any cracks or air bubbles, which can lead to poor separation.[1]

    • Sample Loading: The crude sample should be dissolved in a minimal amount of the initial, non-polar eluent and loaded onto the column in a narrow band.

    • TLC Monitoring: Before running the column, determine the appropriate solvent system by thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.3 in the initial eluent for good separation.

Q3: I'm having trouble getting my this compound to recrystallize. What solvents should I try?

A3: The choice of solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Recommended Solvents to Try:

    • Single Solvents: Ethanol, methanol, or ethyl acetate.

    • Solvent Pairs: A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, petroleum ether). Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Allow it to cool slowly.

Q4: What are the common impurities I should expect in my crude this compound?

A4: The synthesis of this compound typically involves the condensation of ethyl 2,3-diaminobenzoate with a glyoxal derivative.[3] Potential impurities include:

  • Unreacted Starting Materials: Ethyl 2,3-diaminobenzoate.

  • Side Products: Polysubstituted or polymeric materials from side reactions of glyoxal.

  • Isomers: Depending on the symmetry of the dicarbonyl reactant, isomeric quinoxaline products could form.

  • Hydrolyzed Product: Quinoxaline-5-carboxylic acid, if water is present during the reaction or work-up.

These impurities can often be removed by a combination of an aqueous work-up and chromatography or recrystallization.

Data Presentation

Table 1: Analytical Data for Purified this compound
ParameterExpected Value
Appearance Yellow to light brown solid
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~9.1 (s, 1H), ~8.8 (s, 1H), ~8.4 (d, 1H), ~8.2 (d, 1H), ~7.8 (t, 1H), ~4.5 (q, 2H), ~1.5 (t, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~165, 148, 145, 142, 139, 133, 131, 130, 129, 62, 14
LC-MS (ESI) m/z 203.1 [M+H]⁺
Purity (by HPLC) >95%

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration. Data inferred from typical values for quinoxaline structures and vendor specifications.[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and spot it on a silica gel TLC plate. Develop the plate using various ratios of petroleum ether:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives the desired product an Rf value of ~0.2-0.3.

  • Column Preparation: Prepare a slurry of silica gel (300-400 mesh) in the initial, least polar solvent system determined from the TLC analysis. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent (e.g., ethanol) with heating. Allow it to cool to room temperature and then in an ice bath. If crystals form, it is a suitable solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Ethyl Quinoxaline-5-carboxylate trituration Trituration with non-polar solvent start->trituration If oily column_chromatography Column Chromatography (Silica Gel, Petroleum Ether/EtOAc) start->column_chromatography trituration->column_chromatography recrystallization Recrystallization (e.g., Ethanol) column_chromatography->recrystallization For higher purity analysis Purity & Identity Check (TLC, NMR, LC-MS) column_chromatography->analysis recrystallization->analysis

Caption: Purification workflow for crude this compound.

troubleshooting_logic start Impure Product oily Is the product oily? start->oily solid Is the product a solid with impurities? start->solid triturate Triturate with Hexanes/Ether oily->triturate Yes column Perform Column Chromatography oily->column No solid->column Multiple spots on TLC recrystallize Perform Recrystallization solid->recrystallize One major spot on TLC triturate->column check_purity Check Purity (TLC/NMR) column->check_purity recrystallize->check_purity

Caption: Troubleshooting decision tree for purification of this compound.

References

Technical Support Center: Overcoming Low Yields in the Condensation Reaction of o-Phenylenediamines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for o-phenylenediamine condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of benzimidazoles and related heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the condensation of o-phenylenediamines with various carbonyl compounds.

Issue 1: My reaction with an aldehyde gives a low yield of the desired 2-substituted benzimidazole.

Possible Causes and Solutions:

  • Formation of Side Products: A common issue is the competitive formation of 1,2-disubstituted benzimidazoles, where the aldehyde reacts with both amine groups.[1] The reaction selectivity can be highly dependent on the stoichiometry and catalyst used.[2][3]

    • Troubleshooting:

      • Adjust Stoichiometry: Using a 1:1.1 ratio of o-phenylenediamine to aldehyde can favor the mono-condensation product. In some cases, an excess of the diamine (e.g., 4:1) can significantly improve the yield of the 2-substituted product.[3]

      • Catalyst Selection: In the absence of a catalyst, a mixture of products is often formed.[2] Catalysts like Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) can selectively yield the double-condensation product, while catalyst-free conditions may favor the mono-condensation product.[2][3] Supported gold nanoparticles (Au/TiO₂) have been shown to be highly effective and selective for producing 2-substituted benzimidazoles at ambient temperatures.[4][5]

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time plays a crucial role.

    • Troubleshooting:

      • Solvent Screening: Solvents like methanol, ethanol, or a mixture of chloroform and methanol are commonly used.[4] In some "green" procedures, water is an effective solvent, especially under microwave irradiation or with specific catalysts.[6][7]

      • Temperature and Time: While some modern catalytic systems work at room temperature[5], traditional methods may require heating (e.g., 100-140°C) to drive the reaction to completion.[8][9][10] Microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields.[11][12][13]

  • Oxidative Cyclization: The final step of the reaction is an oxidative cyclodehydrogenation.[4] If this step is inefficient, the reaction may stall at the Schiff base or benzimidazoline intermediate.

    • Troubleshooting: Many modern procedures rely on air as a sufficient oxidant. However, some protocols explicitly include an oxidizing agent like H₂O₂ or use a catalyst that facilitates oxidation.[12]

Issue 2: The condensation reaction with a carboxylic acid is sluggish and results in a poor yield.

Possible Causes and Solutions:

  • Harsh Conditions Required: The direct condensation of o-phenylenediamines with carboxylic acids (the Phillips benzimidazole synthesis) often requires high temperatures (e.g., >100°C) and strong acidic conditions to proceed, which can lead to degradation of starting materials or products.[9][14]

    • Troubleshooting:

      • Use an Acid Catalyst: Strong acids like p-toluenesulfonic acid (p-TsOH) or mineral acids are often used to catalyze the reaction.[14]

      • Microwave Assistance: Employing microwave irradiation can significantly accelerate the reaction and improve yields, often in the presence of a solid-supported catalyst like alumina-methanesulfonic acid (AMA).[15]

      • Solvent-Free Conditions: Heating the neat mixture of the o-phenylenediamine and the carboxylic acid can be an effective, solvent-free method to drive the reaction. An optimal temperature of 140°C has been reported for this approach.[8]

  • Reactivity of the Carboxylic Acid: The electronic properties of the carboxylic acid can influence the reaction rate and yield.

    • Troubleshooting: Carboxylic acids bearing electron-withdrawing groups on an aromatic ring tend to enhance the reaction yield and reduce the required reaction time.[8]

Issue 3: I am getting very low yields when using a ketone as the substrate.

Possible Causes and Solutions:

  • Lower Reactivity of Ketones: Ketones are generally less electrophilic than aldehydes, making the initial condensation step slower and less favorable.

  • Steric Hindrance: Bulky groups on the ketone can sterically hinder the approach of the nucleophilic amine groups, leading to sluggish reactions and poor yields. For example, reactions with 2-butanone and 3-pentanone have been reported to give lower yields compared to acetone due to increased steric hindrance.[16]

    • Troubleshooting:

      • Catalyst Use: This reaction often requires a catalyst to proceed efficiently. Reagents like 2,4,6-trichloro-1,3,5-triazine (TCT)[16], silver nitrate (AgNO₃)[17], and various Lewis acids (e.g., Yb(OTf)₃, Ga(OTf)₃) have been successfully used to catalyze the condensation with ketones to form 1,5-benzodiazepines.[17]

      • Increase Temperature: Higher temperatures may be necessary to overcome the activation energy barrier for less reactive ketones.

      • Solvent-Free Conditions: Performing the reaction under solvent-free conditions can sometimes improve yields.[17]

Issue 4: The crude product is highly impure and difficult to purify.

Possible Causes and Solutions:

  • Starting Material Purity: The purity of the o-phenylenediamine is critical. It is prone to oxidation and can darken upon exposure to air, and impurities can lead to side reactions and discolored products.[18]

    • Troubleshooting:

      • Purify the o-phenylenediamine before use. Common methods include recrystallization from hot water with sodium hydrosulfite and decolorizing charcoal, or distillation under reduced pressure in an inert atmosphere.[18] It can also be purified via its dihydrochloride salt.[18]

  • Formation of Tars or Polymeric Materials: Overheating or prolonged reaction times, especially under strong acid conditions, can lead to the formation of intractable black solids.[8]

    • Troubleshooting: Carefully control the reaction temperature and monitor the reaction progress (e.g., by TLC) to avoid over-running the reaction.[4]

  • Ineffective Purification Method:

    • Troubleshooting:

      • Recrystallization: This is a common and effective method. For benzimidazole itself, dissolving the crude product in boiling water, treating with activated carbon (Norite), and filtering hot is a standard procedure.[9][10]

      • Column Chromatography: For less polar derivatives or when recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate and dichloromethane (or similar solvent systems) is a reliable method.[4]

      • Distillation: High-purity o-phenylenediamine can be obtained by distillation, but this must be done carefully under reduced pressure and with nitrogen protection to prevent decomposition and oxidation.[18][19]

Data Presentation: Comparison of Reaction Conditions

Table 1: Selected Catalytic Systems for Condensation of o-Phenylenediamine with Aldehydes
CatalystAldehydeSolventTemp. (°C)TimeYield (%)Reference
Au/TiO₂ (1 mol%)4-MethylbenzaldehydeCHCl₃:MeOH (3:1)252 h>99[4]
Er(OTf)₃ (10 mol%)BenzaldehydeWater12015 min72 (1,2-disubstituted)[2]
NoneBenzaldehydeWater12015 min52 (2-sub) + 40 (1,2-disub)[2]
Glycine (10 mol%)BenzaldehydeWater (Microwave)N/AN/AGood to Excellent[6]
MgCl₂·6H₂OVarious AromaticN/AN/AShortHigh[20]
Rose BengalVariousN/AN/AN/AGood to Excellent[21]
p-TsOHVarious AromaticDMF802-3 hHigh[14]
Table 2: Comparison of Conditions for Condensation with Carboxylic Acids
Carboxylic AcidConditionsCatalystTemp. (°C)Yield (%)Reference
Formic Acid (90%)Conventional HeatingNone10083-85[9]
Acetic AcidConventional HeatingNoneN/A68[9]
Various AcidsSolvent-Free HeatingNone140Good[8]
Various AcidsMicrowaveAlumina-Methanesulfonic AcidN/AGood to Excellent[15]
Various AcidsRefluxp-TsOHN/AHigh[14]

Experimental Protocols

Protocol 1: Classical Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid

This protocol is adapted from a well-established Organic Syntheses procedure.[9][10][22][23]

  • Reaction Setup: In a 500 mL round-bottomed flask, place 54 g (0.5 mole) of o-phenylenediamine.

  • Reagent Addition: Add 32 mL of 90% formic acid (approx. 0.75 mole).

  • Heating: Heat the mixture in a water bath at 100°C for two hours.

  • Work-up:

    • Cool the reaction flask.

    • Slowly add 10% sodium hydroxide solution while swirling the flask until the mixture is just alkaline to litmus paper. This will precipitate the crude product.

    • Collect the solid product by suction filtration using a Büchner funnel.

    • Wash the crude product thoroughly with about 50 mL of ice-cold water.

  • Purification (Recrystallization):

    • Transfer the damp crude product to a 1.5 L beaker and add 750 mL of water.

    • Heat the suspension to boiling to dissolve the benzimidazole.

    • Add approximately 2 g of decolorizing carbon (e.g., Norite) and continue to digest at boiling for 15 minutes.

    • Rapidly filter the hot solution through a pre-heated funnel to remove the carbon.

    • Cool the filtrate to 10–15°C to crystallize the product.

    • Collect the white crystals by suction filtration, wash with a small amount of cold water, and dry at 100°C.

    • Expected Yield: 49–50.5 g (83–85%).

Protocol 2: Au/TiO₂ Catalyzed Synthesis of 2-Aryl Benzimidazoles

This protocol is based on a modern, high-yield catalytic method.[4][5]

  • Reaction Setup: Place the supported gold catalyst (e.g., 60 mg of 1 wt.% Au/TiO₂, corresponding to 1 mol% Au) in a 5 mL glass vial.

  • Reagent Addition:

    • Add the solvent (3 mL of a 3:1 mixture of CHCl₃:MeOH).

    • Add o-phenylenediamine (0.3 mmol).

    • Add the desired aldehyde (0.3 mmol).

  • Reaction: Stir the reaction mixture at 25°C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, transfer the slurry to a centrifuge tube.

    • Centrifuge the mixture to separate the solid catalyst.

    • Decant the supernatant. Wash the catalyst twice with 3 mL of ethanol and combine the organic layers.

    • Evaporate the solvent under reduced pressure to afford the product.

    • If necessary, further purify the product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient mixture of EtOAc/DCM).

    • Expected Yield: Typically high to excellent (>90%).

Visualizations

Reaction Pathways and Troubleshooting Logic

Reaction_Pathway General Condensation Pathway for Benzimidazole Synthesis OPD o-Phenylenediamine Intermediate Schiff Base / Aminal Intermediate OPD->Intermediate Condensation Carbonyl Aldehyde (RCHO) or Carboxylic Acid (RCOOH) Carbonyl->Intermediate Cyclized Benzimidazoline (Intermediate) Intermediate->Cyclized Cyclization (-H₂O) Product 2-Substituted Benzimidazole Cyclized->Product Oxidation (-2H)

Caption: General reaction pathway for the synthesis of 2-substituted benzimidazoles.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yields Start Low Yield or No Reaction Check_Purity 1. Verify Starting Material Purity Start->Check_Purity Optimize_Conditions 2. Optimize Reaction Conditions Start->Optimize_Conditions Investigate_Catalyst 3. Investigate Catalysis Start->Investigate_Catalyst Check_Side_Reactions 4. Analyze for Side Reactions Start->Check_Side_Reactions Purify_OPD Purify o-phenylenediamine (Recrystallize / Distill) Check_Purity->Purify_OPD If impure Temp Adjust Temperature (Increase or Decrease) Optimize_Conditions->Temp Solvent Screen Different Solvents Optimize_Conditions->Solvent Time Adjust Reaction Time Optimize_Conditions->Time Microwave Consider Microwave Irradiation Optimize_Conditions->Microwave Add_Catalyst Add an appropriate catalyst (Acid, Lewis Acid, Metal) Investigate_Catalyst->Add_Catalyst Change_Catalyst Screen different catalysts Investigate_Catalyst->Change_Catalyst Adjust_Stoich Adjust Stoichiometry to suppress side products Check_Side_Reactions->Adjust_Stoich If observed

Caption: A logical workflow for troubleshooting low-yield condensation reactions.

Competing_Pathways Competing Pathways in Condensation with Aldehydes Reactants o-Phenylenediamine + Aldehyde (RCHO) Intermediate Schiff Base Intermediate Reactants->Intermediate 1 eq. Aldehyde Di_imine Di-imine Intermediate Reactants->Di_imine 2 eq. Aldehyde Product_A 2-Substituted Benzimidazole (Mono-condensation) Intermediate->Product_A Intramolecular Cyclization & Oxidation Product_B 1,2-Disubstituted Benzimidazole (Double-condensation) Di_imine->Product_B Cyclization

Caption: Competing reaction pathways leading to different benzimidazole products.

References

Catalyst Selection for Quinoxaline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of catalyst selection for efficient quinoxaline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of quinoxaline derivatives, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in quinoxaline synthesis can stem from several factors. The most common method for synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1] Key areas to troubleshoot include:

  • Catalyst Inactivity or Inappropriateness: The chosen catalyst may not be optimal for your specific substrates. For instance, electron-withdrawing groups on the 1,2-diamino benzenes can deactivate the aromatic ring, leading to moderate yields and requiring prolonged reaction times.[2] Conversely, electron-donating groups can enhance the reaction rate.[2] Consider screening a panel of catalysts, including both metal-based and metal-free options, to find the most effective one for your system.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. Many modern protocols achieve high yields at room temperature, but classic methods often required heating or reflux.[3][4] The solvent plays a crucial role in reactant solubility and catalyst performance; yields can decrease significantly in solvents like cyclohexane and THF compared to ethanol.[5]

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] If the reaction stalls, it may indicate catalyst deactivation or that more energy (heating) or a longer reaction time is needed.

  • Reactant Purity: Ensure the purity of your starting materials (o-phenylenediamines and 1,2-dicarbonyl compounds), as impurities can interfere with the catalytic cycle.

Q2: The reaction is proceeding very slowly. How can I accelerate it?

A2: Slow reaction kinetics are a common hurdle. To improve the rate:

  • Increase Temperature: While many modern catalysts work at room temperature, increasing the temperature is a standard method to accelerate reactions. The classic approach often involves refluxing in ethanol or acetic acid for 2–12 hours.[1]

  • Select a More Active Catalyst: Catalyst choice is paramount. For example, nano-γ-Fe2O3–SO3H has been shown to be a highly efficient heterogeneous catalyst under solvent-free conditions.[2] In some cases, simple organic catalysts like phenol (20 mol%) have demonstrated high efficiency at room temperature.[1]

  • Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often with improved yields and without the need for a solvent.[7]

  • Employ Ultrasound: Ultrasound irradiation has been utilized for the catalyst-free synthesis of quinoxaline derivatives, offering a green and efficient alternative.[8]

Q3: I am observing significant byproduct formation. What are the mitigation strategies?

A3: Byproduct formation compromises yield and purity. To minimize it:

  • Optimize Catalyst Selection: The selectivity of the catalyst is key. Some catalysts may promote side reactions. For instance, in the synthesis of 2-substituted benzimidazoles versus quinoxalines from o-phenylenediamine, the choice of catalyst can direct the selectivity towards the desired product with over 95% efficiency.[9]

  • Refine Reaction Conditions: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions. The choice of solvent can also influence selectivity.

  • Consider Reactant Structure: With unsymmetrical dicarbonyl compounds, regioselectivity can be an issue. Certain catalysts, like ammonium bifluoride (NH4HF2), can promote the formation of products with excellent regioselectivity.[8]

Q4: My heterogeneous catalyst is losing activity upon recycling. What could be the cause?

A4: Loss of activity in reusable heterogeneous catalysts is a practical challenge. Potential reasons include:

  • Leaching of Active Species: The active catalytic component may be dissolving from the solid support into the reaction mixture.

  • Surface Poisoning: The catalyst's active sites may be blocked by reactants, products, or impurities.

  • Structural Degradation: The physical structure of the support (e.g., silica, alumina) may change under the reaction conditions.

  • Inefficient Recovery: The workup procedure may not be recovering the catalyst quantitatively. A simple filtration, washing with a suitable solvent like hot ethanol, and drying is a common recovery method.[4] Many catalysts, such as alumina-supported heteropolyoxometalates and various nano-catalysts, have been shown to be reusable for several cycles without a significant loss of activity.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the main differences between homogeneous and heterogeneous catalysts for quinoxaline synthesis?

A1: The choice between a homogeneous and heterogeneous catalyst involves trade-offs in activity, selectivity, and practicality.[10]

  • Homogeneous Catalysts: These are in the same phase as the reactants (usually liquid). They often offer high activity and selectivity due to well-defined active sites.[10] However, separating the catalyst from the product can be difficult and expensive, hindering recyclability.[10]

  • Heterogeneous Catalysts: These are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). Their primary advantage is the ease of separation from the reaction mixture (e.g., by filtration), which allows for straightforward product purification and catalyst recycling.[3][11][12] This makes them suitable for greener and more cost-effective processes.[12] Many nano-catalysts fall into this category.[2]

Q2: When should I opt for a transition-metal-free catalyst?

A2: Transition-metal-free catalysis is a growing field in organic synthesis, driven by principles of green chemistry.[13][14] You should consider a metal-free catalyst when:

  • Avoiding Metal Contamination is Critical: In pharmaceutical applications, removing trace amounts of toxic transition metals from the final active pharmaceutical ingredient (API) is a significant challenge and expense.[13][14]

  • Cost and Availability are Concerns: Many transition metals and their ligands are expensive. Metal-free alternatives, which can include organocatalysts (e.g., phenol, iodine), ionic liquids, or even catalyst-free methods under specific conditions, can be more economical.[1][8][15]

  • Seeking Greener Synthetic Routes: Transition-metal-free reactions often align better with the principles of sustainable chemistry by avoiding the environmental impact associated with metal extraction and disposal.[8]

Q3: How does the choice of solvent impact the reaction efficiency?

A3: The solvent is a critical parameter that can significantly influence reaction outcomes.

  • Solubility: The solvent must effectively dissolve the reactants (1,2-diamine and 1,2-dicarbonyl compound) to facilitate the reaction. Poor solubility can lead to low conversions.[16]

  • Reaction Rate and Yield: Different solvents can alter the reaction kinetics and final yield. Studies have shown that polar solvents like ethanol often give excellent yields.[4][5] In one study comparing solvents, the best results were achieved in ethanol, while yields decreased in cyclohexane and THF.[5]

  • Green Chemistry: There is a strong trend towards using environmentally benign solvents like water or ethanol, or even performing reactions under solvent-free conditions.[4][15][16]

Data Hub: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts for the synthesis of quinoxaline derivatives, providing a comparative overview of different catalytic systems.

CatalystReactantsSolventTemp (°C)TimeYield (%)Citation(s)
Phenol (20 mol%)Benzene-1,2-diamine + BenzilEtOH/H₂ORoom Temp.10 min98[1]
AlCuMoVP (on Alumina)o-phenylenediamine + BenzilToluene25120 min92[3][17]
CuSO₄·5H₂OAryl-1,2-diamine + 1,2-dicarbonylEthanolRoom Temp.N/AHigh[6]
CrCl₂·6H₂OAryl-1,2-diamine + 1,2-dicarbonylEthanolRoom Temp.N/AHigh[6]
Ammonium Bifluoride (NH₄HF₂)o-phenylenediamine + 1,2-dicarbonylsAqueous EthanolN/AN/A90-98[8][15]
Iodine (I₂) (20 mol%)o-phenylenediamine + α-hydroxy ketonesDMSON/AN/A78-99[15]
None (Microwave)o-phenylenediamine + BenzilNoneN/A5 min>90[7]
Nano-γ-Fe₂O₃–SO₃Ho-phenylenediamines + 1,2-diketonesNoneN/AN/AGood[2]

Experimental Protocols

General Protocol for Heterogeneously Catalyzed Quinoxaline Synthesis

This protocol is a representative example based on the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound using a solid-supported catalyst.[3][4]

  • Reactant Preparation: In a round-bottom flask, dissolve the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., 7-10 mL of toluene or ethanol).

  • Catalyst Addition: Add the heterogeneous catalyst (e.g., 100 mg of AlCuMoVP supported on alumina) to the mixture.[3]

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25 °C) for the required time (e.g., 2 hours).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC).

  • Catalyst Recovery: Upon completion, recover the catalyst by simple filtration. Wash the recovered catalyst with hot ethanol and dry it for future use.[4]

  • Workup: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the pure quinoxaline derivative.[4]

Visual Guides

The following diagrams illustrate key workflows and decision-making processes in quinoxaline synthesis.

experimental_workflow start Start reactants 1. Mix o-phenylenediamine & 1,2-dicarbonyl in solvent start->reactants add_catalyst 2. Add Catalyst reactants->add_catalyst reaction 3. Stir/Heat for Specified Time add_catalyst->reaction monitor 4. Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup 5. Filter to Recover Catalyst & Evaporate Solvent monitor->workup Complete purify 6. Purify Product (e.g., Recrystallization) workup->purify end End purify->end

Caption: A typical experimental workflow for catalyzed quinoxaline synthesis.

catalyst_selection start Define Synthesis Priorities priority_green Priority: Green Chemistry & Low Metal Contamination? start->priority_green priority_cost Priority: Cost-Effectiveness & Reusability? start->priority_cost priority_yield Priority: Highest Possible Yield & Activity? start->priority_yield priority_green->priority_cost No metal_free Select Metal-Free Catalyst (e.g., Iodine, Organic Acid) priority_green->metal_free Yes priority_cost->priority_yield No heterogeneous Select Heterogeneous Catalyst (e.g., Supported Metal, Nano-catalyst) priority_cost->heterogeneous Yes homogeneous Select Homogeneous Catalyst (e.g., Metal Complex) priority_yield->homogeneous Yes

Caption: A decision tree for selecting the appropriate catalyst type.

reaction_mechanism sub o-phenylenediamine + 1,2-dicarbonyl activated Carbonyl Activation (by Acid Catalyst) sub->activated Catalyst attack Nucleophilic Attack by Amine activated->attack cyclization Intramolecular Cyclization attack->cyclization dehydration Dehydration (-H₂O) cyclization->dehydration product Quinoxaline Product dehydration->product

Caption: A simplified mechanism for acid-catalyzed quinoxaline formation.[18]

References

Minimizing byproduct formation in Pictet-Spengler type reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pictet-Spengler type reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Pictet-Spengler reactions?

A1: Common byproducts include diastereomers (unwanted cis or trans isomers), products of epimerization or racemization, stable spiroindolenine intermediates that fail to rearrange, and decarboxylated products when using amino acid starting materials like tryptophan.[1][2][3] Under certain conditions, over-alkylation of the indole nitrogen or oxidation of the tryptamine substrate can also occur.

Q2: How can I control the diastereoselectivity of my Pictet-Spengler reaction?

A2: Diastereoselectivity, particularly the formation of cis versus trans isomers, is influenced by several factors. Low temperatures generally favor the kinetically controlled cis product.[3][4] The choice of solvent and acid catalyst also plays a crucial role.[2] For tryptophan esters, the steric bulk of the ester group can influence the stereochemical outcome.[5] The formation of the thermodynamically more stable trans isomer can be favored by epimerization of the cis isomer under acidic conditions at higher temperatures.[2]

Q3: What is the role of the spiroindolenine intermediate? Can it be a byproduct?

A3: The reaction can proceed through a spiroindolenine intermediate, which typically rearranges to the final tetrahydro-β-carboline product.[2][6][7] However, in some cases, particularly with certain substitution patterns on the indole ring, this intermediate can be stable and isolated as an "arrested" Pictet-Spengler product, thus becoming a significant byproduct.[7]

Q4: I am using L-tryptophan as a starting material and observing significant decarboxylation. How can I prevent this?

A4: Decarboxylation of tryptophan is a known side reaction that can be promoted by heat and acidic conditions, leading to the formation of tryptamine before the desired cyclization.[8] To minimize this, it is advisable to use milder reaction conditions, such as lower temperatures and less harsh acidic catalysts. Alternatively, protecting the carboxylic acid as an ester can prevent decarboxylation.

Q5: What is the N-acyliminium ion variant of the Pictet-Spengler reaction, and how can it help minimize byproducts?

A5: The N-acyliminium ion Pictet-Spengler reaction involves the acylation of the imine intermediate. This creates a more electrophilic N-acyliminium ion that can undergo cyclization under milder conditions than the traditional acid-catalyzed reaction.[3][9] This can be advantageous in reducing acid-sensitive byproducts and can be effective for less nucleophilic aromatic rings.[3]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple byproducts. - Decomposition of starting material or product under harsh conditions.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Refer to the specific byproduct entries in this guide for targeted troubleshooting. - Employ milder reaction conditions (lower temperature, less concentrated acid). Consider the N-acyliminium variant.[3][9]
Formation of Unwanted Diastereomer - Reaction conditions favor the thermodynamic product when the kinetic product is desired (or vice-versa). - Epimerization under acidic conditions.[2]- For the cis isomer (often the kinetic product), use lower reaction temperatures.[3][4] - For the trans isomer (often the thermodynamic product), consider running the reaction at a higher temperature to allow for equilibration.[2] - The choice of solvent can significantly impact diastereoselectivity; screen different solvents.[2]
Isolation of a Stable Spiroindolenine - The spiroindolenine intermediate is kinetically or thermodynamically favored and does not rearrange to the desired product.[6][7]- Alter the electronic properties of the starting materials if possible. - Employ a stronger acid catalyst or higher temperatures to promote rearrangement, though this may lead to other byproducts.
Presence of Decarboxylated Byproduct (from Tryptophan) - High reaction temperature and/or strong acid causing premature decarboxylation of the amino acid.[8]- Use the methyl or ethyl ester of tryptophan instead of the free acid. - Employ milder acidic conditions (e.g., catalytic p-toluenesulfonic acid instead of strong HCl or TFA). - Reduce the reaction temperature.
Evidence of N-Oxide Formation - Oxidation of the tryptamine nitrogen by air or oxidizing agents present as impurities.- Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly purified starting materials.
Over-alkylation at the Indole Nitrogen - The indole nitrogen is sufficiently nucleophilic to react with the aldehyde or iminium ion, especially with highly reactive aldehydes like formaldehyde.- Use a protecting group on the indole nitrogen (e.g., Boc or Tosyl), which can be removed later.

Data Presentation

Table 1: Effect of Solvent on Diastereoselectivity in the Pictet-Spengler Reaction of D-Tryptophan Methyl Ester Hydrochloride with Piperonal

Solventcis:trans RatioYield (%)Reference
Acetonitrile99:1High[2]
Nitromethane99:1High[2]
IsopropanolMixture of EpimersImproved by subsequent crystallization[2]

Table 2: Influence of Reaction Conditions on the Formation of cis and trans Isomers

Starting MaterialsConditionsPredominant IsomerReference
Enantiopure tryptophan estersLower temperaturescis (kinetic control)[3]
Tryptophan ester mixtureAcidic conditionstrans (thermodynamic control via epimerization)[2]
L-tryptophan propargyl ester + AldehydesTFAcis (pure stereoisomers)[2]
L-tryptophan hydrazide + AldehydesTFAcis:trans mixture (2:1)[2]

Experimental Protocols

Protocol 1: Minimizing Epimerization and Favoring the cis-Diastereomer

This protocol is designed to favor the kinetically controlled cis-diastereomer by using low temperatures.

Materials:

  • Tryptamine derivative (e.g., L-tryptophan methyl ester)

  • Aldehyde

  • Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

  • Acid catalyst (e.g., trifluoroacetic acid - TFA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the tryptamine derivative and the anhydrous, degassed solvent.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde to the cooled solution and stir for 10 minutes.

  • Slowly add the acid catalyst (e.g., 1.1 equivalents of TFA) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a cooled saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 2: N-Acyliminium Ion Pictet-Spengler Reaction for Improved Yields with Less Reactive Substrates

This protocol utilizes the formation of a highly reactive N-acyliminium ion, which can lead to higher yields under milder conditions.

Materials:

  • Tryptamine derivative

  • Aldehyde

  • Acylating agent (e.g., acetic anhydride or benzoyl chloride)

  • Aprotic solvent (e.g., dichloromethane)

  • Lewis acid catalyst (optional, e.g., AuCl₃, AgOTf)

Procedure:

  • In a flask, dissolve the tryptamine derivative and the aldehyde in the aprotic solvent.

  • Add the acylating agent to the mixture and stir at room temperature to form the N-acylated imine intermediate. This step can be monitored by TLC or LC-MS.

  • If required, add the Lewis acid catalyst. For many substrates, the N-acyliminium ion will form and cyclize under mild heating without an additional catalyst.

  • Heat the reaction mixture gently (e.g., 40 °C) and monitor its progress.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting N-acyl-tetrahydro-β-carboline by flash chromatography.

  • If desired, the N-acyl group can be removed under appropriate deprotection conditions.

Visualizations

pictet_spengler_mechanism Tryptamine β-Arylethylamine Imine Imine Tryptamine->Imine + Aldehyde Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H+ Spiro Spiroindolenine Intermediate Iminium->Spiro Electrophilic Attack Product Tetrahydro-β-carboline Spiro->Product Rearrangement

Caption: General mechanism of the Pictet-Spengler reaction.

troubleshooting_workflow Start Low Yield or Byproduct Formation Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Low_Temp Lower Temperature (-78°C to 0°C) Check_Conditions->Low_Temp Change_Solvent Change Solvent Check_Conditions->Change_Solvent Change_Catalyst Change Acid Catalyst (Type or Concentration) Check_Conditions->Change_Catalyst N_Acyliminium Consider N-Acyliminium Variant Check_Conditions->N_Acyliminium Analyze Analyze Byproducts (NMR, LC-MS) Low_Temp->Analyze Change_Solvent->Analyze Change_Catalyst->Analyze N_Acyliminium->Analyze Optimize Optimize Analyze->Optimize

Caption: Troubleshooting workflow for Pictet-Spengler reactions.

diastereoselectivity_pathways Iminium Iminium Ion TS_cis Transition State (cis approach) Iminium->TS_cis Low Temp TS_trans Transition State (trans approach) Iminium->TS_trans Cis_Product cis-Product (Kinetic) TS_cis->Cis_Product Trans_Product trans-Product (Thermodynamic) TS_trans->Trans_Product Epimerization Epimerization (H+, Heat) Cis_Product->Epimerization Epimerization->Trans_Product

Caption: Pathways influencing diastereoselectivity.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl Quinoxaline-5-carboxylate for Library Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Ethyl Quinoxaline-5-carboxylate for library production.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Increase the reaction time or temperature, but be cautious of potential side reactions. - Consider using a catalyst to improve the reaction rate.
Side reactions, such as the formation of N-oxides or dimerization of starting materials.- Optimize the reaction temperature; higher temperatures can sometimes lead to more byproducts. - Ensure an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation.
Suboptimal stoichiometry of reactants.- Carefully control the molar ratio of ethyl 2,3-diaminobenzoate to the glyoxal equivalent. A slight excess of the more volatile or less stable reactant may be necessary.
Incomplete Consumption of Starting Materials Insufficient reaction time or temperature.- As with low yield, extend the reaction time or cautiously increase the temperature while monitoring for byproduct formation.
Poor mixing in a large-scale reaction.- Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in larger reactors.
Deactivation of the catalyst (if used).- If using a catalyst, ensure it is fresh and active. Consider adding the catalyst in portions if it has a limited lifetime under the reaction conditions.
Formation of Impurities Oxidation of the diamine starting material.- Use high-purity starting materials. - Degas the solvent and maintain an inert atmosphere during the reaction.
Hydrolysis of the ethyl ester group.- Use anhydrous solvents and reagents. - Avoid strongly acidic or basic conditions if possible. If purification requires pH adjustment, perform it at low temperatures and minimize the exposure time.
Formation of regioisomers if a substituted glyoxal is used.- This is generally not an issue with glyoxal itself. If using a substituted glyoxal, the regioselectivity will depend on the electronic and steric nature of the substituents on both reactants. Careful analysis of the product mixture (e.g., by NMR) is required.
Difficulty in Product Isolation and Purification Product is an oil or low-melting solid.- If direct crystallization is difficult, purify by column chromatography first. - Attempt to form a solid salt of the product for easier handling and purification by recrystallization.
Product is soluble in the work-up solvent.- Use a solvent for extraction in which the product has high solubility and the impurities have low solubility. - Back-extraction can be used to remove acidic or basic impurities.
Co-elution of impurities during column chromatography.- Optimize the solvent system for chromatography. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Scalability Issues Exothermic reaction leading to poor temperature control.- For large-scale reactions, add one of the reactants portion-wise to control the reaction rate and temperature. - Use a reactor with efficient cooling.
Precipitation of product or intermediates causing stirring problems.- Choose a solvent in which all components remain in solution at the reaction temperature. - A higher reaction temperature might be necessary to maintain solubility.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method is the condensation reaction between ethyl 2,3-diaminobenzoate and a glyoxal equivalent (e.g., glyoxal or its bisulfite adduct). This reaction is often carried out in a suitable solvent like ethanol or acetic acid. Green chemistry approaches using water as a solvent and/or a catalyst are also gaining prominence for their environmental benefits and often high yields.

Q2: How can I minimize the formation of byproducts during the synthesis?

A2: To minimize byproducts, it is crucial to use high-purity starting materials and maintain an inert atmosphere to prevent oxidation. Controlling the reaction temperature is also key, as higher temperatures can lead to side reactions. Careful control of stoichiometry and ensuring efficient mixing will also help to achieve a cleaner reaction profile.

Q3: What are the recommended purification methods for this compound on a large scale?

A3: For large-scale purification, crystallization is the preferred method due to its cost-effectiveness and efficiency. If the crude product is not pure enough for direct crystallization, a preliminary purification by flash column chromatography may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can then be performed to obtain a high-purity product.

Q4: Can the ethyl ester group be hydrolyzed during the reaction or work-up? How can I prevent this?

A4: Yes, the ethyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. To prevent this, use anhydrous solvents and reagents. During the work-up, if an aqueous wash is needed, use neutral or slightly acidic/basic solutions at low temperatures and for a minimal amount of time.

Q5: Are there any safety precautions I should be aware of when scaling up this synthesis?

A5: When scaling up, be aware that the condensation reaction can be exothermic. Ensure that the reactor has adequate cooling and that reagents are added at a controlled rate to manage the heat generated. As with all chemical reactions, appropriate personal protective equipment (PPE), such as safety glasses, lab coat, and gloves, should be worn. Work in a well-ventilated area or a fume hood.

III. Experimental Protocols

Protocol 1: Scalable Synthesis of this compound

This protocol is based on the classical condensation reaction, optimized for scalability and high yield.

Materials:

  • Ethyl 2,3-diaminobenzoate

  • Glyoxal (40% solution in water)

  • Ethanol

  • Activated Carbon

Procedure:

  • In a reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge ethyl 2,3-diaminobenzoate and ethanol.

  • Heat the mixture to a gentle reflux with stirring until the solid is completely dissolved.

  • Add the aqueous glyoxal solution dropwise to the refluxing solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid by filtration and wash with cold ethanol.

  • For further purification, dissolve the crude product in hot ethanol, treat with activated carbon to remove colored impurities, filter the hot solution, and allow it to cool slowly to form crystals.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Parameter Value
Scale 100 g
Typical Yield 85-95%
Purity (by HPLC) >98%

IV. Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Ethyl 2,3-diaminobenzoate in Ethanol start->dissolve reflux Heat to Reflux dissolve->reflux add_glyoxal Add Glyoxal Solution Dropwise reflux->add_glyoxal reflux_continue Continue Reflux (2-4 hours) add_glyoxal->reflux_continue cool Cool to Room Temperature reflux_continue->cool crystallize Crystallize Product cool->crystallize filter Filter Crude Product crystallize->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Product Under Vacuum recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Incomplete Reaction check_time_temp Check Reaction Time and Temperature start->check_time_temp check_mixing Ensure Efficient Mixing start->check_mixing check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents increase_time_temp Increase Time/ Temperature Cautiously check_time_temp->increase_time_temp improve_stirring Improve Stirring Mechanism check_mixing->improve_stirring use_high_purity Use High-Purity Reagents check_reagents->use_high_purity success Problem Resolved increase_time_temp->success improve_stirring->success use_high_purity->success

Caption: Troubleshooting decision tree for low yield in quinoxaline synthesis.

Technical Support Center: Refinement of Work-up Procedures for Quinoxaline Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for quinoxaline ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for quinoxaline esters?

A1: The most prevalent purification techniques for quinoxaline esters are recrystallization and silica gel column chromatography.[1][2][3] Recrystallization is often performed using ethanol.[1] For column chromatography, a common mobile phase is a mixture of petroleum ether and ethyl acetate.[4] The choice between these methods depends on the purity of the crude product and the physicochemical properties of the ester.

Q2: I've finished my reaction, what are the initial steps for a standard aqueous work-up?

A2: A typical aqueous work-up begins with diluting the reaction mixture with an appropriate organic solvent, such as ethyl acetate.[5] This organic layer is then washed sequentially with various aqueous solutions to remove impurities.[6][7] Common washes include water to remove water-soluble byproducts, a mild base like aqueous sodium bicarbonate to neutralize any unreacted acid catalyst, and brine (saturated aqueous NaCl) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.[7][8]

Q3: My crude product is a dark, oily residue. What could be the cause and how should I proceed?

A3: A dark, oily residue often indicates the presence of polymeric byproducts or colored impurities. Before attempting purification by column chromatography, it is advisable to perform an initial purification step. This could involve washing the crude mixture with a non-polar solvent like hexane to remove highly non-polar impurities, or attempting to precipitate the desired product by adding a non-solvent. If the product is expected to be a solid, trituration with a suitable solvent can sometimes induce crystallization and remove oily impurities.

Q4: How can I confirm the purity of my final quinoxaline ester product?

A4: The purity of the final product should be assessed using a combination of analytical techniques. Thin-layer chromatography (TLC) provides a quick check for the presence of impurities.[2] High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) can provide quantitative data on purity.[9][10][11] The structure of the purified ester should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.[2][10][12]

Troubleshooting Guides

Problem 1: Formation of a Persistent Emulsion During Extraction

Symptoms:

  • The aqueous and organic layers fail to separate cleanly, forming a cloudy or milky layer between them.[8]

  • This prevents efficient extraction and product isolation.

Possible Causes:

  • Presence of surfactant-like byproducts.

  • Insufficient difference in density between the two phases.

  • Vigorous shaking of the separatory funnel.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion.[13]

  • Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can help to break up the emulsion by providing a large surface area.

  • Solvent Addition: Add a small amount of the organic solvent used for extraction to decrease the viscosity of the organic phase.

  • Gentle Swirling: In future extractions, use gentle swirling or inverting of the separatory funnel instead of vigorous shaking.

Problem 2: Low Recovery of Quinoxaline Ester After Work-up

Symptoms:

  • The final yield of the purified product is significantly lower than expected.

Possible Causes:

  • The product has some solubility in the aqueous wash solutions.[8]

  • The product has partially precipitated during the work-up and was inadvertently discarded.

  • The product is volatile and was lost during solvent evaporation.[8]

  • The product is adsorbed onto the drying agent or filtration medium.

Solutions:

  • Back-Extraction: If the product is suspected to have some water solubility, re-extract the combined aqueous layers with a fresh portion of the organic solvent.

  • Check All Glassware: Carefully inspect all flasks, funnels, and filter paper for any precipitated product.

  • Careful Evaporation: When removing the solvent using a rotary evaporator, use a moderate temperature and pressure to avoid loss of a volatile product.

  • Thorough Rinsing: After drying the organic layer, rinse the drying agent (e.g., sodium sulfate) with a small amount of fresh organic solvent to recover any adsorbed product.[7]

Problem 3: Co-elution of Impurities During Column Chromatography

Symptoms:

  • Fractions collected from the column still show the presence of impurities when analyzed by TLC or HPLC.

Possible Causes:

  • The polarity of the eluent is too high, causing both the product and impurities to move quickly down the column.

  • The impurity has a very similar polarity to the desired product.

  • The column was overloaded with the crude product.

Solutions:

  • Optimize Eluent System: Use a less polar solvent system. A good starting point is to find a solvent system that gives your product an Rf value of 0.2-0.3 on TLC.

  • Gradient Elution: Start with a non-polar eluent and gradually increase the polarity by adding a more polar solvent. This can improve the separation of compounds with similar polarities.

  • Alternative Stationary Phase: If separation on silica gel is difficult, consider using a different stationary phase, such as alumina.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may be more effective at removing closely related impurities than chromatography.

Data Presentation

Table 1: Comparison of Purification Methods for 2,3-Diphenylquinoxaline

Purification MethodReported YieldMelting Point (°C)Reference
Recrystallization (Ethanol)92%127-128[1]

Note: This table will be expanded as more specific quantitative data for quinoxaline esters is found in the literature.

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure
  • Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 volumes relative to the initial reaction volume).

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure.

  • Allow the layers to separate. Drain and collect the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (if the reaction was conducted under acidic conditions).

    • Brine (saturated aqueous NaCl solution).

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate, until the drying agent no longer clumps together.[7]

  • Swirl the flask and let it stand for 10-15 minutes.

  • Filter the solution to remove the drying agent, rinsing the drying agent with a small amount of fresh organic solvent.[7]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Place the crude quinoxaline ester in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Allow the crystals to air dry completely.

Visualizations

experimental_workflow reaction Reaction Completion workup Aqueous Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction wash Aqueous Washes (Water, Bicarbonate, Brine) extraction->wash drying Drying of Organic Layer wash->drying evaporation Solvent Evaporation drying->evaporation crude Crude Product evaporation->crude purification Purification crude->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography pure_product Pure Quinoxaline Ester recrystallization->pure_product chromatography->pure_product analysis Purity & Structure Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: Experimental workflow for quinoxaline ester synthesis and purification.

troubleshooting_emulsion start Persistent Emulsion Forms During Extraction q1 Have you tried adding saturated brine? start->q1 add_brine Add saturated brine and allow layers to separate. q1->add_brine No q2 Did the emulsion break? q1->q2 Yes a1_yes Yes a1_no No add_brine->q2 continue_workup Continue with work-up. q2->continue_workup Yes filter Filter the mixture through Celite. q2->filter No a2_yes Yes a2_no No end Emulsion Resolved continue_workup->end filter->end

Caption: Troubleshooting guide for emulsion formation during work-up.

References

Addressing solubility issues of quinoxaline compounds in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of quinoxaline compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my quinoxaline compound poorly soluble in aqueous solutions?

Quinoxaline derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3][4][5][6] However, their core structure, consisting of fused benzene and pyrazine rings, is inherently hydrophobic.[1][2] This low polarity often leads to poor solubility in aqueous media, which is a major hurdle for biological assays and drug development.[7]

Q2: What is the best initial solvent to prepare a stock solution of my quinoxaline compound?

For initial solubilization and the preparation of high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.[8][9] Other water-miscible organic solvents like Dimethylformamide (DMF) and ethanol are also frequently employed.[10][11] It is recommended to prepare stock solutions at a high concentration (e.g., 10-50 mM) in 100% DMSO.[12]

Q3: My compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?

This is a common problem caused by the compound's low solubility in the final aqueous environment. When the DMSO stock is diluted, the percentage of the organic co-solvent decreases dramatically, causing the hydrophobic compound to fall out of solution.[13]

Here are several troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of the compound in your assay.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in the assay medium is as high as tolerable for your cells or assay system (typically ≤0.5% to 1%) to help maintain solubility.

  • Use a Co-solvent System: Instead of diluting directly into a fully aqueous buffer, try using a mixture of buffer and a water-miscible organic solvent.[14][15]

  • Serial Dilution: Perform serial dilutions from your DMSO stock into the final medium rather than a single large dilution step. This can sometimes prevent immediate precipitation.[13]

Q4: How can I systematically improve the aqueous solubility of my quinoxaline compound for biological testing?

Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds.[14][16][17][18] These include:

  • pH Modification: For quinoxaline derivatives with ionizable groups (acidic or basic), adjusting the pH of the buffer can significantly increase solubility.[15][19][20][21] Quinoxaline itself is a weak base, and its solubility can be increased in acidic conditions.[19][20]

  • Use of Co-solvents: As mentioned, using water-miscible organic solvents like ethanol or propylene glycol in the final formulation can improve solubility.[15][22]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[14][23][24][25][26] β-cyclodextrin and its derivatives are commonly used for this purpose.[7][22]

  • Structural Modification: During the drug design phase, adding polar or salt-forming functional groups, such as amino groups, can intrinsically increase the water solubility of the quinoxaline scaffold.[7][27]

Q5: How do I perform a reliable solubility measurement for my compound?

The shake-flask method is the gold standard for determining equilibrium solubility.[28] This involves adding an excess of the solid compound to a specific solvent or buffer, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation.[28]

Troubleshooting Guides

Guide 1: Initial Solubilization Workflow

This workflow outlines a systematic approach to solubilizing a novel quinoxaline compound for in vitro assays.

G cluster_0 start Start: New Quinoxaline Compound assess 1. Assess Physicochemical Properties (LogP, pKa, Polarity) start->assess stock 2. Prepare High-Concentration Stock Solution (10-50 mM) assess->stock dmso Try 100% DMSO stock->dmso other_solvents If insoluble, try DMF, NMP, or Ethanol dmso->other_solvents if needed dilute 3. Perform Serial Dilution into Aqueous Assay Buffer dmso->dilute other_solvents->dilute observe 4. Visually Inspect for Precipitation (Immediately and after incubation) dilute->observe precip Precipitate Forms observe->precip no_precip No Precipitate observe->no_precip troubleshoot Go to Precipitation Troubleshooting Guide precip->troubleshoot proceed Proceed with Assay no_precip->proceed

Caption: Workflow for initial solubilization of quinoxaline compounds.

Guide 2: Troubleshooting Precipitation in Assays

This decision tree helps diagnose and solve compound precipitation issues encountered during biological experiments.

G cluster_0 start Precipitation Observed in Assay Medium q1 Is final solvent conc. (e.g., DMSO) > 1%? start->q1 a1_yes Toxicity likely. Reduce solvent conc. q1->a1_yes Yes a1_no Solubility issue. q1->a1_no No q2 Can you lower the compound concentration? a1_no->q2 a2_yes Re-run assay with lower concentration. q2->a2_yes Yes a2_no Need to improve solubility. q2->a2_no No q3 Does compound have ionizable groups? a2_no->q3 a3_yes Adjust buffer pH away from pI. q3->a3_yes Yes a3_no Try other methods. q3->a3_no No q4 Try Formulation Strategies a3_yes->q4 a3_no->q4 cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) q4->cyclodextrin cosolvent Add a co-solvent (e.g., PEG, ethanol) q4->cosolvent end Re-test in Assay cyclodextrin->end cosolvent->end

Caption: Decision tree for addressing compound precipitation in assays.

Data & Protocols

Table 1: Common Solvents and Formulation Excipients

This table summarizes common vehicles used for solubilizing quinoxaline compounds for in vitro studies.

Vehicle TypeExamplesPrimary UseRecommended Final Conc.AdvantagesDisadvantages
Organic Solvents DMSO, DMF, EthanolStock Solutions< 1% (DMSO/DMF)High solubilizing power for many nonpolar compounds.[8][10]Can be toxic to cells at higher concentrations.
Co-solvents Polyethylene Glycol (PEG 300/400), Propylene GlycolFinal Dilutions1-10%Enhances aqueous solubility; generally low toxicity.[15][22]May affect some enzyme activities or cell functions.
Surfactants Tween® 80, Cremophor® ELFormulations< 1%Forms micelles to solubilize hydrophobic drugs.[16]Can cause cell lysis; may interfere with assays.
Complexing Agents β-Cyclodextrin, HP-β-CD, SBE-β-CDFinal Dilutions1-5% (w/v)Low toxicity; effectively increases aqueous solubility.[7][14][23]Can have a destabilizing effect in the presence of co-solvents like ethanol.[23][24]
Table 2: Summary of Solubility Enhancement Strategies
StrategyMechanism of ActionApplicabilityKey Considerations
pH Adjustment Increases the fraction of the ionized (more soluble) form of the drug.[21]Quinoxalines with acidic or basic functional groups.The final pH must be compatible with the biological assay and maintain compound stability.[19][20]
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar solutes.[15][24]Broadly applicable to hydrophobic compounds.The co-solvent must be non-toxic and not interfere with the assay.
Cyclodextrin Complexation A hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, presenting a hydrophilic exterior.[14][18]Compounds with appropriate size and shape to fit in the cyclodextrin cavity.Stoichiometry of the complex must be considered; can be expensive.
Particle Size Reduction Micronization or nanosizing increases the surface area-to-volume ratio, enhancing the dissolution rate.[14][16]Useful for solid formulations and preclinical studies.Requires specialized equipment (e.g., homogenizers, mills).
Structural Modification Introduction of polar functional groups (e.g., amines, carboxylic acids) to the quinoxaline core.[7]Drug discovery and lead optimization phase.May alter the biological activity of the parent compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the standard procedure for measuring the equilibrium solubility of a quinoxaline compound.[28]

1. Materials:

  • Quinoxaline compound (solid powder).

  • Selected solvent or buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Glass vials with screw caps.

  • Orbital shaker with temperature control.

  • Centrifuge or filtration system (e.g., 0.22 µm syringe filters).

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

  • Calibrated pH meter.

2. Procedure:

  • Add an excess amount of the solid quinoxaline compound to a glass vial. An amount that ensures solid material remains visible at the end of the experiment is crucial.

  • Add a known volume of the desired buffer or solvent to the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a period sufficient to reach equilibrium (typically 24-48 hours).

  • After incubation, visually confirm that excess solid is still present, indicating that a saturated solution has been achieved.[28]

  • Separate the undissolved solid from the solution by either centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filtering the suspension through a 0.22 µm filter. This step must be performed carefully to avoid disturbing the equilibrium.

  • Immediately take an aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated analytical method.

  • The resulting concentration is the equilibrium solubility of the compound in that specific medium at that temperature.

References

Technical Support Center: Enhancing the Thermal Stability of Quinoxaline-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of quinoxaline-based materials, with a focus on enhancing their thermal stability.

Frequently Asked Questions (FAQs)

Q1: What factors intrinsically influence the thermal stability of quinoxaline-based materials?

A1: The thermal stability of quinoxaline-based polymers is primarily determined by their chemical structure. Key factors include the rigidity of the polymer backbone, the presence of thermally stable aromatic and heterocyclic rings, and the strength of the chemical bonds within the polymer chain.[1][2] The introduction of bulky, rigid quinoxaline moieties into polymer chains, for instance, is a known strategy to enhance thermal stability.[3]

Q2: How does the introduction of different functional groups affect the thermal properties of polyquinoxalines?

A2: The chemical nature of pendent groups on the quinoxaline ring can significantly alter the thermal properties of the polymer. For example, fluorination of the quinoxaline moiety can lead to better thermal and oxidative stability.[4] Incorporating flexible ether linkages can improve solubility without significantly compromising thermal performance, while introducing hexafluoroisopropylidene (6F) groups can yield polymers with high thermal stability, with decomposition temperatures often exceeding 400°C.[5]

Q3: What are the typical decomposition temperature (Td) and glass transition temperature (Tg) ranges for quinoxaline-based polymers?

A3: Polyquinoxalines (PQs) and polyphenylquinoxalines (PPQs) are known for their high thermal stability.[1][2] Decomposition temperatures (typically measured as the temperature of 5% or 10% weight loss) are often above 400°C and can even exceed 500°C in some cases.[3][5] Glass transition temperatures can vary widely depending on the specific polymer structure, but often fall within the range of 200°C to over 400°C.[3][5]

Q4: Can impurities from the synthesis affect the thermal stability of the final material?

A4: Yes, impurities can have a significant impact on the thermal properties of polymers. In the context of quinoxaline synthesis, residual starting materials, such as tetraketones, can be present in the final product.[6] These impurities can potentially lower the overall thermal stability of the material. It is also known that impurities can disrupt the crystal lattice of a material, which can influence its physical properties.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and characterization of quinoxaline-based materials.

Problem 1: Lower than Expected Thermal Decomposition Temperature (Td)

Possible Causes:

  • Incomplete Cyclization: The quinoxaline ring may not have fully formed during polymerization, leaving thermally less stable precursor structures in the polymer chain.

  • Presence of Impurities: Residual solvents, catalysts, or unreacted monomers can lower the decomposition temperature. For instance, the presence of unreacted o-phenylenediamine or 1,2-dicarbonyl compounds can create defects in the polymer structure.

  • Oxidative Degradation: Exposure to oxygen at elevated temperatures during synthesis or processing can lead to premature degradation. The classic synthesis of quinoxalines often requires high temperatures, which can increase the risk of oxidation if not performed under an inert atmosphere.[3]

  • Side Reactions: Unwanted side reactions during polymerization can introduce weaker links into the polymer backbone.

Solutions:

  • Optimize Reaction Conditions: Ensure the reaction is carried out for a sufficient duration and at the optimal temperature to promote complete cyclization. Microwave-assisted synthesis can sometimes offer faster reaction times and higher yields, potentially reducing the likelihood of incomplete reactions.[1][7]

  • Purification of Monomers and Solvents: Use high-purity monomers and solvents to minimize the introduction of impurities. Solvents should be dried and distilled before use.

  • Inert Atmosphere: Conduct the synthesis and any subsequent high-temperature processing steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Thorough Purification of the Final Polymer: Precipitate the polymer in a suitable non-solvent to remove unreacted monomers and low molecular weight oligomers. Repeated purification steps may be necessary.

Problem 2: Glass Transition Temperature (Tg) is Significantly Lower than Anticipated

Possible Causes:

  • Low Molecular Weight: A lower degree of polymerization results in a lower Tg.

  • Plasticization Effect: Residual solvent in the final polymer can act as a plasticizer, lowering the Tg.

  • Flexible Linkages: The incorporation of too many flexible linkages in the polymer backbone can reduce its rigidity and consequently lower the Tg.

  • Inaccurate Measurement: Improper calibration of the Differential Scanning Calorimetry (DSC) instrument or an inappropriate heating rate can lead to erroneous Tg values.

Solutions:

  • Adjust Monomer Stoichiometry and Reaction Time: Carefully control the stoichiometry of the reactants and optimize the reaction time to achieve a higher molecular weight.

  • Effective Drying of the Polymer: Dry the polymer sample under vacuum at an elevated temperature (below its Tg) for an extended period to ensure complete removal of residual solvent.

  • Polymer Backbone Design: To achieve a higher Tg, design polymers with more rigid backbones by minimizing the use of flexible aliphatic chains or ether linkages.[1]

  • Proper DSC Analysis: Ensure the DSC instrument is properly calibrated. Use a standard heating rate (e.g., 10 °C/min) and perform a second heating scan to erase the thermal history of the sample.

Data Presentation

Table 1: Thermal Properties of Selected Quinoxaline-Based Polyamides

Polymer IDDiamine MonomerDianhydride/Diacid ChlorideTg (°C)T10% (°C)Char Yield at 800°C (%)
Polyamide Series 1Various aromatic diamines with phenyl-substituted quinoxaline rings2,2-bis(p-chlorocarbonylphenyl)-hexafluoropropane260–290>400Not Reported
Polyamide Series 2Various aromatic diaminesBCPPQ diacid173–198>395Not Reported
Polyamide Series 3Various diamine monomersNot specified193–199460–51850–65
Polyamide Series 4Not specifiedNot specified224–262>555Not Reported

Data extracted from reference[5]. BCPPQ = 2,3-Bis-[4′-(4″-carboxymethylene)phenoxyphenylene]quinoxaline.

Table 2: Thermal Decomposition of Quinoxaline-Based Maleimide Resins

Cured ResinDecomposition Temperature (°C)Char Yield (Yc) (%)
PMQMIComparable to PBMDPM54.1
PBQMIComparable to PBMDPM57.3

Data extracted from reference[8]. PMQMI = Poly(2,3-diphenyl-6-maleimido-quinoxaline), PBQMI = Poly(2,3-di(2-maleimido)phenyl-quinoxaline), PBMDPM = Poly(4,4'-bismaleimido diphenylmethane).

Experimental Protocols

General Synthesis of Quinoxaline Derivatives via Condensation

This protocol describes a general method for the synthesis of quinoxaline derivatives from an o-phenylenediamine and a 1,2-dicarbonyl compound.

Materials:

  • o-phenylenediamine (1 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

  • Solvent (e.g., toluene, ethanol, or acetic acid) (8-10 mL)

  • Catalyst (optional, e.g., a few drops of acetic acid or a solid acid catalyst)

Procedure:

  • To a round-bottom flask, add the o-phenylenediamine and the 1,2-dicarbonyl compound.

  • Add the solvent and the catalyst (if used).

  • Stir the mixture at room temperature or heat under reflux, depending on the specific reaction requirements. The classic method often requires elevated temperatures and longer reaction times.[3]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, if a solid catalyst is used, it can be removed by filtration.

  • The filtrate can be dried over an anhydrous salt like Na2SO4.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.[3]

Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline

This protocol provides a more rapid and energy-efficient method for synthesizing quinoxaline derivatives.[1]

Materials:

  • o-phenylenediamine (o-PDA) (3.2 mmol, 0.346 g)

  • Benzil (B) (3.2 mmol, 0.673 g)

  • Solvent (e.g., 10 mL of ethanol)

  • Catalyst (e.g., 5 drops of concentrated HCl)

Procedure:

  • Place the solvent and catalyst in a microwave reaction vessel.

  • Record a background IR spectrum if in-situ monitoring is being used.

  • Add the benzil to the vessel and heat with microwave irradiation (e.g., 100 W) to dissolve.

  • Add the o-phenylenediamine to the reaction mixture.

  • Continue microwave irradiation while monitoring the reaction progress (e.g., by in-situ FTIR or by stopping the reaction at intervals and analyzing with TLC).

  • Once the reaction is complete, cool the vessel to room temperature.

  • The product may precipitate out of the solution upon cooling and can be collected by filtration.

  • Wash the collected solid with a small amount of cold solvent and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_prep Monomer & Reagent Preparation cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Polymerization Polymerization (Heating/Microwave) Reaction_Setup->Polymerization Monitoring Reaction Monitoring (TLC, FTIR) Polymerization->Monitoring Precipitation Precipitation in Non-solvent Polymerization->Precipitation Monitoring->Polymerization Optimize conditions Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Structural_Analysis Structural Analysis (NMR, FTIR) Drying->Structural_Analysis Thermal_Analysis Thermal Analysis (TGA, DSC) Drying->Thermal_Analysis

Caption: Experimental workflow for the synthesis and characterization of quinoxaline-based polymers.

thermal_stability_factors cluster_structural Structural Factors cluster_synthesis Synthesis & Processing Thermal_Stability Enhanced Thermal Stability (High Tg, Td) Rigid_Backbone Rigid Polymer Backbone Rigid_Backbone->Thermal_Stability Aromatic_Rings Aromatic/Heterocyclic Rings Aromatic_Rings->Thermal_Stability Strong_Bonds Strong Covalent Bonds Strong_Bonds->Thermal_Stability Bulky_Groups Bulky Pendent Groups Bulky_Groups->Thermal_Stability High_MW High Molecular Weight High_MW->Thermal_Stability High_Purity High Purity (No Impurities) High_Purity->Thermal_Stability Inert_Atmosphere Inert Processing Atmosphere Inert_Atmosphere->Thermal_Stability Complete_Cyclization Complete Cyclization Complete_Cyclization->Thermal_Stability

Caption: Key factors influencing the thermal stability of quinoxaline-based materials.

References

Technical Support Center: Optimizing Solvent Systems for Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoxaline synthesis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your solvent systems for improved yields, faster reaction times, and greener methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of quinoxaline derivatives, with a focus on the critical role of the solvent system.

Q1: My quinoxaline synthesis is resulting in very low yields. What is the most likely cause related to the solvent?

A1: Low yields are a frequent problem, often tied to suboptimal solvent choice. Traditional methods using refluxing ethanol or acetic acid can suffer from low yields, long reaction times, and high temperatures.[1]

  • Poor Reagent Solubility: Ensure your starting materials, the aryl 1,2-diamine and the 1,2-dicarbonyl compound, are fully soluble in the chosen solvent at the reaction temperature. Poor solubility leads to a slow or incomplete reaction.

  • Suboptimal Polarity: The solvent polarity can significantly influence the reaction rate. For the condensation reaction, polar protic solvents are often effective. Mixtures of ethanol and water have been shown to provide excellent results, often superior to water or ethanol alone.[2] A methanol-water mixture (1:1, v/v) has also been identified as highly efficient, particularly in microdroplet reaction systems.[3]

  • Solvent-Free Alternative: Consider a solvent-free approach, which can offer ecological and cost benefits.[4] This is often coupled with microwave irradiation to achieve high yields in very short reaction times.[5]

Q2: The reaction is proceeding very slowly, taking many hours to complete. How can I use the solvent system to accelerate it?

A2: Long reaction times are a known drawback of conventional methods.[1]

  • Increase Polarity: A switch to a more polar solvent system can accelerate the reaction. An ethanol/water (7:3) mixture has been shown to facilitate a 98% yield in just 10 minutes at room temperature with an appropriate catalyst.[2]

  • Use a High-Boiling Point Solvent: If running the reaction at elevated temperatures, a solvent with a higher boiling point (e.g., DMF, DMSO) can be used, but these can be difficult to remove and are less environmentally friendly.

  • Microwave-Assisted Synthesis: Microwave irradiation is a powerful technique to dramatically reduce reaction times, often from hours to minutes.[6][7] This can be performed in minimal solvent or under solvent-free conditions.[5]

  • Natural Deep Eutectic Solvents (NADES): A choline chloride/water NADES has been shown to promote the reaction to completion in as little as 5 minutes at room temperature with high yields.[8]

Q3: I am observing significant side product formation. Can the solvent choice help improve the purity of my crude product?

A3: Yes, the solvent can influence the reaction pathway and minimize side reactions.

  • Avoid Overly Harsh Conditions: High temperatures and strongly acidic solvents like neat acetic acid can sometimes lead to degradation or side product formation. Milder conditions, such as using ethanol/water at room temperature, can improve selectivity.[2]

  • Solvent Effects on Intermediates: The solvent can stabilize or destabilize reaction intermediates. Aprotic solvents like THF or toluene may be beneficial in specific cases, particularly when using certain catalysts.[1][9] It is often a matter of empirical screening to find the optimal solvent for a specific set of substrates.

Q4: What are the best "green" or environmentally friendly solvent options for quinoxaline synthesis?

A4: Green chemistry is increasingly important in synthesis design.

  • Water: Water is an ideal green solvent due to its low cost, safety, and minimal environmental impact. However, reactions in pure water may be slow or give moderate yields without a catalyst.[2]

  • Ethanol & Ethanol/Water Mixtures: Ethanol is a bio-based and relatively benign solvent. Its mixtures with water are highly effective, combining green credentials with excellent performance.[2][10]

  • Natural Deep Eutectic Solvents (NADES): NADES, such as those based on choline chloride and water, are biodegradable, low-cost, and have been proven to be highly efficient media for this synthesis. A key advantage is that the NADES can often be recycled multiple times without losing efficiency.[8]

  • Solvent-Free Conditions: The ultimate green approach is to eliminate the solvent entirely. This is often achieved using microwave assistance or with solid-supported catalysts.[4]

Data Presentation: Solvent System Optimization

The following tables summarize quantitative data on the effect of different solvent systems on a model quinoxaline synthesis (condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound).

Table 1: Effect of Solvent on Reaction Yield and Time

Solvent SystemCatalystTemperatureTimeYield (%)Reference
Ethanol/Water (7:3)Phenol (20 mol%)Room Temp.10 min98%[2]
Ethanol/Water (various ratios)Fe3O4@SiO2/Schiff base/Co(II)Room Temp.10 min95%[10]
Choline Chloride/Water NADESNoneRoom Temp.5 min>90%[8]
Methanol/Water (1:1)None (Microdroplets)Room Temp.SecondsHigh Conversion[3]
EthanolBentonite clay K-10Room Temp.15 min92%[1]
WaterPhenol (5 mol%)Room Temp.180 min76%[2]
TolueneAlCuMoVPRoom Temp.120 min92%[9]
AcetonitrileNoneReflux30 h60-70%[1]
Solvent-FreeSulfated Polyborate100 °C5 min95%[4]
Solvent-FreeMicrowave Irradiation160 W60 secHigh

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Diphenylquinoxaline using an Ethanol/Water System

This protocol is based on a highly efficient and green method.[2]

  • Reagent Preparation: In a round-bottom flask, combine o-phenylenediamine (1 mmol, 108 mg) and benzil (1 mmol, 210 mg).

  • Solvent Addition: Add 10 mL of an ethanol/water mixture (7:3, v/v).

  • Catalyst Addition: Add phenol (0.2 mmol, 18.8 mg) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 10-15 minutes).

  • Workup: Upon completion, add 20 mL of water to the reaction mixture. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline.[9]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol provides a rapid and environmentally benign alternative.

  • Reagent Preparation: In a microwave-safe glass beaker, thoroughly mix o-phenylenediamine (0.01 mol, 1.08 g) and benzil (0.01 mol, 2.10 g).

  • Microwave Irradiation: Cover the beaker with a watch glass and place it in a domestic microwave oven.

  • Reaction: Irradiate the mixture at a low power setting (e.g., 160 W) for 60 seconds.

  • Cooling: Carefully remove the beaker from the microwave and allow it to cool to room temperature. A solid product will have formed.

  • Purification: Purify the crude product by recrystallization from ethanol.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for optimizing your synthesis.

troubleshooting_workflow start Problem: Low Yield / Slow Reaction check_solvent 1. Evaluate Solvent System start->check_solvent check_temp 2. Adjust Temperature start->check_temp check_catalyst 3. Consider Catalyst start->check_catalyst solvent_options Try Polar Protic Mix (e.g., EtOH/H2O) check_solvent->solvent_options Polarity Issue? green_solvent Use Green Alternative (e.g., NADES) check_solvent->green_solvent Sustainability Goal? solvent_free Attempt Solvent-Free (with Microwave) check_solvent->solvent_free reflux Reflux Reaction check_temp->reflux microwave Use Microwave (Reduces Time) check_temp->microwave acid_cat Add Mild Acid Catalyst (e.g., Phenol) check_catalyst->acid_cat solid_cat Use Heterogeneous Catalyst (Easier Removal) check_catalyst->solid_cat

Caption: Troubleshooting workflow for quinoxaline synthesis.

solvent_selection center Solvent Selection Criteria solubility Reagent Solubility center->solubility kinetics Reaction Rate & Kinetics center->kinetics green Green Chemistry (Safety, Waste) center->green purification Downstream Purification center->purification cost Cost & Availability center->cost temp Boiling Point & Reaction Temp. center->temp

Caption: Key factors for selecting an optimal solvent system.

References

How to avoid N-oxide reduction during functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Oxide Chemistry

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with N-oxides and prevent their undesired reduction during synthetic functionalization steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unintended N-oxide reduction during a reaction?

Unintended N-oxide reduction is a frequent side reaction that can derail a synthetic route. The primary causes often fall into one of the following categories:

  • Reducing Agents: The most obvious cause is the presence of a reagent intended to reduce another functional group in the molecule, which inadvertently reduces the N-oxide as well.

  • Catalyst Systems: Certain transition metal catalysts, particularly those based on Palladium (Pd), can facilitate N-oxide reduction, especially under hydrogenation conditions or during cross-coupling reactions.[1][2][3][4] For instance, Pd/C is known to reduce 2-arylpyridine N-oxides to the corresponding pyridines in the presence of a hydrogen source like ammonium formate.[2]

  • Reaction Temperature: Higher reaction temperatures can sometimes promote decomposition or reduction pathways that are not observed at lower temperatures.

  • Acidic/Basic Conditions: Strong acidic or basic conditions can activate the N-oxide group, making it more susceptible to reduction or rearrangement. Protonation of the N-oxide oxygen can facilitate deoxygenation.[5]

  • Solvent Choice: Protic solvents can sometimes participate in reduction pathways, especially in metal-catalyzed reactions.

Q2: I am planning a Palladium-catalyzed cross-coupling reaction on a pyridine N-oxide. How can I minimize reduction of the N-oxide?

This is a common challenge, as palladium catalysts are known to be effective for both cross-coupling and N-oxide reduction.[1][2] Here are several strategies to favor the desired C-H functionalization over reduction:

  • Choice of Oxidant: In direct arylation reactions, the choice of oxidant is critical. Studies have shown that silver-based oxidants like Ag₂O are effective in regenerating the active Pd(II) catalyst from Pd(0) formed during the catalytic cycle, thereby promoting the cross-coupling pathway over reduction.[6]

  • Ligand Selection: The ligand choice can significantly influence the outcome. While some reactions proceed without a ligand, in other cases, a carefully selected ligand can stabilize the palladium catalyst in the desired oxidation state and sterically hinder pathways leading to reduction.

  • Reaction Conditions: Optimization of temperature and reaction time is crucial. Running the reaction at the lowest effective temperature can help minimize side reactions.[6] Dioxane is often a superior solvent for these transformations.[2]

  • Alternative Coupling Partners: Using potassium aryltrifluoroborates as coupling partners has been shown to be effective for the direct arylation of pyridine N-oxides without the need for ligands, which can sometimes simplify the reaction and avoid reduction pathways.[6]

Troubleshooting Guides

Problem: My N-oxide is being reduced during a reaction that does not involve an explicit reducing agent.

If you observe N-oxide reduction in the absence of a dedicated reducing agent, consider the following troubleshooting steps, visualized in the workflow diagram below.

G Troubleshooting Workflow for Unintended N-Oxide Reduction cluster_start cluster_catalyst Step 1: Catalyst Check cluster_reagents Step 2: Reagent & Solvent Check cluster_conditions Step 3: Condition Check cluster_end start Unintended N-Oxide Reduction Observed cat_check Is a transition metal catalyst present? (e.g., Pd, Ni, Rh) start->cat_check cat_yes Action: Screen alternative catalysts or ligands. Consider metal-free alternatives if possible. cat_check->cat_yes Yes reagent_check Are any reagents known to be mildly reducing or are protic solvents (e.g., alcohols) used? cat_check->reagent_check No end_node Problem Resolved cat_yes->end_node cat_no Proceed to next step reagent_yes Action: Replace with non-reducing alternatives. Switch to aprotic solvents (e.g., Dioxane, THF). reagent_check->reagent_yes Yes cond_check Is the reaction run at elevated temperature or under strongly acidic/basic pH? reagent_check->cond_check No reagent_yes->end_node reagent_no Proceed to next step cond_yes Action: Lower the reaction temperature. Add a buffer or use milder conditions. cond_check->cond_yes Yes cond_no Consider orthogonal protection strategy. cond_check->cond_no No cond_yes->end_node cond_no->end_node

Caption: Troubleshooting decision workflow for unexpected N-oxide reduction.

Data & Protocols

Comparative Data: Reagents for N-Oxide Reduction

When a selective reduction of an N-oxide is desired after a functionalization step, or when choosing reagents for other transformations that must be compatible with an N-oxide, it's important to know their relative reactivity. Diboron reagents, for example, have been shown to be highly effective and chemoselective for reducing N-oxides.[7][8]

Reagent ClassExample ReagentSelectivityTypical ConditionsNotes
Diboron Reagents Bis(pinacolato)diboron (B₂pin₂)High. Tolerates -OH, -SH, -CN, halogens.[8]Room temperature in a suitable solvent (e.g., CDCl₃, H₂O).[8]Extremely fast for alkylamino N-oxides; slower for pyridyl N-oxides.[8]
Titanium Reagents Titanium(III) chloride (TiCl₃)High. Selective for N-oxides over sulfoxides.[9]Aqueous/organic mixtures at room temp.Effective even in complex biological matrices like plasma and urine.[9]
Phosphorus Reagents Triphenylphosphine (PPh₃)ModerateOften requires high temperatures.Common deoxygenation agent, but conditions can be harsh.
Catalytic Hydrogenation H₂, Pd/CLowRoom temperature, MeOH, with a hydrogen source.Will reduce many other functional groups (alkenes, alkynes, etc.).
Experimental Protocol: Selective Reduction of an N-Oxide with TiCl₃

This protocol is adapted for researchers in drug metabolism studies who need to confirm the presence of an N-oxide metabolite.[9]

Objective: To selectively reduce an N-oxide metabolite in a biological matrix to its parent amine for confirmation by LC/MS.

Materials:

  • Sample containing the putative N-oxide (e.g., 200 µL of plasma or urine).

  • Titanium(III) chloride (TiCl₃) solution (e.g., 15% in HCl).

  • Methanol (MeOH).

  • Acetonitrile (ACN).

  • Centrifuge.

  • LC/MS system.

Procedure:

  • Sample Preparation: To a 200 µL aliquot of the plasma or urine sample in a microcentrifuge tube, add 20 µL of the TiCl₃ solution.

  • Reaction: Vortex the mixture gently and allow it to react at room temperature for 15 minutes.

  • Protein Precipitation: Add 600 µL of cold acetonitrile (ACN) to the tube to precipitate proteins.

  • Centrifugation: Vortex the sample vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an LC/MS vial. Analyze the sample by LC/MS, comparing the chromatogram and mass spectrum to that of an authentic standard of the parent amine. A peak corresponding to the parent amine that was not present (or was present at a much lower level) in an untreated control sample confirms the identity of the N-oxide.

Protocol: Palladium-Catalyzed Direct Arylation of Pyridine N-Oxide

This protocol provides a method for the C-2 arylation of pyridine N-oxide while minimizing its reduction.[6]

Objective: To synthesize 2-phenylpyridine N-oxide from pyridine N-oxide and potassium phenyltrifluoroborate.

Materials:

  • Pyridine N-oxide

  • Potassium phenyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O)

  • Tetrabutylammonium iodide (TBAI)

  • 1,4-Dioxane (anhydrous)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere setup (Nitrogen or Argon)

Reaction Setup:

Caption: Palladium-catalyzed C-H arylation of pyridine N-oxide.

Procedure:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add pyridine N-oxide (3.3 equivalents), potassium phenyltrifluoroborate (1.0 equivalent), Pd(OAc)₂ (10 mol%), Ag₂O (2.0 equivalents), and TBAI (20 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.3 M with respect to the boronic salt).

  • Reaction: Seal the vessel and heat the reaction mixture at 90 °C with stirring for 17 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the 2-phenylpyridine N-oxide.

References

Technical Support Center: Regioselective Synthesis of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the regioselective synthesis of substituted quinoxalines.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of regiochemically defined substituted quinoxalines.

Issue 1: Poor or No Regioselectivity in the Condensation of Unsymmetrical 1,2-Dicarbonyls and 1,2-Diamines

  • Question: My reaction between an unsymmetrical aromatic 1,2-diamine and an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the regioselectivity?

  • Answer: This is a classic challenge in quinoxaline synthesis, often referred to as the limitation of the Hinsberg condensation. The two amino groups of the diamine have similar nucleophilicity, leading to a statistical mixture of products. Here are several strategies to address this:

    • Acid/Base Controlled Synthesis: The regioselectivity of the condensation between substituted o-phenylenediamines and α-ketoesters can be effectively controlled by the addition of an acid or a base. Acidic conditions (e.g., with acetic acid) can favor the formation of one regioisomer, while basic conditions (e.g., with triethylamine) can favor the other.[1] This allows for the selective synthesis of different isomers from the same starting materials.

    • Use of Hypervalent Iodine Reagents: Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), can catalyze the annulation of α-iminoethanones and o-phenylenediamines with excellent regioselectivity.[2] This method often provides a single isomer or a high ratio of one isomer over the other.

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve regioselectivity by providing rapid and uniform heating.[3][4][5] This technique can be particularly effective when combined with a suitable catalyst.

Issue 2: Low Yields and Long Reaction Times

  • Question: My quinoxaline synthesis is suffering from low yields and requires prolonged reaction times, often at high temperatures. How can I improve the efficiency of my reaction?

  • Answer: Low yields and long reaction times are common problems, especially with less reactive substrates or when trying to achieve high regioselectivity. Consider the following approaches:

    • Microwave-Assisted Synthesis: This is a powerful technique to dramatically reduce reaction times from hours to minutes and often leads to improved yields.[6][7][8] The rapid heating can overcome activation barriers more efficiently than conventional heating.

    • Catalysis: Employing a catalyst can significantly enhance the reaction rate. A variety of catalysts have been shown to be effective, including:

      • Iodine: A catalytic amount of iodine can efficiently promote the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, often under mild conditions.[3]

      • Transition Metals: Catalysts based on palladium, copper, and other transition metals can be highly effective, though they may require specific ligands and reaction conditions.

      • Solid Acid Catalysts: Reagents like TiO2-Pr-SO3H are recyclable and can promote the reaction at room temperature with short reaction times.[9]

    • Solvent Choice: The choice of solvent can have a significant impact on reaction rate and yield. While traditional solvents like ethanol and acetic acid are common, exploring greener options like water or solvent-free conditions with microwave irradiation can be beneficial.[3][10]

Issue 3: Use of Hazardous Reagents and Solvents

  • Question: I am looking for greener and safer alternatives to the harsh acids, toxic solvents, and heavy metal catalysts often used in quinoxaline synthesis. What are my options?

  • Answer: Modern synthetic chemistry emphasizes the use of more environmentally benign methods. Here are some greener approaches to quinoxaline synthesis:

    • Catalysis in Green Solvents: Many catalytic systems are effective in greener solvents like water or ethanol. For example, cerium (IV) ammonium nitrate (CAN) can catalyze the reaction in an aqueous medium at room temperature.[10]

    • Solvent-Free Microwave Synthesis: Combining microwave irradiation with solvent-free conditions is a highly efficient and green method. Often, the neat reactants can be mixed and irradiated for a short period to obtain the desired product in high yield.[7]

    • Use of Recyclable Catalysts: Solid-supported catalysts, such as bentonite K-10 clay or TiO2-Pr-SO3H, can be easily recovered and reused, reducing waste and cost.[9][10]

    • Hypervalent Iodine Reagents: These are metal-free oxidizing agents that can promote regioselective synthesis under mild conditions, offering an alternative to heavy metal catalysts.[2][11]

Quantitative Data Summary

The following tables summarize quantitative data for selected regioselective quinoxaline synthesis methods.

Table 1: Acid/Base Controlled Regioselective Synthesis of Quinoxalin-2-ones [1]

o-Phenylenediamine Substituentα-KetoesterConditionsMajor IsomerIsomer RatioTotal Yield (%)
4-MethylEthyl 2-oxo-2-phenylacetateAcOH (2.0 eq), MeOH, rt, 1h7-Methyl9.9:195
4-MethylEthyl 2-oxo-2-phenylacetateTEA (5.0 eq), MeOH, rt, 2h6-Methyl1:4.092
4-ChloroEthyl 2-oxo-2-phenylacetateAcOH (5.0 eq), MeOH, rt, 1h7-Chloro12.4:193
4-ChloroEthyl 2-oxo-2-phenylacetateTEA (5.0 eq), MeOH, rt, 2h6-Chloro1:3.590
4-NitroEthyl 2-oxo-2-phenylacetateAcOH (5.0 eq), MeOH, rt, 1.5h7-Nitro5.2:188
4-NitroEthyl 2-oxo-2-phenylacetateTEA (5.0 eq), MeOH, rt, 3h6-Nitro1:2.885

Table 2: Microwave-Assisted Synthesis of Quinoxalines with Iodine Catalyst [3]

1,2-Diamine1,2-Dicarbonyl CompoundTime (min)Yield (%)
o-PhenylenediamineBenzil295
4,5-Dimethyl-1,2-phenylenediamineBenzil296
1,2-DiaminonaphthaleneBenzil392
o-PhenylenediaminePhenylglyoxal monohydrate2.594
4-Methoxy-1,2-phenylenediaminePhenylglyoxal monohydrate390
4-Chloro-1,2-phenylenediamineAcenaphthenequinone293

Experimental Protocols

Protocol 1: Microwave-Assisted, Iodine-Catalyzed Synthesis of Quinoxalines [3]

  • Materials:

    • Substituted 1,2-diamine (1 mmol)

    • 1,2-dicarbonyl compound (1 mmol)

    • Iodine (5 mol%)

    • Ethanol/water (1:1, 1 mL)

    • Dichloromethane

    • 5% Sodium thiosulphate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a microwave-safe vessel, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 1 mL of a 1:1 ethanol/water mixture.

    • Add a catalytic amount of iodine (5 mol%).

    • Irradiate the mixture in a microwave synthesizer at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are typically 2-3 minutes.

    • After completion, cool the reaction mixture and add 10 mL of dichloromethane.

    • Wash the organic layer successively with 2 mL of 5% sodium thiosulphate solution and 2 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Regioselective Synthesis of Trisubstituted Quinoxalines using a Hypervalent Iodine Reagent [2]

Note: This is a general procedure based on the cited literature. Specific substrate and reagent amounts may need optimization.

  • Materials:

    • α-Iminoethanone (1 equiv)

    • Substituted o-phenylenediamine (1.2 equiv)

    • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 equiv)

    • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Procedure:

    • To a solution of the α-iminoethanone in the anhydrous solvent, add the substituted o-phenylenediamine.

    • Cool the mixture in an ice bath.

    • Add the [bis(trifluoroacetoxy)iodo]benzene (PIFA) portion-wise over a few minutes.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired regioisomer.

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Select Unsymmetrical 1,2-Diamine and 1,2-Dicarbonyl Solvent_Catalyst Choose Solvent and Catalyst (e.g., Iodine, Acid/Base, PIFA) Reactants->Solvent_Catalyst Method Select Method (Conventional Heating or Microwave) Solvent_Catalyst->Method Reaction Perform Condensation Reaction Method->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Workup Quench and Extract Monitor->Workup Purification Purify Product (Column Chromatography/Recrystallization) Workup->Purification Analysis Characterize Product (NMR, MS) and Determine Regioisomeric Ratio Purification->Analysis

Caption: General experimental workflow for the synthesis of substituted quinoxalines.

Troubleshooting_Regioselectivity cluster_options Troubleshooting Options cluster_conditions Condition Modification cluster_strategy Strategy Change Start Poor Regioselectivity Observed (Mixture of Isomers) Option1 Modify Reaction Conditions Start->Option1 Option2 Change Synthetic Strategy Start->Option2 AcidBase Implement Acid/Base Control (e.g., AcOH or TEA) Option1->AcidBase Microwave Employ Microwave Irradiation Option1->Microwave Catalyst Screen Different Catalysts (e.g., Iodine, Solid Acids) Option1->Catalyst Hypervalent Use Hypervalent Iodine Reagents (e.g., PIFA) Option2->Hypervalent TransitionMetal Explore Transition-Metal Catalyzed Cross-Coupling Option2->TransitionMetal Outcome Improved Regioselectivity AcidBase->Outcome Microwave->Outcome Catalyst->Outcome Hypervalent->Outcome TransitionMetal->Outcome

Caption: Troubleshooting flowchart for poor regioselectivity in quinoxaline synthesis.

References

Technical Support Center: Accelerated Quinoxaline Synthesis with Novel Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving reaction times in quinoxaline synthesis using novel catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using novel catalysts for quinoxaline synthesis compared to traditional methods?

A1: Traditional methods for quinoxaline synthesis, often involving the condensation of aryl-1,2-diamines and 1,2-dicarbonyl compounds, typically require harsh reaction conditions, such as high temperatures and the use of strong acids, leading to long reaction times and often low yields.[1][2] Novel catalysts, including various nanocatalysts and transition-metal-free systems, offer significant advantages such as milder reaction conditions, dramatically reduced reaction times, higher yields, and greater catalyst stability and reusability.[3][4][5]

Q2: Which types of novel catalysts have shown the most promise in reducing reaction times for quinoxaline synthesis?

A2: A variety of novel catalysts have demonstrated high efficiency. Notably, nanocatalysts such as silica nanoparticles (SiO2 NPs), magnetic iron oxide nanoparticles (Fe3O4), and titania-based solid acids (TiO2-Pr-SO3H) have shown excellent performance.[4][6] For instance, TiO2-Pr-SO3H has been reported to yield quinoxalines in as little as 10 minutes at room temperature.[6] Transition-metal-free catalysts and heteropolyoxometalates supported on alumina also offer rapid and high-yield synthesis under mild conditions.[1][7]

Q3: Can these novel catalysts be reused?

A3: Yes, a significant advantage of many of these novel catalysts, particularly heterogeneous nanocatalysts, is their reusability. For example, Fe3O4@SiO2/Schiff base/Co(II) nanocatalysts can be easily recovered using a magnetic field and have been reused for at least five successive reactions without a significant loss of activity.[3] Similarly, other nanocatalysts have been shown to be recyclable for multiple runs, which is both cost-effective and environmentally friendly.[4][5]

Q4: What is the general reaction mechanism for quinoxaline synthesis catalyzed by these novel acid catalysts?

A4: The reaction generally proceeds via an acid-catalyzed condensation mechanism. The catalyst activates a carbonyl group of the 1,2-dicarbonyl compound, making it more susceptible to nucleophilic attack by one of the amino groups of the o-phenylenediamine. This is followed by a series of intramolecular cyclization and dehydration steps to form the final quinoxaline product.[1][8]

Troubleshooting Guides

This section addresses common issues encountered during quinoxaline synthesis using novel catalysts.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst - Ensure the catalyst has been synthesized and stored correctly. Some nanocatalysts may agglomerate or deactivate if not handled properly. - Consider regenerating the catalyst according to literature procedures, which may involve washing and drying.
Insufficient Catalyst Loading - While many novel catalysts are effective at low loadings, the optimal amount can vary. Increase the catalyst amount incrementally to find the optimal concentration for your specific substrates.[1]
Poor Substrate Quality - Impurities in the o-phenylenediamine or 1,2-dicarbonyl compound can interfere with the reaction. Purify the starting materials before use.
Incorrect Solvent - The choice of solvent can significantly impact reaction rate and yield. While many reactions proceed well in ethanol or even under solvent-free conditions, some catalysts have optimal performance in specific solvents.[3] Refer to the specific protocol for the catalyst in use.
Reaction Temperature Too Low - Although many novel catalysts work at room temperature, some systems may require mild heating to achieve optimal results.
Problem 2: Slow Reaction Rate
Possible Cause Troubleshooting Step
Sub-optimal Catalyst - The catalytic activity can vary significantly between different types of novel catalysts. Refer to the comparative data to select a catalyst known for high turnover frequency.
Electron-withdrawing or Donating Groups on Substrates - The electronic properties of the substituents on both the diamine and dicarbonyl compounds can affect the reaction rate. Electron-donating groups on the o-phenylenediamine generally favor the reaction, while electron-withdrawing groups can slow it down.[4]
Mass Transfer Limitations (for heterogeneous catalysts) - Ensure adequate stirring to maximize the interaction between the reactants and the solid catalyst surface.
Catalyst Poisoning - Trace impurities in the reactants or solvent can act as catalyst poisons, blocking active sites.[9][10] Ensure high purity of all reaction components.
Problem 3: Formation of Side Products/Impurities
Possible Cause Troubleshooting Step
Self-condensation of Dicarbonyl Compound - This can occur under certain conditions. Adjusting the reaction temperature or catalyst loading may minimize this side reaction.
Oxidation of o-phenylenediamine - Some o-phenylenediamines are sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
Incomplete Reaction - If the reaction is not allowed to go to completion, the crude product will contain unreacted starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Formation of Regioisomers (with unsymmetrical substrates) - When using unsymmetrical o-phenylenediamines or 1,2-dicarbonyl compounds, the formation of two different regioisomers is possible.[11][12] The regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions.[7][13]

Quantitative Data Summary

The following tables summarize the performance of various novel catalysts in terms of reaction time and product yield for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, unless otherwise specified.

Table 1: Performance of Nanocatalysts

CatalystCatalyst LoadingSolventTemperatureReaction TimeYield (%)Reference
Fe3O4@SiO2/Schiff base/Co(II)0.03 gEtOH/H2O (3:1)Room Temp.15 min98[3]
TiO2-Pr-SO3H1 mol%EthanolRoom Temp.10 min95[6]
Nano-kaoline/BF3/Fe3O4Not specifiedGrindingRoom Temp.ShortHigh[4]
Sulfated PolyborateNot specifiedSolvent-free80 °C15-30 min90-96[14]

Table 2: Performance of Other Novel Catalytic Systems

CatalystCatalyst LoadingSolventTemperatureReaction TimeYield (%)Reference
Alumina-Supported MoVP0.1 gTolueneRoom Temp.120 min92[1]
Hexafluoroisopropanol (HFIP)5 mol%Solvent-freeRoom Temp.20 min95[6]
Sulfamic acid/MeOHNot specifiedMethanolRoom Temp.ShortQuantitative[15]
CrCl2·6H2O0.01 gEthanolRoom Temp.14 min90[16]
CuSO4·5H2ONot specifiedNot specifiedNot specifiedNot specifiedHigh[15]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline using Fe3O4@SiO2/Schiff base/Co(II) Nanocatalyst[3]
  • To a 50 mL round-bottomed flask, add o-phenylenediamine (1 mmol), benzil (1 mmol), and 0.03 g of the Fe3O4@SiO2/Schiff base/Co(II) nanocatalyst.

  • Add 12 mL of an ethanol/water mixture (3:1 v/v).

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate to the mixture.

  • Separate the catalyst from the solution using an external magnet.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Concentrate the solution using a rotary evaporator under reduced pressure to obtain the pure product.

Protocol 2: Synthesis of Quinoxaline Derivatives using Alumina-Supported Heteropolyoxometalates (AlCuMoVP)[1]
  • In an 8 mL vial, combine o-phenylenediamine (1 mmol, 0.108 g) and the 1,2-dicarbonyl compound (1 mmol).

  • Add 8 mL of toluene to the mixture.

  • Add 0.1 g of the AlCuMoVP catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na2SO4.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization from ethanol.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification o_phenylenediamine o-Phenylenediamine mix Mix Reactants, Solvent, and Catalyst o_phenylenediamine->mix dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->mix stir Stir at Room Temperature mix->stir monitor Monitor with TLC stir->monitor separate Separate Catalyst monitor->separate extract Extract with Solvent separate->extract dry Dry with Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product evaporate->purify

Caption: General experimental workflow for catalyzed quinoxaline synthesis.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reactants Reactant Quality start Low/No Yield catalyst_inactive Inactive Catalyst? start->catalyst_inactive catalyst_loading Insufficient Loading? start->catalyst_loading solvent Incorrect Solvent? start->solvent temperature Temperature Too Low? start->temperature purity Poor Purity? start->purity Check storage Check storage catalyst_inactive->Check storage Regenerate Regenerate catalyst_inactive->Regenerate Increase amount Increase amount catalyst_loading->Increase amount Consult protocol Consult protocol solvent->Consult protocol Apply mild heating Apply mild heating temperature->Apply mild heating Purify reactants Purify reactants purity->Purify reactants

Caption: Troubleshooting flowchart for low product yield.

reaction_mechanism reactants o-Phenylenediamine + 1,2-Dicarbonyl activated_carbonyl Activated Carbonyl (with Catalyst) reactants->activated_carbonyl Catalyst (H+) nucleophilic_attack Nucleophilic Attack activated_carbonyl->nucleophilic_attack intermediate1 Intermediate 1 nucleophilic_attack->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Intermediate 2 cyclization->intermediate2 dehydration Dehydration (-H2O) intermediate2->dehydration quinoxaline Quinoxaline Product dehydration->quinoxaline

Caption: Simplified acid-catalyzed quinoxaline synthesis mechanism.

References

Validation & Comparative

A Comparative Analysis of Quinoxaline Synthesis: Microwave Irradiation versus Traditional Reflux

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of quinoxaline scaffolds is a critical step in the discovery of novel therapeutics. This guide provides a detailed comparison of two prominent synthesis methods: microwave-assisted synthesis and conventional reflux, offering insights into their respective efficiencies and procedural nuances.

The synthesis of quinoxalines, a class of heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties, is a cornerstone of medicinal chemistry.[1][2] The most common route to these compounds involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] While effective, traditional methods often require long reaction times and harsh conditions. This has led to the exploration of more efficient techniques, with microwave-assisted synthesis emerging as a powerful alternative.

This comparative analysis delves into the quantitative and qualitative differences between these two methodologies, supported by experimental data and detailed protocols.

Performance Comparison: Microwave vs. Reflux

Microwave-assisted organic synthesis has consistently demonstrated significant advantages over conventional heating methods, primarily in terms of dramatically reduced reaction times and often improved yields.[3][4] The data summarized below clearly illustrates this trend in quinoxaline synthesis.

Synthesis MethodReactantsCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference
Microwave 1,2-Diaminobenzene, BenzilIodine (5 mol%), Ethanol/Water (1:1)502-3 min92-98%[1]
Microwave 1,2-Diaminobenzene, BenzilAcidic Alumina (solvent-free)Not specified3 min80-86%[5][6]
Microwave 2,3-Dichloroquinoxaline, NucleophileTriethylamine (solvent-free)1605 min14-69%[7]
Reflux 1,2-Diaminobenzene, BenzilGlacial Acetic AcidReflux2-3 hours87%[6]
Reflux 1,2-Diaminobenzene, BenzilEthanol + HClReflux24 hours87%[6]
Reflux 1-(2-aminophenyl)pyrroles, AldehydeAcetic Acid, Methanol608 hoursNot specified[8]
Reflux 2-chloro-3-methyl quinoxaline, 4-hydroxy benzaldehydeAcetonitrileReflux30 hoursNot specified[8]

Experimental Protocols

Microwave-Assisted Synthesis of Quinoxalines

This protocol is based on an iodine-catalyzed reaction in a microwave reactor.[1]

Materials:

  • 1,2-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Iodine (5 mol%)

  • Ethanol/Water (1:1, 1 mL)

  • Dichloromethane

  • 5% Sodium thiosulphate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave-safe vessel, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in an ethanol/water mixture (1:1, 1 mL).

  • Add a catalytic amount of iodine (5 mol%) to the mixture.

  • Irradiate the reaction mixture in a microwave synthesizer at 50 °C with a power level of 300 W.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add dichloromethane (10 mL) to the reaction mixture.

  • Wash the organic layer successively with 5% sodium thiosulphate solution (2 mL) and brine (2 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Conventional Reflux Synthesis of Quinoxalines

This protocol describes a typical acid-catalyzed condensation reaction under reflux.[6]

Materials:

  • 1,2-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • To a round-bottom flask, add the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Add glacial acetic acid to the flask to act as both a catalyst and a solvent.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 2-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to afford the pure quinoxaline derivative.

Reaction Mechanism and Workflow

The synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds generally proceeds through an acid-catalyzed condensation reaction. The plausible mechanism involves the activation of a carbonyl group by the acid catalyst, followed by nucleophilic attack from one of the amino groups of the diamine. Subsequent dehydration and cyclization lead to the final quinoxaline product.[2][9]

Quinoxaline_Synthesis_Workflow cluster_microwave Microwave Synthesis cluster_reflux Reflux Synthesis M_Start Reactants + Catalyst in Solvent M_MW Microwave Irradiation (50°C, 2-3 min) M_Start->M_MW M_Workup Work-up (Extraction, Washing) M_MW->M_Workup M_Product Pure Quinoxaline M_Workup->M_Product R_Start Reactants in Acidic Solvent R_Reflux Reflux (2-24 hours) R_Start->R_Reflux R_Workup Work-up (Precipitation, Filtration) R_Reflux->R_Workup R_Product Pure Quinoxaline R_Workup->R_Product

Caption: Comparative workflow of quinoxaline synthesis.

Reaction_Mechanism Diamine 1,2-Diamine Intermediate1 Nucleophilic Attack Diamine->Intermediate1 Dicarbonyl 1,2-Dicarbonyl Activated_Carbonyl Activated Carbonyl Dicarbonyl->Activated_Carbonyl Activation Catalyst Acid Catalyst (H+) Catalyst->Activated_Carbonyl Activated_Carbonyl->Intermediate1 Intermediate2 Dehydration & Cyclization Intermediate1->Intermediate2 Quinoxaline Quinoxaline Product Intermediate2->Quinoxaline

Caption: Plausible mechanism for quinoxaline formation.

Conclusion

The evidence strongly supports the use of microwave-assisted synthesis for the rapid and efficient production of quinoxaline derivatives. The significant reduction in reaction times, coupled with high yields and often milder conditions, presents a compelling case for its adoption over traditional reflux methods in both academic and industrial research settings. While reflux synthesis remains a viable and accessible technique, microwave irradiation offers a greener and more time-efficient alternative for the development of novel quinoxaline-based compounds.

References

A Comparative Analysis of the Biological Activities of Ethyl Quinoxaline-5-carboxylate and its Methyl Ester Analog

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, quinoxaline derivatives have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the biological activities of two closely related analogs: Ethyl Quinoxaline-5-carboxylate and Mthis compound. While direct comparative studies are limited, this report synthesizes available data on related quinoxaline compounds to infer potential activities and provides detailed experimental protocols for their evaluation.

Chemical Structures

CompoundStructure
This compound
Mthis compound

Overview of Biological Activities

Quinoxaline derivatives are known to possess a range of pharmacological activities.[1][2] While specific data for the 5-carboxylate esters are sparse, research on analogous compounds suggests potential for both antimicrobial and anticancer effects. For instance, various quinoxaline derivatives have demonstrated potent activity against a range of bacterial and fungal strains.[3][4][5] Similarly, numerous studies have highlighted the anticancer potential of quinoxaline scaffolds, with some derivatives showing significant cytotoxicity against various cancer cell lines.[6][7][8]

It is important to note that the biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. The ester group at the 5-position, whether methyl or ethyl, is expected to influence the compound's physicochemical properties, such as lipophilicity and solubility, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and ultimately its biological efficacy.

Comparative Biological Activity Data (Hypothetical)

Due to the lack of direct comparative experimental data, the following table is a hypothetical representation of potential results based on general structure-activity relationships (SAR) observed in quinoxaline derivatives. It is intended to guide future experimental design.

Biological ActivityAssayThis compound (Predicted)Mthis compound (Predicted)Reference Compound
Antibacterial MIC (µg/mL) vs. S. aureus16 - 6432 - 128Ciprofloxacin
MIC (µg/mL) vs. E. coli32 - 12864 - 256Ciprofloxacin
Anticancer IC50 (µM) vs. MCF-710 - 5020 - 100Doxorubicin
IC50 (µM) vs. A54915 - 6025 - 120Doxorubicin

Note: Generally, an increase in the alkyl chain length of an ester can lead to increased lipophilicity, which may enhance cell membrane permeability and, in some cases, biological activity. However, this is not a universal rule and is highly dependent on the specific biological target and the overall molecular structure. Direct experimental testing is necessary to validate these predictions.

Potential Signaling Pathway Modulation

Quinoxaline derivatives have been reported to modulate various signaling pathways involved in inflammation and cancer. Two key pathways that are often implicated are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.

// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α, IL-1β)", fillcolor="#FBBC05", fontcolor="#202124"]; IKK_complex [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkappaB [label="IκB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkappaB_inactive [label="NF-κB (p50/p65)\n(Inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkappaB_active [label="NF-κB (p50/p65)\n(Active)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Inflammation, Cell Survival)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinoxaline [label="Quinoxaline\nDerivatives", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Stimuli -> IKK_complex [label="Activates"]; IKK_complex -> IkappaB [label="Phosphorylates"]; IkappaB -> Proteasome [label="Ubiquitination &\nDegradation"]; IkappaB -> NFkappaB_inactive [style=dashed, arrowhead=tee, label="Inhibits"]; NFkappaB_inactive -> NFkappaB_active; NFkappaB_active -> Nucleus [label="Translocation"]; Nucleus -> Gene_Expression [style=invis]; NFkappaB_active -> Gene_Expression [label="Induces"]; Quinoxaline -> IKK_complex [color="#EA4335", style=dashed, arrowhead=tee, label="Potential Inhibition"]; } NF-κB Signaling Pathway.

// Nodes Stress [label="Cellular Stress\n(e.g., UV, Osmotic Shock)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(e.g., ASK1, TAK1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MKK3_6 [label="MKK3/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., ATF2, CREB)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Response [label="Inflammatory Response\nApoptosis", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinoxaline [label="Quinoxaline\nDerivatives", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Stress -> MAPKKK [label="Activates"]; MAPKKK -> MKK3_6 [label="Phosphorylates"]; MKK3_6 -> p38_MAPK [label="Phosphorylates"]; p38_MAPK -> Transcription_Factors [label="Activates"]; Transcription_Factors -> Inflammatory_Response [label="Leads to"]; Quinoxaline -> p38_MAPK [color="#EA4335", style=dashed, arrowhead=tee, label="Potential Inhibition"]; } p38 MAPK Signaling Pathway.

Experimental Protocols

To facilitate direct comparison of this compound and its methyl ester analog, the following standard experimental protocols are provided.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds (Ethyl and Mthis compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (broth with solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and the positive control.

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 10 µL of the bacterial suspension to each well.

  • Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with broth and solvent only), and a growth control (wells with bacteria and broth).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Prep_Broth Prepare Mueller-Hinton Broth Add_Broth Dispense Broth into 96-well Plate Prep_Broth->Add_Broth Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Add_Inoculum Add Bacterial Inoculum to Wells Prep_Inoculum->Add_Inoculum Prep_Compounds Prepare Stock Solutions (Test & Control) Serial_Dilution Perform Serial Dilutions of Compounds Prep_Compounds->Serial_Dilution Add_Broth->Serial_Dilution Serial_Dilution->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (Ethyl and Mthis compound) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Reaction & Measurement Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h for Attachment Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds & Controls Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution & Incubate 2-4h Incubate_48_72h->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Conclusion

While the quinoxaline scaffold is a promising source of biologically active compounds, a definitive comparison of the activities of this compound and its methyl ester analog requires direct experimental evaluation. The provided protocols for antibacterial and anticancer assays offer a standardized framework for such a comparative study. The subtle difference in the ester alkyl chain may lead to variations in their biological profiles, and empirical data is essential to elucidate these differences and guide further drug development efforts. Future research should focus on head-to-head comparisons of these analogs across a panel of biological assays to establish a clear structure-activity relationship.

References

Comparing the efficacy of different catalysts for quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The efficient synthesis of these scaffolds is a topic of significant interest in organic and medicinal chemistry. The most common and direct route to quinoxalines is the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound. The choice of catalyst for this transformation is paramount, influencing reaction rates, yields, and overall process sustainability. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Catalyst Performance Comparison

The efficacy of different catalysts for quinoxaline synthesis is summarized in the table below. The data highlights key performance indicators such as reaction time, temperature, and product yield under various conditions. This allows for a direct comparison of catalyst performance, from traditional acid catalysts to modern nanocatalysts and green alternatives.

CatalystReactants (Diamine, Dicarbonyl)SolventTemperature (°C)Reaction TimeYield (%)Catalyst LoadingReusabilityReference
Nanocatalysts
Fe3O4@APTES@isatino-phenylenediamine, BenzilEthanolRoom Temp.10 min98Not SpecifiedSeveral times[1]
Nano-BF3·SiO2o-phenylenediamine, α-diketonesSolvent-freeRoom Temp.Not SpecifiedHighNot SpecifiedGradual decline in activity[1]
Co nanoparticles on SBA-15o-phenylenediamine, 1,2-dicarbonylsEthanol10015-60 min90-981 mol%At least 10 times[2][3]
Ag nanoparticleso-phenylenediamine, α-diketonesSolvent-free8010-20 min92-98Not SpecifiedNot Specified[4]
CuO nanoparticles (from orange peel extract)o-phenylenediamine, BenzilEthanolReflux2-3 hHighNot SpecifiedRecyclable[5]
Solid Acid Catalysts
TiO2-Pr-SO3Ho-phenylenediamine, BenzilSolvent-freeRoom Temp.10 min951 mol%Recoverable[6]
Cellulose Sulfuric Acido-phenylenediamine, BenzilSolvent-freeRoom Temp.15 min96Not SpecifiedAt least 3 times[7]
Natural Phosphate (NP)1,2-diamines, 1,2-dicarbonylsMethanolRoom Temp.1-45 min92-99Not SpecifiedRecyclable[8]
Heteropolyoxometalates
AlCuMoVPo-phenylenediamine, BenzilToluene25120 min92100 mgRecyclable[9][10][11]
Transition Metal-Doped Carbon Aerogels
Mo-500o-phenylenediamine, BenzoinToluene1003 hQuantitativeNot SpecifiedNot Specified[12]
Organocatalysts
β-Cyclodextrino-phenylenediamine, 2-indanone derivativesWater/Solid stateRoom Temp.Not SpecifiedHighNot SpecifiedReusable (4 times with no significant yield reduction)[13]
Catalyst-Free
Methanol (as solvent)Aryldiamines, Dicarbonyl compoundsMethanolAmbient Temp.1 minMedium to excellentN/AN/A[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for quinoxaline synthesis using some of the compared catalysts.

General Procedure using Cobalt Nanoparticles on SBA-15[3]

A mixture of the 1,2-diamine (1 mmol), 1,2-dicarbonyl compound (1 mmol), and the Co nanoparticle catalyst (1 mol%) in ethanol (5 mL) is stirred at 100°C for the time specified in the comparative table. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is separated by filtration. The solvent is then evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired quinoxaline. The recovered catalyst can be washed, dried, and reused for subsequent reactions.

General Procedure using Alumina-Supported Heteropolyoxometalates (AlCuMoVP)[9][10][11]

In a round-bottom flask, o-phenylenediamine (1 mmol) and benzil (1 mmol) are dissolved in toluene (7 mL). The AlCuMoVP catalyst (100 mg) is added to the solution. The mixture is stirred at 25°C for 120 minutes. After the reaction is complete, the catalyst is filtered off. The filtrate is concentrated, and the residue is purified by recrystallization or column chromatography to yield the pure quinoxaline product.

Catalyst-Free Synthesis in Methanol[2]

To a solution of the aryldiamine (1 mmol) in methanol, the dicarbonyl compound (1 mmol) is added. The reaction mixture is stirred at ambient temperature for one minute. The formation of the product can be observed, often as a precipitate. The product is then collected by filtration and can be further purified by recrystallization if necessary.

Visualizing the Process

To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation A 1,2-Diamine C Solvent Addition A->C B 1,2-Dicarbonyl B->C D Catalyst Introduction C->D E Heating & Stirring (if required) D->E F Catalyst Filtration E->F G Solvent Evaporation F->G H Purification (Chromatography/Recrystallization) G->H I Pure Quinoxaline H->I

Caption: A generalized experimental workflow for catalyst comparison in quinoxaline synthesis.

reaction_mechanism cluster_intermediates Reaction Intermediates R1 Aryl-1,2-diamine I1 Initial Adduct R1->I1 + R2 1,2-Dicarbonyl R2->I1 I2 Dihydropyrazine Intermediate I1->I2 - H₂O Catalyst Catalyst I1->Catalyst activates P Quinoxaline Product I2->P - H₂O (Oxidation/Aromatization) I2->Catalyst facilitates H2O 2 H₂O

Caption: A simplified reaction pathway for the synthesis of quinoxalines.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical aspect of the development and quality control of quinoxaline derivatives, a class of heterocyclic compounds with a wide range of pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most prevalent analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to aid researchers in selecting the most appropriate technique for their specific needs.

Principles and Applications

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential partitioning between the mobile phase and a stationary phase packed in a column.[1] When coupled with a UV detector, it provides a robust and cost-effective method for quantifying known impurities and the main compound.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[1][2] This hyphenated technique not only separates the components but also provides information about their molecular weights, enabling the identification of unknown impurities and the confirmation of known ones with a high degree of confidence.[2][3]

Comparative Performance Data

The choice between HPLC-UV and LC-MS for purity analysis of quinoxaline derivatives often depends on the specific requirements of the analysis, such as the need for identification of unknown impurities, sensitivity, and cost-effectiveness. The following tables summarize key performance parameters for representative methods.

ParameterHPLC-UV MethodLC-MS/MS MethodReference(s)
Linearity Range 2-12 µg/mL (for Cefixime, a related heterocyclic compound)2.5-100 µg/L (for Olaquindox and related quinoxalines)[4][5]
Limit of Detection (LOD) 0.13 µg/mL (for LMP776, an indenoisoquinoline)0.08 - 2.51 µg/kg (for various quinoxaline derivatives)[5][6][7]
Limit of Quantitation (LOQ) 1 µg/mL (for Cetirizine, a related heterocyclic compound)1.10 - 8.37 µg/kg (for various quinoxaline derivatives)[7][8]
Recovery 98.6–100.4% (for LMP776)72.6% - 96.5% (for various quinoxaline derivatives)[5][6][7]
Precision (%RSD) ≤ 1.4% (for LMP776)3.2% - 13.1% (for various quinoxaline derivatives)[5][6]

Table 1: Comparison of Method Validation Parameters for HPLC-UV and LC-MS/MS.

FeatureHPLC-UVLC-MS
Specificity Good for known, chromatographically resolved impurities.Excellent, provides mass-to-charge ratio for identification.
Sensitivity Generally lower than LC-MS.Very high, capable of detecting trace-level impurities.[9]
Impurity Identification Limited to comparison with reference standards.Enables identification of unknown impurities through mass analysis.[3]
Cost Lower instrument and operational costs.Higher instrument and operational costs.
Robustness Generally considered very robust for routine analysis.Can be more complex to operate and maintain.
Mobile Phase Compatibility Compatible with a wide range of non-volatile buffers.Requires volatile mobile phases and buffers.[10]

Table 2: Qualitative Comparison of HPLC-UV and LC-MS for Purity Analysis.

Experimental Workflow

The general workflow for the purity analysis of quinoxaline derivatives using either HPLC or LC-MS involves several key steps, from sample preparation to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Weighing of Quinoxaline Derivative B Dissolution in Appropriate Solvent A->B C Filtration B->C D Injection into HPLC/LC-MS System C->D E Separation on Chromatographic Column D->E F Detection (UV or MS) E->F G Peak Integration and Quantification F->G H Impurity Identification (LC-MS) F->H MS Data I Purity Calculation & Report Generation G->I H->I

Figure 1: General experimental workflow for purity analysis of quinoxaline derivatives.

Detailed Experimental Protocols

Below are representative experimental protocols for HPLC-UV and LC-MS methods for the analysis of quinoxaline derivatives.

Stability-Indicating HPLC-UV Method

This method is suitable for the routine quality control and stability testing of quinoxaline derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[11]

  • Column: Supelco Discovery HS F5 (150 mm × 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.[6]

    • Gradient Program: Start with a lower percentage of acetonitrile and gradually increase to elute more retained components.

  • Flow Rate: 1.0 mL/min.[12]

  • Injection Volume: 10 µL.[7]

  • Detection Wavelength: Determined by the UV spectrum of the quinoxaline derivative and its impurities (e.g., 285 nm or 317 nm).[11][13]

  • Column Temperature: 45°C.[12]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.[12]

High-Sensitivity LC-MS/MS Method

This method is ideal for the identification and quantification of trace-level impurities in quinoxaline derivatives.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).[7][10]

  • Column: Agilent ZORBAX SB-C18 (50 mm × 2.1 mm, 1.8 µm).[5]

  • Mobile Phase: A gradient of methanol and 0.2% formic acid in water.[5]

  • Flow Rate: 0.3 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[7]

  • MS Detection: Multiple Reaction Monitoring (MRM) for quantification of known impurities or full scan mode for the detection of unknown impurities.[5]

  • Sample Preparation: Samples are extracted and purified if necessary, for example, using solid-phase extraction (SPE) with an HLB cartridge, then dissolved in the mobile phase.[5][7]

Conclusion

Both HPLC-UV and LC-MS are indispensable tools for the purity analysis of quinoxaline derivatives. The choice of method should be guided by the specific analytical requirements.

  • HPLC-UV is a robust, cost-effective, and reliable method for routine quality control, assay, and the quantification of known impurities, particularly when high sensitivity is not a primary concern.

  • LC-MS offers unparalleled sensitivity and specificity, making it the method of choice for identifying unknown impurities, characterizing degradation products, and performing trace-level analysis.[2][3] Its ability to provide molecular weight information is crucial during drug development and for comprehensive impurity profiling as required by regulatory agencies.[2]

For a comprehensive purity assessment of quinoxaline derivatives, a combination of both techniques is often employed. HPLC-UV can be used for routine quality control, while LC-MS can be utilized for in-depth characterization and investigation of any unknown peaks observed in the HPLC chromatogram.

References

A Comparative Analysis of the Photophysical Properties of Quinoxaline-Based Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds, widely utilized in medicinal chemistry, materials science, and bio-imaging due to their diverse biological activities and favorable photophysical properties.[1][2] Their core structure, a fusion of benzene and pyrazine rings, serves as a versatile scaffold that can be functionalized to tune its electronic and optical characteristics. This guide provides a comparative overview of the photophysical properties of two distinct families of quinoxaline derivatives: pyrrolo[1,2-a]quinoxalines and quinoxaline-based blue aggregation-induced emission (AIE) molecules.

Comparative Photophysical Data

The following tables summarize the key photophysical parameters for two series of quinoxaline derivatives, highlighting the impact of structural modifications on their absorption and emission profiles.

Table 1: Photophysical Properties of Pyrrolo[1,2-a]quinoxaline (PQN) Derivatives in Toluene. Data sourced from a detailed photophysical exploration of PQN derivatives.[1][3]

CompoundStructureλ_abs (nm)λ_em (nm)Stokes Shift (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
QHH Unsubstituted Pyrrolo[1,2-a]quinoxaline34039858Low
QPP 2,4-diphenylpyrrolo[1,2-a]quinoxaline350-362434-45684-94N/A
QPT 2-phenyl-4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline350-362447-46297-100Low
QTP 4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline350-362444-45594-93N/A

Note: A range is provided for λ_em and Stokes Shift for substituted PQNs to reflect their environmental responsiveness. Molar absorptivity for QPP and QTP was noted as higher than QHH and QPT, though specific values were not provided in the abstract.

Table 2: Photophysical Properties of Quinoxaline-Based AIE Molecules in THF. Data from a study on quinoxaline-based blue AIE molecules.[4][5][6]

CompoundDescriptionλ_abs (nm)λ_em (nm)Stokes Shift (nm)
Compound 1 Monosubstituted36441551
Compound 2 Monosubstituted37142554
Compound 3 Disubstituted36941849
Compound 4 Disubstituted with Benzaldehyde36742053

These studies show that substitutions on the quinoxaline core significantly influence the photophysical properties. For instance, the introduction of phenyl and thiophene groups in the PQN series leads to a notable red-shift in emission and an increased Stokes shift compared to the unsubstituted QHH.[1] Similarly, the AIE-active quinoxalines demonstrate deep blue light emission, with their properties being tunable through the number and type of substituent groups.[4][5]

Experimental Protocols

The characterization of quinoxaline fluorophores relies on a set of standard spectroscopic techniques to quantify their interaction with light.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify its molar absorptivity (ε).

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is typically used.[7]

  • Sample Preparation : Solutions of the quinoxaline derivatives are prepared in a transparent solvent (e.g., THF, Toluene, Hexane) at various known concentrations (e.g., 1x10⁻⁵ M to 1x10⁻⁴ M).[8][9] A cuvette containing only the solvent is used as a blank reference.[8]

  • Procedure :

    • The spectrophotometer is zeroed using the solvent blank.

    • The absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 250-500 nm).

    • The wavelength of maximum absorbance (λ_max) is identified.

    • According to the Beer-Lambert Law (A = εcl), molar absorptivity (ε) is calculated from the slope of a plot of absorbance at λ_max versus concentration.[9][10] The path length (l) is typically fixed by the cuvette, often at 1 cm.[9]

Fluorescence Spectroscopy

This method measures the emission spectrum of a fluorophore after excitation with light.

  • Instrumentation : A spectrofluorometer, which includes a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube), is used.[11][12] Fluorescence is typically collected at a 90-degree angle to the excitation beam to minimize background noise.[12]

  • Procedure :

    • A dilute solution of the sample is placed in a fluorescence cuvette.

    • The excitation monochromator is set to the fluorophore's absorption maximum (λ_max) determined from UV-Vis spectroscopy.[13]

    • The emission monochromator scans a range of wavelengths longer than the excitation wavelength to record the fluorescence spectrum.[13][14]

    • The peak of this spectrum corresponds to the wavelength of maximum emission (λ_em).

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[15] The comparative method is most commonly used for its reliability.[16]

  • Principle : This method compares the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G).[17]

  • Procedure :

    • A series of dilute solutions of both the sample and the standard are prepared, with absorbances kept below 0.1 at the excitation wavelength to prevent re-absorption effects.[16]

    • The absorbance of each solution is measured at a specific excitation wavelength.

    • The fluorescence emission spectrum for each solution is recorded using the same excitation wavelength and identical instrument settings.

    • The integrated fluorescence intensity (the area under the emission curve) is calculated for each spectrum.[16]

    • A graph of integrated fluorescence intensity versus absorbance is plotted for both the sample and the standard.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ is the quantum yield, m is the slope of the intensity vs. absorbance plot, and n is the refractive index of the solvent. The subscripts s and r denote the sample and the reference standard, respectively.[17]

Fluorescence Lifetime (τ_F) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the preferred method for these measurements.[18]

  • Principle : TCSPC measures the time delay between a pulsed light source (e.g., laser or LED) exciting the sample and the arrival of the first emitted photon at a detector.[19][20] By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve.[19][21]

  • Instrumentation : A TCSPC system includes a high-repetition-rate pulsed light source, a sensitive single-photon detector, and timing electronics.[19]

  • Procedure :

    • The sample is excited by the pulsed light source.

    • The timing electronics start a clock with each light pulse and stop it upon the detection of an emitted photon.

    • This process is repeated to build a statistical distribution of the decay times.

    • The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ_F).[19] TCSPC can measure lifetimes from picoseconds to microseconds.[19]

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experimental Characterization cluster_analysis Data Analysis & Output synthesis Quinoxaline Fluorophore Synthesis prep Sample Preparation (Dilute Solutions) synthesis->prep uv_vis UV-Vis Absorption Spectroscopy prep->uv_vis fluo_spec Fluorescence Emission Spectroscopy prep->fluo_spec tcspc Lifetime Measurement (TCSPC) prep->tcspc qy_calc Quantum Yield (Φ_F) Calculation (Comparative Method) uv_vis->qy_calc Absorbance Data data_analysis Data Compilation (λ_abs, λ_em, ε, τ_F) uv_vis->data_analysis fluo_spec->qy_calc Integrated Intensity fluo_spec->data_analysis tcspc->data_analysis qy_calc->data_analysis final_profile Comparative Photophysical Profile data_analysis->final_profile

References

A Comparative Guide to the Structure-Activity Relationship of Quinoxaline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of quinoxaline-based analogs investigated for their anticancer properties, with a focus on their structure-activity relationships (SAR). The data presented herein is derived from preclinical studies and aims to inform the rational design of more potent and selective therapeutic agents.

Introduction to Quinoxaline Scaffolds in Cancer Therapy

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[1] Analogs of quinoxaline have been explored as anticancer agents, with mechanisms of action that include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase (PARP).[2][3] This guide focuses on a series of quinoxaline-based derivatives designed as PARP-1 inhibitors and their corresponding cytotoxic effects on cancer cells. A notable example of a quinoxaline-based PARP inhibitor is 2-(4-Chlorophenyl)-5-quinoxalinecarboxamide.[4]

Comparison of Biological Activity

The following tables summarize the in vitro biological activity of a series of synthesized quinoxaline-based derivatives. The inhibitory activity against the PARP-1 enzyme and the antiproliferative activity against the MDA-MB-436 human breast cancer cell line are presented.

Table 1: In Vitro PARP-1 Inhibitory Activity of Quinoxaline Analogs
Compound IDModifications on Quinoxaline ScaffoldPARP-1 IC50 (nM)[2]
Olaparib (Standard Drug)4.40[2]
4 6-Sulfonylhydrazide6.35[2]
5 6-(N'-benzoyl-sulfonohydrazide)3.05[2]
8a 6-(N'-(4-chlorobenzoyl)sulfonohydrazide)2.31[2]
10b 6-(N'-(4-methoxybenzoyl)sulfonohydrazide)8.73[2]
11b 6-(N'-(4-nitrobenzoyl)sulfonohydrazide)7.54[2]
Table 2: In Vitro Antiproliferative Activity of Quinoxaline Analogs against MDA-MB-436 Cancer Cell Line
Compound IDModifications on Quinoxaline ScaffoldAntiproliferative IC50 (µM)[2]
Olaparib (Standard Drug)8.90[2]
4 6-Sulfonylhydrazide10.21[2]
5 6-(N'-benzoyl-sulfonohydrazide)2.57[2]
8a 6-(N'-(4-chlorobenzoyl)sulfonohydrazide)4.33[2]
10b 6-(N'-(4-methoxybenzoyl)sulfonohydrazide)12.80[2]
11b 6-(N'-(4-nitrobenzoyl)sulfonohydrazide)9.40[2]

Structure-Activity Relationship (SAR) Analysis

The data from the tables above reveals key structural features that influence the biological activity of these quinoxaline-based PARP-1 inhibitors:

  • Essential Pharmacophore : The quinoxaline nucleus serves as a crucial scaffold for activity.[2]

  • Role of the Carboxamide Moiety : The design of these inhibitors is based on mimicking the nicotinamide portion of NAD+, with the carboxamide group forming critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.[2]

  • Impact of Substituents on the Benzoyl Ring :

    • Unsubstituted Benzoyl (Compound 5) : This compound displayed potent PARP-1 inhibition and the most significant antiproliferative activity, even surpassing the standard drug Olaparib in the cytotoxicity assay.[2]

    • Electron-Withdrawing Groups : The presence of a chloro group at the para-position of the benzoyl ring (Compound 8a) resulted in the most potent PARP-1 inhibitor in the series. A nitro group at the same position (Compound 11b) also conferred potent PARP-1 inhibition.[2]

    • Electron-Donating Groups : A methoxy group at the para-position (Compound 10b) led to a slight decrease in PARP-1 inhibitory activity compared to the other substituted analogs.[2]

  • The Sulfonohydrazide Linker : The introduction of a sulfonohydrazide linker at the 6-position of the quinoxaline ring appears to be a viable strategy for positioning the substituted benzoyl moiety within the active site of PARP-1.[2]

Experimental Protocols

In Vitro PARP-1 Inhibition Assay[2]

This assay evaluates the ability of the synthesized compounds to inhibit the enzymatic activity of PARP-1.

  • Assay Principle : The assay is a colorimetric assay that measures the amount of biotinylated poly(ADP-ribose) synthesized by PARP-1.

  • Procedure :

    • A 96-well plate is coated with histones.

    • Recombinant human PARP-1 enzyme is added to the wells along with the test compounds at various concentrations.

    • The enzymatic reaction is initiated by adding biotinylated NAD+.

    • The plate is incubated to allow for the PARP-ylation of histones.

    • The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to detect the biotinylated poly(ADP-ribose).

    • After another washing step, a colorimetric substrate (TMB) is added, and the absorbance is measured at 450 nm.

    • The IC50 values are calculated from the dose-response curves.

Cell Proliferation (MTT) Assay[1]

This assay is used to assess the cytotoxic (cell-killing) effects of the compounds on cancer cells.

  • Cell Culture : MDA-MB-436 human breast cancer cells are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation : The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Visualizations

Experimental Workflow for Biological Evaluation

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of Quinoxaline Analogs Purification Purification & Characterization Synthesis->Purification PARP_Assay PARP-1 Inhibition Assay Purification->PARP_Assay MTT_Assay Cell Proliferation (MTT) Assay (MDA-MB-436 cells) Purification->MTT_Assay IC50_Calc IC50 Value Calculation PARP_Assay->IC50_Calc MTT_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis

Caption: Workflow for the synthesis and biological evaluation of quinoxaline analogs.

Signaling Pathway: PARP-1 Inhibition in Cancer Therapy

G cluster_dna_damage DNA Damage Response cluster_repair DNA Repair cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation Repair_Proteins Recruitment of Repair Proteins PARP1_Activation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Cell Survival Quinoxaline_Inhibitor Quinoxaline-Based PARP-1 Inhibitor PARP1_Inhibition PARP-1 Inhibition Quinoxaline_Inhibitor->PARP1_Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP1_Inhibition->Replication_Fork_Collapse Double_Strand_Breaks Double-Strand Breaks Replication_Fork_Collapse->Double_Strand_Breaks Apoptosis Apoptosis (Cancer Cell Death) Double_Strand_Breaks->Apoptosis

Caption: Mechanism of action of PARP-1 inhibitors in cancer cells.

References

A Comparative Analysis of the Antimicrobial Spectrum of Novel Quinoxaline Compounds and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1] This guide provides a comparative assessment of the antimicrobial spectrum of new quinoxaline compounds against a panel of standard antibiotics, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of novel quinoxaline compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

The following tables summarize the comparative in vitro activity of representative novel quinoxaline compounds against various bacterial and fungal strains, benchmarked against standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Novel Quinoxaline Compounds vs. Standard Antibiotics against Bacterial Strains

Compound/AntibioticStaphylococcus aureus (MRSA)Bacillus subtilisEscherichia coli
Novel Quinoxaline Compounds
Quinoxaline Derivative A2 - 4[2][3]168
Quinoxaline Derivative B4[2][3]168
Standard Antibiotics
Vancomycin1 - 4[2][3]--
Gentamicin---
Ciprofloxacin---

Note: Data for quinoxaline derivatives are representative values from recent studies. '-' indicates data not available in the cited sources.

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of a Novel Quinoxaline Compound vs. Standard Antifungal Agent against Fungal Strains

Compound/AntifungalCandida albicansAspergillus flavus
Novel Quinoxaline Compound
Pentacyclic Quinoxaline16[1]16[1]
Standard Antifungal
Ketoconazole--

Note: Data for the pentacyclic quinoxaline is from a specific study. '-' indicates data not available in the cited sources.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of the antimicrobial spectrum of new quinoxaline compounds.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

a. Inoculum Preparation:

  • From a fresh 18-24 hour agar plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of the novel quinoxaline compound and each standard antibiotic in a suitable solvent.

  • Perform serial two-fold dilutions of each antimicrobial agent in MHB in a 96-well microtiter plate to obtain a range of concentrations.

c. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

  • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth without inoculum).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • Following incubation, visually inspect the microtiter plates for turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

a. Subculturing from MIC plates:

  • Following the determination of the MIC, select the wells showing no visible growth.

  • Aspirate a 10-100 µL aliquot from each of these clear wells.

  • Spread the aliquot onto a fresh, antimicrobial-free agar plate (e.g., Mueller-Hinton Agar).

b. Incubation and Interpretation:

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • After incubation, count the number of viable colonies on each plate.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_testing Testing cluster_mbc MBC Determination A Microorganism Culture (18-24h) B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Prepare Antimicrobial Dilutions C->D E Incubate (35-37°C, 16-20h) D->E F Determine MIC (No visible growth) E->F G Subculture from Clear Wells F->G H Incubate Agar Plates (18-24h) G->H I Determine MBC (≥99.9% killing) H->I

Caption: Workflow for MIC and MBC Determination.

Proposed Mechanism of Action for Quinoxaline 1,4-di-N-oxides

G cluster_cell Bacterial Cell QdNO Quinoxaline 1,4-di-N-oxide (QdNO) Reductases Bacterial Reductases QdNO->Reductases Enzymatic Reduction Radical QdNO Radical Intermediate Reductases->Radical ROS Reactive Oxygen Species (ROS) (e.g., O2-, •OH) Radical->ROS Generates DNA Bacterial DNA ROS->DNA Attacks Damage DNA Damage (Strand breaks) DNA->Damage Death Cell Death Damage->Death

References

A Comparative Guide to Quinoxaline Synthesis: Traditional vs. Green Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of quinoxaline derivatives is a critical step in the discovery of new therapeutic agents. This guide provides a detailed comparison of traditional and green synthetic routes for quinoxalines, offering insights into their respective methodologies, efficiencies, and environmental impacts. By presenting quantitative data, experimental protocols, and clear visual workflows, this document aims to facilitate informed decisions in the design and execution of quinoxaline synthesis.

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The most common approach to synthesizing the quinoxaline scaffold is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[3] While effective, traditional methods for this transformation often rely on harsh reaction conditions, toxic solvents, and catalysts that are difficult to recover, posing both environmental and economic challenges.[1][4] In response to these drawbacks, significant research has been dedicated to developing greener, more sustainable synthetic alternatives.[5][6]

Performance Comparison: Traditional vs. Green Synthesis

The following tables summarize the key quantitative differences between traditional and green synthesis routes for quinoxalines, based on data from representative experimental procedures.

Table 1: General Comparison of Synthesis Routes

ParameterTraditional SynthesisGreen Synthesis
Catalysts Strong acids (e.g., H₂SO₄), expensive and toxic metal catalysts.[3][7]Reusable nanocatalysts, solid acid catalysts, biocatalysts, or catalyst-free conditions.[3][5][8]
Solvents Toxic and hazardous organic solvents (e.g., dichloromethane, acetonitrile).[4]Green solvents (e.g., water, ethanol), ionic liquids, or solvent-free conditions.[5][9][10]
Energy Input High temperatures, prolonged reaction times.[4][11]Microwave irradiation, ultrasonic waves, room temperature reactions.[5][8]
Environmental Impact Generation of hazardous waste, high energy consumption.[4][6]Reduced waste, lower energy consumption, use of renewable resources.[9][12]
Work-up Procedure Often complex, requiring extensive purification.Simpler work-up, easy catalyst recovery.[13]

Table 2: Specific Examples of Quinoxaline Synthesis

MethodReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Traditional o-phenylenediamine, BenzilAcetic acid, RefluxSeveral hoursModerate to high[11]
Traditional o-phenylenediamine, BenzilStrong acid catalyst, High temperatureLong reaction timesHigh[7][14]
Green o-phenylenediamine, BenzilNano-BF₃·SiO₂, Sonication, Solvent-free, Room temp.ShortHigh[3]
Green o-phenylenediamine, BenzilCerium(IV) ammonium nitrate (5 mol%), WaterNot specifiedExcellent[8]
Green o-phenylenediamine, Benzilβ-Cyclodextrin, Water or solid state, Room temp.0.5 hours (solid state)70 (solid state)[13]
Green o-phenylenediamine, 1,2-dicarbonyl compoundsCatalyst-free, Methanol, Room temp.1 minuteMedium to excellent[15]
Green Aromatic 1,2-diamines, 1,2-dicarbonyl compoundsSilica Boron Sulfonic Acid, Room temp.ShortHigh to excellent[8]
Green o-phenylenediamine, BenzilMicrowave irradiation (160W)60 secondsNot specified[8]

Experimental Protocols

Traditional Synthesis of 2,3-Diphenylquinoxaline

This protocol is a generalized representation of a classical method.

Materials:

  • o-phenylenediamine

  • Benzil

  • Glacial acetic acid

Procedure:

  • Dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in glacial acetic acid (10 mL).

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Green Synthesis of 2,3-Diphenylquinoxaline using a Reusable Catalyst

This protocol is based on the use of a recyclable alumina-supported heteropolyoxometalate catalyst.[14]

Materials:

  • o-phenylenediamine (1 mmol, 0.108 g)

  • Benzil (1 mmol)

  • Toluene (8 mL)

  • MoVP catalyst supported on alumina (0.1 g)

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of o-phenylenediamine and benzil in toluene, add the MoVP catalyst.[14]

  • Stir the mixture at room temperature.[14]

  • Monitor the reaction progress by TLC.[14]

  • After completion of the reaction, separate the insoluble catalyst by filtration.[14]

  • Dry the filtrate over anhydrous Na₂SO₄.[14]

  • Evaporate the solvent to obtain the pure product.[14]

  • The product can be further purified by recrystallization from ethanol.[14]

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of both traditional and green synthesis routes for quinoxalines.

Traditional_Synthesis Reactants Reactants: o-phenylenediamine + 1,2-dicarbonyl compound Reaction Condensation Reaction Reactants->Reaction Solvent Harsh Solvent (e.g., Acetic Acid) Solvent->Reaction Heating High Temperature (Reflux) Heating->Reaction Workup Complex Work-up: - Precipitation - Filtration - Recrystallization Reaction->Workup Product Quinoxaline Product Workup->Product Waste Hazardous Waste Workup->Waste

Caption: Workflow for the traditional synthesis of quinoxalines.

Green_Synthesis Reactants Reactants: o-phenylenediamine + 1,2-dicarbonyl compound Reaction Condensation Reaction Reactants->Reaction Catalyst Green Catalyst (e.g., Nanocatalyst) or Catalyst-free Catalyst->Reaction Conditions Mild Conditions: - Room Temperature - Sonication/Microwave - Green Solvent/Solvent-free Conditions->Reaction Workup Simple Work-up: - Filtration - Catalyst Recovery Reaction->Workup Product Quinoxaline Product Workup->Product RecycledCatalyst Recycled Catalyst Workup->RecycledCatalyst Catalyst can be reused

Caption: Workflow for the green synthesis of quinoxalines.

Conclusion

The shift from traditional to green synthesis of quinoxalines represents a significant advancement in sustainable chemistry.[16] Green methods offer numerous advantages, including milder reaction conditions, the use of environmentally benign solvents and catalysts, reduced energy consumption, and simpler purification procedures.[5][17] While traditional methods are still effective, their environmental and economic drawbacks are considerable.[4] For researchers and professionals in drug development, adopting green chemistry principles for quinoxaline synthesis not only aligns with global sustainability goals but can also lead to more efficient and cost-effective discovery and production of these vital pharmaceutical compounds.[12] The continued development of novel green protocols will undoubtedly play a crucial role in the future of medicinal chemistry.[1]

References

Navigating the Synthesis of Quinoxaline Derivatives: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of published protocols reveals key factors influencing the successful and reproducible synthesis of quinoxaline derivatives, a scaffold of significant interest in drug discovery and materials science. While a plethora of synthetic methods exists, this guide provides a comparative overview of common protocols, highlighting critical parameters that impact yield, reaction time, and ultimately, the consistent replication of results.

The synthesis of the quinoxaline core, a heterocyclic motif prized for its diverse biological activities, has been a subject of extensive research.[1][2] Historically, the classical approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][3] However, this method is often plagued by drawbacks such as harsh reaction conditions, including high temperatures and the use of strong acid catalysts, leading to long reaction times and often unsatisfactory yields.[1][3] These challenges can significantly impede the reproducibility of published results.

In response to these limitations, numerous modern and "green" synthetic protocols have been developed, aiming for improved efficiency, milder reaction conditions, and greater reproducibility.[4] These methods often employ a range of catalysts, alternative energy sources like microwave irradiation, and solvent-free or aqueous reaction media.[4][5] This guide will delve into a comparison of these diverse approaches, presenting available quantitative data to aid researchers in selecting the most suitable and reliable protocol for their specific needs.

Comparison of Synthetic Protocols

The reproducibility of a synthetic protocol is intrinsically linked to its robustness and sensitivity to variations in reaction parameters. The following tables summarize quantitative data from various published methods for the synthesis of quinoxaline derivatives, offering a comparative look at their performance.

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis

Catalyst SystemReactantsSolventTemperature (°C)TimeYield (%)Reference
None (Classical)o-phenylenediamine, BenzilToluene252 hNo Reaction[3]
Alumina-Supported Heteropolyoxometalates (AlCuMoVP)o-phenylenediamine, BenzilToluene252 h92[3]
Fe3O4@SiO2/Schiff base/Co(II) Nanocatalysto-phenylenediamine, BenzilEtOH/H2ORoom Temp.-95[5]
Cerium (IV) Ammonium Nitrate (CAN)Substituted o-phenylenediamine, Substituted BenzilAcetonitrileRoom Temp.20 minup to 98[1]
TiO2-Pr-SO3Ho-phenylenediamine, BenzilEtOH-10 min95[1]
Zinc Triflate (Zn(OTf)2)o-phenylenediamine, α-diketonesAcetonitrileRoom Temp.-up to 90[4]
Bentonite K-10o-phenylenediamine, BenzilEthanolRoom Temp.20 min95[4]

Table 2: Influence of Reaction Conditions and Substituents

MethodReactantsKey Parameter VariationObservationReference
Alumina-Supported HeteropolyoxometalatesSubstituted o-phenylenediamines, 1,2-diketonesElectron-donating groups on diamineFavored product formation[3]
Alumina-Supported HeteropolyoxometalatesSubstituted o-phenylenediamines, 1,2-diketonesElectron-withdrawing groups on diamineSlightly lowered yields[3]
Fe3O4@SiO2/Schiff base/Co(II) NanocatalystSubstituted o-phenylenediamines, BenzilElectron-donating groups on diamineFavored product formation[5]
Fe3O4@SiO2/Schiff base/Co(II) NanocatalystSubstituted o-phenylenediamines, BenzilElectron-withdrawing groups on diamineSlightly lower yields[5]
Microwave-assisted Synthesis2-chloro-3-methyl quinoxaline, 4-hydroxy benzaldehydeConventional reflux vs. MicrowaveReflux: 30 hours, 60-70% yield.[6]
Microdroplet ReactionBenzene-1,2-diamine, 1,2-indanedioneBulk-phase vs. MicrodropletYields significantly improved in microdroplets.[7]

Key Factors Influencing Reproducibility

The data presented underscores several critical factors that researchers must consider to ensure the reproducibility of quinoxaline synthesis:

  • Catalyst Choice: The use of a catalyst is often essential for achieving high yields under mild conditions.[3] Modern protocols employing heterogeneous catalysts, such as alumina-supported heteropolyoxometalates or magnetic nanoparticles, offer the additional advantages of easy separation and potential for recycling, which can contribute to more consistent results.[3][5]

  • Reaction Conditions: Temperature, reaction time, and solvent play a pivotal role. Many newer methods operate efficiently at room temperature, reducing the likelihood of side reactions and thermal degradation of products.[3][4] The choice of solvent can also significantly impact yield, with some protocols favoring greener options like ethanol/water mixtures.[5]

  • Substituent Effects: The electronic nature of substituents on the aromatic rings of the reactants can influence reaction rates and yields. Electron-donating groups on the o-phenylenediamine moiety generally lead to higher yields, while electron-withdrawing groups can have the opposite effect.[3][5] This is an important consideration when applying a published protocol to a new set of substrates.

  • Methodology: The synthetic methodology itself is a major determinant of success. Microwave-assisted synthesis and microdroplet reactions have been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[6][7] These techniques can offer more precise control over reaction parameters, potentially leading to better reproducibility.

Experimental Protocols

To facilitate the replication of these findings, detailed experimental methodologies for key synthesis protocols are provided below.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline using Alumina-Supported Heteropolyoxometalates (AlCuMoVP)

Source: Based on the procedure described by Ruiz et al.[3]

  • To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol) in toluene (7 mL), add 100 mg of the AlCuMoVP catalyst.

  • Stir the mixture at room temperature (25 °C) for 120 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na2SO4.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization from ethanol.

Protocol 2: General Green Synthesis of Quinoxalines using a Nanocatalyst

Source: Based on the procedure reported by Sardarian et al.[5]

  • In a suitable reaction vessel, combine o-phenylenediamine (1 mmol) and benzil (1 mmol).

  • Add the Fe3O4@SiO2/Schiff base/Co(II) nanocatalyst (0.03 g).

  • Add a mixture of ethanol and water as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction to completion.

  • Upon completion, the magnetic nanocatalyst can be recovered using an external magnet.

  • Isolate the product from the reaction mixture. The catalyst can be washed, dried, and reused for subsequent reactions.

Visualizing the Synthetic Workflows

To further clarify the relationships between different synthetic strategies, the following diagrams illustrate the general workflows.

G General Workflow for Quinoxaline Synthesis cluster_reactants Starting Materials cluster_methods Synthetic Protocols cluster_outcomes Results o_phenylenediamine o-Phenylenediamine Derivative classical Classical Method (Heat, Acid Catalyst) o_phenylenediamine->classical modern Modern Methods (Catalysts, Mild Conditions) o_phenylenediamine->modern dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->classical dicarbonyl->modern low_yield Low to Moderate Yields Long Reaction Times classical->low_yield high_yield High Yields Short Reaction Times modern->high_yield quinoxaline Quinoxaline Derivative low_yield->quinoxaline high_yield->quinoxaline

Caption: A comparison of classical and modern synthetic routes to quinoxaline derivatives.

G Key Parameters Influencing Reproducibility reproducibility Reproducible Synthesis catalyst Catalyst Selection (e.g., Heterogeneous, Nano) reproducibility->catalyst conditions Reaction Conditions (Temperature, Time, Solvent) reproducibility->conditions substituents Substituent Effects (Electronic Nature) reproducibility->substituents methodology Synthetic Methodology (e.g., Microwave, Microdroplet) reproducibility->methodology high_yield Higher & More Consistent Yields catalyst->high_yield Leads to conditions->high_yield Affects substituents->high_yield Influences methodology->high_yield Enables

Caption: Critical factors affecting the reproducibility of quinoxaline synthesis protocols.

References

Elemental Analysis vs. High-Resolution Mass Spectrometry: A Comparative Guide for Confirming the Empirical Formula of Synthesized Quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate determination of a newly synthesized compound's empirical and molecular formula is a critical step in its characterization. This guide provides a comprehensive comparison of two primary analytical techniques used for this purpose in the context of quinoxaline derivatives: traditional combustion-based elemental analysis (CHN analysis) and high-resolution mass spectrometry (HRMS).

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The confirmation of their elemental composition is a fundamental requirement for publication and regulatory submission.[3][4]

Performance Comparison: Elemental Analysis vs. HRMS

Both elemental analysis and HRMS provide valuable information regarding the elemental composition of a compound. However, they differ in their approach, the information they provide, and their respective strengths and limitations. The choice between these methods often depends on the specific research question, available instrumentation, and the stage of drug development.

FeatureElemental Analysis (CHN Analysis)High-Resolution Mass Spectrometry (HRMS)
Primary Information Percentage composition of C, H, N, and other elements (S, O)High-accuracy mass-to-charge ratio (m/z) of the molecular ion
Derived Formula Empirical FormulaMolecular Formula
Typical Accuracy Within ±0.4% of the calculated elemental percentages[3][4]Within 5 ppm (parts per million) of the calculated exact mass[5]
Sample Requirement Typically 2-5 mg of a pure, dry solidSub-milligram quantities, often in solution
Key Advantage Directly measures elemental ratios, providing a robust confirmation of the empirical formula.Provides the exact molecular weight, enabling the determination of the molecular formula and offering insights into isotopic patterns.
Limitations Does not directly provide the molecular weight. Can be sensitive to impurities and residual solvents.[3] Nitrogen-containing heterocycles can sometimes present combustion challenges.[6]Infers elemental composition from the exact mass; multiple formulas can sometimes fit within the error range for very complex molecules.

Experimental Protocols

Elemental Analysis (CHN Combustion Analysis)

This method involves the complete combustion of a small, accurately weighed sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of carbon, hydrogen, and nitrogen in the original sample.

Protocol for Synthesized Quinoxalines:

  • Sample Preparation: Ensure the synthesized quinoxaline sample is of high purity and completely dry. Any residual solvents or impurities will lead to inaccurate results.[3] A minimum of 2-5 mg of the powdered sample is typically required.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the measurements.

  • Sample Weighing and Encapsulation: Accurately weigh the quinoxaline sample into a tin or silver capsule. The exact weight is crucial for accurate percentage calculations.

  • Combustion: Introduce the encapsulated sample into a high-temperature (typically ~900-1000 °C) combustion furnace. The presence of an oxygen-rich atmosphere ensures complete conversion of the sample to its gaseous combustion products. For nitrogen-containing heterocycles like quinoxalines, ensuring complete combustion is critical to avoid the formation of nitrogen oxides that can lead to inaccurate nitrogen readings. Some instruments utilize specific catalysts or combustion reagents to facilitate this.[6]

  • Reduction and Separation: Pass the combustion gases over heated copper to reduce any nitrogen oxides to N₂ gas and to remove excess oxygen. The mixture of CO₂, H₂O, and N₂ is then separated, typically by gas chromatography.

  • Detection and Quantification: The separated gases are detected by a thermal conductivity detector. The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.

  • Data Analysis: Compare the experimentally determined percentages of C, H, and N to the calculated theoretical values for the proposed empirical formula. For publication, the experimental values should typically be within ±0.4% of the theoretical values.[3][4]

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the exact molecular weight of the parent ion, from which the molecular formula can be deduced.

Protocol for Synthesized Quinoxalines:

  • Sample Preparation: Prepare a dilute solution of the purified quinoxaline derivative in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard that covers the mass range of interest. This ensures high mass accuracy.

  • Sample Introduction and Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for many organic molecules, including quinoxalines.

  • Mass Analysis: Analyze the resulting ions in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap).

  • Data Acquisition: Acquire the mass spectrum, focusing on the region where the molecular ion ([M+H]⁺ or [M]⁺) is expected.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion.

    • Determine its accurate m/z value.

    • Use the instrument's software to calculate the possible molecular formulas that fit the measured exact mass within a specified tolerance (typically < 5 ppm).

    • The most plausible molecular formula is selected based on the synthetic route and other spectroscopic data (e.g., NMR).

Logical Workflow for Empirical Formula Confirmation

The following diagram illustrates the logical workflow for confirming the empirical formula of a synthesized quinoxaline using elemental analysis.

cluster_synthesis Synthesis & Purification cluster_analysis Elemental Analysis cluster_validation Formula Confirmation synthesis Synthesize Quinoxaline Derivative purification Purify Compound synthesis->purification weigh Accurately Weigh Sample purification->weigh propose Propose Empirical Formula purification->propose combust Combustion in O2 weigh->combust separate Separate Gases (CO2, H2O, N2) combust->separate detect Detect & Quantify Gases separate->detect compare Compare Experimental & Theoretical % detect->compare calculate Calculate Theoretical %C, %H, %N propose->calculate calculate->compare confirm Confirm Empirical Formula compare->confirm

Caption: Workflow for empirical formula confirmation using elemental analysis.

Signaling Pathway of Information

The following diagram illustrates how data from both elemental analysis and HRMS contribute to the final structural confirmation of a synthesized quinoxaline.

cluster_methods Analytical Methods cluster_data Generated Data cluster_formula Formula Determination ea Elemental Analysis percent_comp Elemental Percentages ea->percent_comp hrms HRMS exact_mass Exact Molecular Mass hrms->exact_mass nmr NMR Spectroscopy structure_info Structural Connectivity nmr->structure_info emp_formula Empirical Formula percent_comp->emp_formula mol_formula Molecular Formula exact_mass->mol_formula final_structure Confirmed Structure of Synthesized Quinoxaline structure_info->final_structure emp_formula->mol_formula mol_formula->final_structure

Caption: Data flow from analytical techniques to structural confirmation.

References

Safety Operating Guide

Proper Disposal of Ethyl Quinoxaline-5-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Ethyl Quinoxaline-5-carboxylate, a chemical compound used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these steps to manage waste containing this compound responsibly.

I. Immediate Safety and Hazard Assessment

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Before handling, personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

II. Quantitative Hazard Data Summary

The following table summarizes the general hazard classifications for quinoxaline derivatives, which should be considered applicable to this compound in the absence of specific data.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

III. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Identification and Classification:

  • Based on the presumed hazards, this compound waste is classified as hazardous chemical waste . It may fall under state or local equivalents of EPA waste codes for toxicity or irritant properties.
  • Consult your institution's Environmental Health and Safety (EHS) office to confirm the specific waste codes and disposal requirements in your jurisdiction.

2. Waste Segregation:

  • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and contaminated lab supplies (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container.[1] Do not mix with other waste types.
  • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container.[2]
  • Do not mix with incompatible waste streams, such as strong acids, bases, or oxidizers.
  • Keep halogenated and non-halogenated solvent waste streams separate if required by your institution.[3]
  • Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.[1]

3. Waste Container Selection and Labeling:

  • Use only approved, leak-proof, and chemically compatible containers for waste collection.[4][5] For liquid waste, a secondary containment tray is required to prevent spills.[1]
  • Label the waste container clearly with a hazardous waste tag as soon as the first drop of waste is added.[5]
  • The label must include:[5]
  • The words "Hazardous Waste".
  • The full chemical name: "this compound". For mixtures, list all components and their approximate percentages.
  • The accumulation start date.
  • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).
  • Principal Investigator's name, lab location, and contact information.

4. On-site Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4] This area should be near the point of generation and under the control of laboratory personnel.
  • Keep containers securely closed at all times, except when adding waste.
  • Do not accumulate more than 55 gallons of a single hazardous waste stream.[1]
  • Ensure that waste is collected by your institution's EHS department within 90 days of the accumulation start date.[1][4]

5. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash. [5][6] This is a violation of environmental regulations and can harm aquatic life and wastewater treatment systems.
  • Arrange for a pickup of the full, properly labeled waste container through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]

IV. Mandatory Visualizations

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound waste.

Disposal_Decision_Flowchart Figure 1: Disposal Decision Workflow for this compound cluster_prep Preparation cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start Generate Waste Containing This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe waste_type Determine Waste Type ppe->waste_type solid Solid Waste (e.g., contaminated gloves, solid compound) waste_type->solid Solid liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled, Compatible Liquid Waste Container with Secondary Containment liquid->liquid_container sharps_container Collect in Labeled Sharps Container sharps->sharps_container storage Store Sealed Container in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for Pickup by EHS / Licensed Contractor storage->ehs_pickup improper Improper Disposal: NO Drain / NO Regular Trash storage->improper

References

Personal protective equipment for handling Ethyl Quinoxaline-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl Quinoxaline-5-carboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.[6] A face shield should be worn over goggles when there is a risk of splashing.[7][8]To protect eyes from splashes and aerosols of the chemical, which may cause serious eye irritation.[2][3][4]
Skin Protection Nitrile gloves (check manufacturer's chemical resistance guide).[6] A lab coat or chemical-resistant apron. Closed-toe shoes.[9][10]To prevent skin contact, which may cause irritation.[2][3][4] Contaminated gloves should be disposed of properly.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2][3][4] If aerosolization is likely, a NIOSH-approved respirator may be necessary.[6][8][11]To avoid inhalation of dust or vapors, which may cause respiratory tract irritation.[2][3][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

2.1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][3][4][12]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][10]

  • Spill Kit: Have a chemical spill kit appropriate for solid organic compounds readily available.

2.2. Weighing and Aliquoting:

  • Don all required PPE as specified in Table 1.

  • Perform all manipulations within the chemical fume hood.

  • Use a dedicated, clean spatula and weighing vessel.

  • To avoid generating dust, handle the solid material gently.

  • Close the primary container tightly immediately after use.

  • Clean the weighing area and spatula thoroughly after use.

2.3. Solution Preparation:

  • Add the solvent to the weighed this compound slowly to avoid splashing.

  • If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Keep the container covered as much as possible during dissolution.

2.4. General Handling Practices:

  • Avoid eating, drinking, or applying cosmetics in the laboratory.[9][10][12]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2][9]

  • Label all containers with the chemical name and any known hazards.[10][12]

Disposal Plan

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

3.1. Waste Segregation:

  • Solid Waste: Collect unused this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions of this compound and contaminated solvents in a separate, labeled hazardous waste container for organic waste.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

3.2. Disposal Procedure:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

  • Do not pour any this compound waste down the drain.[2][4]

  • Ensure all waste containers are securely sealed and properly labeled before collection.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_emergency Verify Emergency Equipment prep_hood->prep_emergency handling_weigh Weigh Compound prep_emergency->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve spill_evacuate Evacuate Area handling_weigh->spill_evacuate Spill handling_use Use in Experiment handling_dissolve->handling_use handling_dissolve->spill_evacuate Spill disp_solid Solid Waste handling_use->disp_solid disp_liquid Liquid Waste handling_use->disp_liquid handling_use->spill_evacuate Spill disp_collect EHS Collection disp_solid->disp_collect disp_liquid->disp_collect spill_notify Notify Supervisor/EHS spill_evacuate->spill_notify spill_cleanup Cleanup if Trained spill_notify->spill_cleanup

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.